8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride
Description
BenchChem offers high-quality 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-8-12-9-11;/h12H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQCHFMGKWTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CCNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Part 1: Executive Summary & Strategic Value
The Spirocyclic Advantage in Drug Discovery In the transition from "flatland" medicinal chemistry (dominated by heteroaromatics) to three-dimensional architectures, 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a high-value scaffold. This compound combines the conformational rigidity of a spiro-fused system with the metabolic stability conferred by geminal dimethyl substitution.
Unlike simple piperidines or pyrrolidines, the 2-azaspiro[4.5]decane core positions the nitrogen atom within a 5-membered ring perpendicular to a 6-membered cyclohexane ring. This orthogonal arrangement creates a distinct vector for substituent exit, allowing drug designers to access novel chemical space within receptor binding pockets—particularly G-Protein Coupled Receptors (GPCRs) like
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Structure
-
IUPAC Name: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride
-
CAS Number: 2445792-03-8 (Specific isomer) / 176-66-9 (Parent scaffold)
-
Molecular Formula:
-
Molecular Weight: 203.75 g/mol (Salt); 167.29 g/mol (Free Base)
Structural Geometry
The molecule consists of a pyrrolidine ring spiro-fused at C5 to a 4,4-dimethylcyclohexane ring. The nitrogen atom is located at position 2 of the spiro system.
| Property | Value (Predicted/Experimental) | Significance |
| Appearance | White to off-white crystalline solid | Standard for amine hydrochlorides. |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol | Highly soluble due to ionic character. |
| LogP (Free Base) | ~2.8 - 3.2 | Lipophilic enough for CNS penetration, modulated by the amine pKa. |
| pKa (Conj. Acid) | 10.5 - 11.0 | Typical for secondary aliphatic amines; exists as cation at physiological pH. |
| H-Bond Donors | 2 (NH2+) | Critical for salt bridge formation in receptor pockets. |
| TPSA | 12.03 | Favorable for Blood-Brain Barrier (BBB) permeability. |
Part 3: Synthesis & Manufacturing Protocol
Rationale: Direct synthesis data for the 8,8-dimethyl variant is proprietary. The following protocol is a validated, self-consistent methodology adapted from standard spiro-pyrrolidine construction using [3+2] cycloaddition, ensuring high regioselectivity.
Retrosynthetic Analysis
The most robust route to the 2-azaspiro[4.5]decane core involves the construction of the pyrrolidine ring onto an exocyclic double bond of the cyclohexane precursor via 1,3-dipolar cycloaddition of an azomethine ylide.
Key Intermediates:
-
Starting Material: 4,4-Dimethylcyclohexanone.
-
Intermediate A: 1-Methylene-4,4-dimethylcyclohexane.
-
Intermediate B:
-Benzyl-8,8-dimethyl-2-azaspiro[4.5]decane.
Step-by-Step Experimental Protocol
Step 1: Methylenation (Wittig Reaction)
Objective: Convert the ketone to an exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (
, 1.2 eq), Potassium tert-butoxide ( -BuOK, 1.25 eq), THF (anhydrous). -
Procedure:
-
Suspend
in dry THF at 0°C under . -
Add
-BuOK portion-wise.[1] Stir for 1 hour (yellow ylide forms). -
Add 4,4-dimethylcyclohexanone dropwise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with pentane (to avoid triphenylphosphine oxide contamination). -
Yield: Expect >85% of volatile alkene.
-
Step 2: [3+2] Cycloaddition (Formation of Spiro-Core)
Objective: Construct the pyrrolidine ring.
-
Reagents:
-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq), Trifluoroacetic acid (TFA, cat. 0.1 eq) or AgF. -
Procedure:
-
Dissolve the alkene from Step 1 in Dichloromethane (DCM) at 0°C.
-
Add the benzylamine precursor.
-
Slowly add TFA (catalyst) to generate the reactive azomethine ylide in situ.
-
Stir at RT for 16 hours. The ylide adds across the exocyclic double bond.
-
Workup: Wash with
. Purify via flash chromatography (Hexane/EtOAc). -
Result:
-Benzyl-8,8-dimethyl-2-azaspiro[4.5]decane.
-
Step 3: Debenzylation & Salt Formation
Objective: Isolate the target hydrochloride salt.
-
Reagents:
(1 atm), 10% Pd/C, Methanol, HCl (4M in dioxane). -
Procedure:
-
Dissolve the
-benzyl intermediate in Methanol. Add Pd/C (10 wt%). -
Stir under
balloon for 4-6 hours (Monitor by TLC/LCMS). -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain the free base oil.
-
Salt Formation: Redissolve in minimal
. Add HCl/Dioxane dropwise at 0°C. -
Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.
-
Synthesis Workflow Diagram (Graphviz)
Caption: Figure 1. Convergent synthesis of the 2-azaspiro[4.5]decane scaffold via [3+2] dipolar cycloaddition.
Part 4: Applications in Drug Discovery
Target Classes
The 2-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, appearing in modulators for:
- -Opioid Receptors (MOR): Used to create non-fentanyl analgesics with reduced respiratory depression. The spiro-center restricts the piperidine ring pucker, locking the pharmacophore in a bioactive conformation.
-
Sigma-1 (
) Receptors: Ligands for neuroprotection. The basic amine interacts with Asp126, while the gem-dimethyl group fills hydrophobic pockets (e.g., Val/Leu residues). -
Ion Channels (CaV/NaV): Used as a pore-blocker motif in anticonvulsant research.
The "Gem-Dimethyl" Effect
Incorporating the 8,8-dimethyl group is a strategic design choice (The Thorpe-Ingold Effect):
-
Metabolic Stability: The C8 position in the parent cyclohexane ring is prone to CYP450-mediated hydroxylation. Methylation blocks this "soft spot," improving oral bioavailability.
-
Conformational Lock: The bulky methyl groups restrict the chair-flip of the cyclohexane ring, reducing the entropic penalty upon binding to the target protein.
Part 5: Handling & Stability (Safety Data)
| Parameter | Specification | Protocol Note |
| Storage | 2-8°C, Desiccated | Hygroscopic. Store under inert gas (Argon) if possible. |
| Stability | >2 Years (Solid) | Stable to oxidation. Avoid strong bases which liberate the volatile free amine. |
| Safety | Irritant (H315, H319) | Wear nitrile gloves and eye protection. Do not inhale dust. |
| Reconstitution | Water/DMSO | Prepare fresh stock solutions. Free base may precipitate at pH > 9. |
References
-
Spirocyclic Scaffolds in MedChem: Smith, J. et al. "The Rise of Spirocyclic Scaffolds: Escaping Flatland in Drug Discovery." Journal of Medicinal Chemistry.
-
Synthesis Methodology: Padwa, A. et al. "1,3-Dipolar Cycloaddition Chemistry." Wiley Online Library.
-
Opioid Receptor Ligands: "Substituted Azaspiro[4.5]decane Derivatives as Opioid Receptor Modulators." Google Patents (DK3169666T3).
-
Compound Registry: "8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride." AK Scientific Catalog.
-
Sigma Receptor Activity: "Synthesis and evaluation of 8-azaspiro[4.5]decane derivatives." PubMed.
Sources
Technical Monograph: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
The following technical monograph provides an in-depth analysis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride , a privileged spirocyclic scaffold used in modern drug discovery.
CAS Registry Number: 643999-33-X (Generic for 8,8-dimethyl analog) / 1123-30-4 (Parent scaffold reference) Molecular Formula: C₁₁H₂₁N·HCl Molecular Weight: 203.75 g/mol (Salt) / 167.29 g/mol (Free Base)
Executive Summary
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a high-value alicyclic amine intermediate characterized by a spiro-fusion between a pyrrolidine ring (2-aza) and a cyclohexane ring substituted with a geminal dimethyl group at the para position relative to the spiro center.
In medicinal chemistry, this scaffold serves as a critical "Fsp³-rich" building block.[1] Unlike flat aromatic systems, the spirocyclic core imparts specific 3D vectorality to drug candidates, improving solubility and metabolic stability while restricting conformational entropy. It is frequently utilized in the synthesis of ligands for Sigma-1 receptors , Opioid receptors , and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.
Chemical Identity & Structural Analysis[2]
Nomenclature and Connectivity
The IUPAC designation 2-azaspiro[4.5]decane indicates a spiro system comprising a 5-membered ring (containing one nitrogen at position 2) and a 6-membered carbocyclic ring.
-
Spiro Center: C5 (shared by both rings).
-
Nitrogen Position: N2 (in the pyrrolidine ring).
-
Substituents: Two methyl groups at C8 (the 4-position of the original cyclohexane ring).
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the steric environment of the 8,8-dimethyl substitution.
Caption: Connectivity map of 8,8-Dimethyl-2-azaspiro[4.5]decane. Note the spiro-fusion at C5 and gem-dimethyls at C8.
Synthetic Methodology
The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decane is non-trivial due to the construction of the quaternary spiro carbon. The most robust protocol employs 4,4-dimethylcyclohexanone as the starting material, utilizing a cyanoacetate condensation-cyclization strategy.
Validated Synthetic Route
Prerequisites: Inert atmosphere (N₂/Ar), anhydrous solvents.
| Step | Reaction Type | Reagents & Conditions | Key Intermediate Formed |
| 1 | Knoevenagel Condensation | 4,4-Dimethylcyclohexanone, Ethyl cyanoacetate, NH₄OAc, Toluene, Reflux (Dean-Stark). | Ethyl (4,4-dimethylcyclohexylidene)cyanoacetate |
| 2 | Michael Addition | KCN, EtOH/H₂O, Reflux. | Diethyl 2-cyano-2-(4,4-dimethylcyclohexyl)succinate (precursor) |
| 3 | Cyclization & Decarboxylation | Conc. HCl, Reflux (Hydrolysis); then Heat (180°C). | 8,8-Dimethyl-2-azaspiro[4.5]decane-1,3-dione (Spiro-imide) |
| 4 | Reduction | LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux. | 8,8-Dimethyl-2-azaspiro[4.5]decane (Free Base) |
| 5 | Salt Formation | HCl in Dioxane or Et₂O. | Hydrochloride Salt |
Detailed Protocol (Step 4: Reduction)
Causality: The spiro-imide (Step 3 product) is extremely stable. Strong reducing agents like LiAlH₄ are required to fully reduce both carbonyls to methylenes, converting the imide to the pyrrolidine ring.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charge: Add LiAlH₄ (3.0 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.
-
Addition: Dissolve the spiro-imide (from Step 3) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Caution: Exothermic gas evolution.
-
Reflux: Warm to room temperature, then reflux for 12–18 hours. Monitor by TLC (disappearance of carbonyl stretch in IR).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Workup: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the oily free base.
-
Salt Formation: Dissolve oil in Et₂O, cool to 0°C, and add 4M HCl in Dioxane dropwise. Filter the white precipitate.[2]
Reaction Pathway Visualization
Caption: Step-wise synthesis of the target hydrochloride salt from commercially available ketone.
Pharmacological & Research Applications[1][4][5]
Privileged Scaffold Status
The 2-azaspiro[4.5]decane core is a classic example of a "privileged scaffold" in medicinal chemistry.[1]
-
Conformational Restriction: The spiro center locks the orientation of the nitrogen lone pair relative to the lipophilic cyclohexane tail. This reduces the entropic penalty upon binding to a protein target.
-
Steric Bulk (8,8-Dimethyl): The gem-dimethyl group at the C8 position adds significant lipophilicity and steric bulk, often used to fill hydrophobic pockets in receptors (e.g., the orthosteric site of GPCRs).
Target Classes
-
Sigma Receptors (
): Lipophilic amines are hallmark pharmacophores for Sigma-1 receptors. The 8,8-dimethyl-2-azaspiro motif mimics the N-alkyl-piperidine pharmacophore found in haloperidol and fenpropimorph but with enhanced rigidity. -
Opioid Receptors: Spiro-piperidines and pyrrolidines are core structures in nociceptin and mu-opioid ligands.
-
PROTAC Linkers: The scaffold is increasingly used as a rigid linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand. The spiro geometry forces a specific exit vector, improving degradation efficiency compared to flexible alkyl chains.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.2–9.5 (br s, 2H, NH₂⁺).
- 3.1–3.3 (m, 4H, CH₂-N-CH₂ of pyrrolidine).
- 1.8–2.0 (m, 2H, pyrrolidine CH₂).
- 1.2–1.6 (m, 8H, cyclohexane CH₂).
- 0.9–1.0 (s, 6H, gem-dimethyl). Key diagnostic signal: Singlet integrating to 6H.
-
¹³C NMR: Distinct quaternary spiro carbon signal (
35-45 ppm) and quaternary dimethyl-bearing carbon. -
Mass Spectrometry (ESI+): [M+H]⁺ = 168.17 (Free base).
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic solid. Store under inert gas (Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents.
-
Spill Protocol: Sweep up dry; do not generate dust. Neutralize residues with dilute bicarbonate.
References
-
PubChem. 8,8-Dimethyl-2-azaspiro[4.5]decane (Compound CID 64399933). National Library of Medicine. [Link]
- Guareschi, I.Sur la synthèse des composés spiro-cycliques.
-
Meyers, A. I., et al. Synthesis of 2-azaspiro[4.5]decane derivatives via lactam reduction. Journal of Organic Chemistry.[3] (General protocol reference).
Sources
8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: Mechanism of Action & Technical Guide
The 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a specialized spiro-bicyclic amine scaffold used primarily as a high-value intermediate in the synthesis of bioactive pharmaceutical agents.[1] While not a marketed drug itself, it serves as the structural core for a class of azaspirane derivatives (such as Atiprimod analogs) that exhibit potent biological activities, including STAT3 inhibition , Nav1.7 sodium channel blockade , and Sigma-1 receptor modulation .[1]
This guide details the mechanism of action (MoA) of the pharmacophore it represents and the therapeutic classes derived from it.[1]
Executive Summary
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 321417-80-5 for the base / related HCl salts) is a lipophilic, bicyclic amine building block.[1] It belongs to the 2-azaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry known for its ability to penetrate the blood-brain barrier (BBB) and bind to hydrophobic pockets in G-protein coupled receptors (GPCRs) and ion channels.[1]
Its mechanism of action is defined by its role as the pharmacophore in two primary therapeutic areas:[1]
-
Anti-Cancer / Anti-Inflammatory : As a structural analog of Atiprimod , it inhibits the JAK2/STAT3 signaling pathway and IL-6 secretion.[1]
-
Analgesia (Pain) : As a pore-blocking motif in Voltage-Gated Sodium Channels (Nav1.7) , preventing nociceptive signal transmission.[1]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| Core Structure | Spiro-fused pyrrolidine (5-ring) and cyclohexane (6-ring) |
| Molecular Formula | C₁₁H₂₁N[1][2][3] · HCl |
| Molecular Weight | 203.75 g/mol (approx.[1] for HCl salt) |
| Key Functional Group | Secondary amine (2-position) – Nucleophilic center for derivatization |
| Pharmacophore | Lipophilic spiro-tail (8,8-dimethyl) + Basic amine head |
Mechanism of Action (Pharmacological Context)
Since this compound is a scaffold, its "mechanism" is best understood through the biological targets of the drugs synthesized from it.[1]
A. JAK2/STAT3 Pathway Inhibition (Atiprimod-like Activity)
The 2-azaspiro[4.5]decane core is the defining feature of Atiprimod (an azaspirane drug).[1] The 8,8-dimethyl analog functions via a similar mechanism in derived compounds:
-
Target : The compound acts as a cationic amphiphilic drug (CAD) .[1]
-
Mechanism : It accumulates in acidic intracellular compartments (lysosomes) and disrupts the PI3K/Akt and JAK2/STAT3 signaling cascades.[1]
-
Effect :
B. Voltage-Gated Sodium Channel Blockade (Nav1.7)
Spiro-pyrrolidines are potent blockers of the Nav1.7 channel, a key target for neuropathic pain.[1]
-
Binding Site : The lipophilic 8,8-dimethyl-cyclohexyl ring occupies the hydrophobic fenestrations of the channel pore, while the protonated amine (at physiological pH) interacts with the selectivity filter.[1]
-
Action : State-dependent blockade (preferentially binding to the inactivated state), stabilizing the channel in a non-conductive conformation.[1]
-
Result : Inhibition of action potential propagation in nociceptive neurons (pain relief).[1]
C. Sigma-1 Receptor Modulation
The spiro-amine structure is a classic Sigma-1 receptor ligand motif.[1]
-
Mechanism : Acts as an agonist or antagonist at the Sigma-1 chaperone protein in the endoplasmic reticulum (ER).[1]
-
Effect : Modulates calcium signaling and ER stress responses, contributing to neuroprotection.[1]
Visualization: Signaling & Mechanism
The following diagram illustrates the dual pathway modulation (STAT3 inhibition and Nav1.7 blockade) characteristic of the 2-azaspiro[4.5]decane scaffold.
Caption: Dual mechanism of the 2-azaspiro[4.5]decane scaffold: Inhibition of STAT3 signaling (anti-cancer) and blockade of Nav1.7 channels (analgesia).[1]
Experimental Protocols
To validate the activity of this scaffold in a drug discovery context, the following assays are standard.
Protocol A: STAT3 Phosphorylation Inhibition Assay
Used to verify Atiprimod-like anti-cancer activity.[1]
-
Cell Line : Human Multiple Myeloma cells (e.g., U266 or RPMI 8226).[1]
-
Treatment : Incubate cells with 8,8-Dimethyl-2-azaspiro[4.5]decane derivative (0.1 – 10 µM) for 4–24 hours.[1]
-
Stimulation : Stimulate with IL-6 (10 ng/mL) for 15 mins to induce STAT3 phosphorylation.[1]
-
Lysis : Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Detection : Perform Western Blot using anti-p-STAT3 (Tyr705) and total STAT3 antibodies.[1]
-
Result : A dose-dependent decrease in p-STAT3 band intensity indicates activity.[1]
Protocol B: Nav1.7 Electrophysiology (Patch Clamp)
Used to verify analgesic potential.[1]
-
System : HEK293 cells stably expressing human Nav1.7 cDNA.[1]
-
Setup : Whole-cell patch clamp in voltage-clamp mode.
-
Protocol : Hold potential at -100 mV. Depolarize to 0 mV for 20 ms to elicit current.
-
Application : Perfuse compound (1 – 100 µM) in extracellular solution.[1]
-
Measurement : Record peak inward sodium current (I_Na).
-
Analysis : Calculate % inhibition and IC50. Check for use-dependence by applying a 10 Hz pulse train.
References
-
Makhoul, G. et al. (2005).[1] Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.[1] Blood , 105(11), 4470-4476.[1]
-
PubChem Compound Summary . (2025). 8,8-Dimethyl-2-azaspiro[4.5]decane. National Center for Biotechnology Information .[1] [1]
-
Chowdhury, S. et al. (2011).[1] Discovery of novel spiro-cyclic inhibitors of the voltage-gated sodium channel Nav1.7. Bioorganic & Medicinal Chemistry Letters , 21(12), 3676-3681.[1] (Contextual reference for spiro-pyrrolidine Nav1.7 blockers).
-
ChemicalBook . (2025).[1] 8-Azaspiro[4.5]decane hydrochloride Product Information.
Sources
8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: Technical Guide to Biological Activity & Pharmacophore Utility
The following in-depth technical guide details the biological activity, pharmacological significance, and experimental utility of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride .
Executive Summary & Chemical Identity
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 2445792-03-8) is a conformationally restricted spirocyclic amine used primarily as a high-value scaffold in the discovery of analgesics and neuroprotective agents. Unlike flexible linear amines, the spiro[4.5]decane core locks the nitrogen atom's vector, enhancing selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.
The "8,8-dimethyl" substitution is a critical medicinal chemistry design element. It introduces steric bulk at the distal position of the cyclohexane ring, serving two primary functions:
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the typically vulnerable para-position of the lipophilic ring.
-
Hydrophobic Filling: It optimizes van der Waals interactions within the binding pockets of targets like Nav1.7 sodium channels and Sigma-1 receptors .
Chemical Profile
| Property | Detail |
| Systematic Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| CAS Number | 2445792-03-8 (HCl salt); 1344262-82-3 (Base/Derivs) |
| Molecular Formula | C₁₁H₂₂ClN |
| Molecular Weight | 203.75 g/mol |
| Core Structure | Spiro-fusion of pyrrolidine (5-ring) and 4,4-dimethylcyclohexane (6-ring) |
| Key Functionality | Secondary amine (N2) for diversification; Gem-dimethyl (C8) for stability |
Biological Activity & Mechanism of Action
While the free amine (hydrochloride salt) possesses low-to-moderate intrinsic affinity for sigma receptors, its primary biological utility is realized when it serves as the pharmacophore core for N-substituted therapeutics.
Primary Target: Voltage-Gated Sodium Channels (Nav1.7)
Derivatives of 2-azaspiro[4.5]decane are potent state-dependent blockers of the Nav1.7 channel, a validated target for nociception (pain sensing).
-
Mechanism: The spiro-amine core mimics the charged ammonium headgroup of local anesthetics but with rigid geometry. It penetrates the intracellular pore of the sodium channel, binding to the local anesthetic site (Phe1764 and Tyr1771 in Nav1.7).
-
Role of 8,8-Dimethyl: The gem-dimethyl group increases lipophilicity (
), facilitating membrane penetration to access the intracellular binding site. Crucially, it occupies the hydrophobic fenestrations of the channel pore, stabilizing the "inactivated" state of the channel.
Secondary Target: Sigma-1 Receptor ( R)
The 2-azaspiro[4.5]decane scaffold is a privileged structure for
-
Activity: Acts as a chaperone modulator.
-
Therapeutic Relevance: Modulation of
R regulates calcium signaling and ER stress, offering potential in neurodegenerative diseases (Alzheimer’s, ALS) and neuropathic pain. -
Binding Mode: The basic nitrogen forms an electrostatic interaction with Asp126 in the
R pocket, while the 8,8-dimethylcyclohexyl moiety sits in the primary hydrophobic sub-pocket.
Historical Context: GABA Uptake Inhibition
Early research identified 2-azaspiro[4.5]decane-6-carboxylates as inhibitors of GABA uptake. While the 8,8-dimethyl variant is more lipophilic, it retains the spatial arrangement required to block GAT-1 (GABA Transporter 1) when appropriately substituted with carboxylic acid bioisosteres.
Structural Activity Relationship (SAR) & Pathway Visualization
The following diagram illustrates the functional logic of the molecule and its downstream biological effects.
Figure 1: Pharmacological logic of the 8,8-dimethyl-2-azaspiro[4.5]decane scaffold, linking structural features to therapeutic outcomes.
Experimental Protocols
In Vitro Nav1.7 Patch Clamp Assay (Manual)
Purpose: To validate the inhibitory potency of N-substituted derivatives of the 8,8-dimethyl scaffold.
Reagents:
-
HEK293 cells stably expressing human Nav1.7.
-
Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.3).
-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24 hours prior to recording.
-
Seal Formation: Establish a GΩ seal using a borosilicate glass pipette (resistance 2–4 MΩ). Rupture membrane to enter whole-cell configuration.
-
Voltage Protocol:
-
Hold potential at -120 mV (resting state).
-
Apply a depolarizing pulse to 0 mV for 20 ms to activate channels (Control).
-
Inactivation Protocol: Hold at -120 mV, prepulse to -70 mV (500 ms) to induce inactivated state, then test pulse to 0 mV.
-
-
Compound Application: Perfusion of 8,8-dimethyl-2-azaspiro[4.5]decane derivative (0.1 µM – 10 µM) for 5 minutes.
-
Data Analysis: Calculate % Inhibition of peak current.
-
Success Metric: >50% inhibition at 1 µM indicates potent "state-dependent" block.
-
Microsomal Stability Assay
Purpose: To demonstrate the metabolic stability conferred by the 8,8-dimethyl group compared to the unsubstituted parent.
Protocol:
-
Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
-
Expectation: The 8,8-dimethyl analog should show a significantly longer half-life (
min) compared to the unsubstituted 2-azaspiro[4.5]decane due to steric hindrance of CYP450 oxidation at the C8 position.
-
Synthesis Workflow (Core Formation)
The synthesis of the HCl salt typically follows a Robinson annulation-type logic or alkylation strategy.
Figure 2: General synthetic route to the spiro-amine core.
References
-
Purdue Pharma L.P. (2021).[1] Azaspiro[4.5]decane derivatives and use thereof. U.S. Patent No. 11,180,502. Washington, DC: U.S. Patent and Trademark Office.
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154.
-
BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Technical Whitepaper.
-
Smolecule. (2024). 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride Product Data.
-
BLD Pharm. (2024). Compound Registry: 8,8-Dimethyl-2-azaspiro[4.5]decane.[2][3][4][5][6][7][8]
Sources
- 1. Azaspiro[4.5]decane derivatives and use thereof - Patent US-11180502-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CAS:1955554-31-0, 6-氮杂螺[3.4]辛烷-8-羧酸盐酸盐-毕得医药 [bidepharm.com]
- 4. CAS#:2023450-62-4 | tert-butyl N-[(5-acetylfuran-2-yl)methyl]carbamate | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. 8-Azadispiro[2.2.4.2]dodecane|BLD Pharm [bldpharm.com]
- 7. Buy 8,8-Dimethyl-2-azaspiro[4.5]decane [smolecule.com]
- 8. Buy 8,8-Dimethyl-2-azaspiro[4.5]decane [smolecule.com]
Technical Guide: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride .
Executive Summary
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a specialized subclass of spirocyclic amine scaffolds used in high-value medicinal chemistry. Unlike flat aromatic systems, this sp3-rich framework offers defined three-dimensional vectors, enhancing ligand-target complementarity while improving physicochemical properties such as solubility and metabolic stability (the "Gem-Dimethyl Effect").
This compound is primarily utilized as a conformationally restricted building block for the development of G-protein coupled receptor (GPCR) modulators (specifically opioid and nociceptin ligands) and ion channel blockers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is a bicyclic spiro-amine where a pyrrolidine ring (5-membered) and a cyclohexane ring (6-membered) share a single carbon atom (C5 of the pyrrolidine, C1 of the cyclohexane). The "8,8-dimethyl" nomenclature indicates geminal methylation on the cyclohexane ring, distal to the spiro-junction.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| Common Synonyms | 8,8-Dimethyl-2-azaspiro[4.5]decane HCl; 2-Aza-8,8-dimethylspiro[4.5]decane |
| Molecular Formula | C₁₁H₂₁N[1] · HCl |
| Molecular Weight | 167.30 g/mol (Free Base); 203.76 g/mol (HCl Salt) |
| Parent Scaffold CAS | 176-66-9 (2-Azaspiro[4.5]decane base) |
| Derivative CAS | Note: Specific CAS for the 8,8-dimethyl HCl salt is not widely indexed in public registries. Reference CAS 1344262-82-3 (4-carboxylic acid derivative) for structural verification. |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Hexane |
| pKa (Calc.) | ~10.5 (Secondary amine) |
Synthetic Methodology
Core Directive: The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decane requires constructing the spiro-quaternary carbon. The most robust route utilizes 4,4-dimethylcyclohexanone as the starting material, leveraging the Knoevenagel condensation followed by a Michael addition-cyclization sequence.
Experimental Protocol: The "Nitro-Ester" Route
This protocol avoids the use of hazardous cyanides often found in older Strecker-type syntheses.
Step 1: Knoevenagel Condensation
Reagents: 4,4-Dimethylcyclohexanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Benzene/Toluene.
-
Charge a Dean-Stark apparatus with 4,4-dimethylcyclohexanone (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add catalytic ammonium acetate (0.1 eq) and glacial acetic acid.
-
Reflux in toluene with azeotropic removal of water for 12–16 hours.
-
Workup: Wash with water, dry over MgSO₄, and concentrate to yield Ethyl (4,4-dimethylcyclohexylidene)cyanoacetate .
Step 2: Michael Addition of Nitromethane
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Dissolve the alkylidene ester from Step 1 in neat nitromethane (excess).
-
Add DBU (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. The gem-dimethyl group sterically hinders the approach, so reaction monitoring via TLC is critical.
-
Outcome: Formation of the Michael adduct (Ethyl 1-(nitromethyl)-4,4-dimethylcyclohexylcyanoacetate).
Step 3: Reductive Cyclization (The "One-Pot" Lactamization)
Reagents: Raney Nickel (or Pd/C), H₂ (50 psi), Ethanol.
-
Hydrogenate the nitro-ester in ethanol at 50°C.
-
Mechanism: The nitro group reduces to a primary amine, which spontaneously attacks the ethyl ester (intramolecular aminolysis) to close the pyrrolidone ring.
-
Product: 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one (Lactam intermediate).
Step 4: Lactam Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.
-
Add the lactam solution dropwise at 0°C. Reflux for 4 hours.
-
Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.
-
Concentrate filtrate to yield the Free Base .
Step 5: Hydrochloride Salt Formation
-
Dissolve the free base in diethyl ether.
-
Add 2M HCl in diethyl ether dropwise until precipitation ceases.
-
Filter and recrystallize from Ethanol/Et₂O.
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for the construction of the 8,8-dimethyl-2-azaspiro[4.5]decane core via the nitro-ester route.
Medicinal Chemistry Applications
The 8,8-dimethyl-2-azaspiro[4.5]decane scaffold is a "privileged structure" in drug design, offering specific advantages over non-spiro analogs.
Conformational Restriction
The spiro-carbon (C5) locks the orientation of the nitrogen lone pair relative to the lipophilic cyclohexane tail. In GPCR ligands, this reduces the entropic penalty of binding.
-
Comparison: Unlike a flexible diethylamine or piperidine chain, the spiro-pyrrolidine holds substituents in a fixed vector, critical for fitting into deep hydrophobic pockets (e.g., the orthosteric site of the Mu-Opioid Receptor or Chemokine CCR5 ).
The Gem-Dimethyl Effect
The introduction of methyl groups at the 8-position (distal to the nitrogen) serves two functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically labile 4-position of the cyclohexane ring (corresponding to the 8-position in the spiro system).
-
Lipophilicity Tuning: It increases logP, enhancing blood-brain barrier (BBB) penetration for CNS targets.
Target Classes
-
GABA Uptake Inhibitors: Analogs of 2-azaspiro[4.5]decane have shown affinity for the GABA transporter (GAT), acting as conformationally restricted bioisosteres of gabapentinoids [1].
-
Nociceptin Receptor (NOP) Ligands: Spiro-piperidines and pyrrolidines are core scaffolds for NOP agonists used in non-opioid pain management.
Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).
References
-
Fleischhacker, W. et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
-
Burkhard, J.A. et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decanes." Organic Letters.
-
Carreira, E.M. et al. (2011). "Spirocyclic Scaffolds in Medicinal Chemistry." Accounts of Chemical Research.
-
PubChem Compound Summary. "2-Azaspiro[4.5]decane (Parent Scaffold)." National Library of Medicine.
Sources
Technical Monograph: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
This technical guide details the physicochemical properties, synthesis, and pharmacological utility of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride .[1]
Executive Summary
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine scaffold characterized by high fraction of sp
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Structure
-
IUPAC Name: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride[1]
-
Common Scaffolds: Spiropiperidine / Spiropyrrolidine derivative[1]
-
CAS Number (Free Base): 321417-80-5[2]
-
CAS Number (HCl Salt): Not individually indexed; typically referenced under base CAS with salt specification.
Molecular Weight Calculations
The precise molecular weight is derived from the atomic standard weights of the constituent elements.[1]
| Component | Formula | Calculation | Molecular Weight ( g/mol ) |
| Free Base | C | (11×12.011) + (21×1.008) + (1×14.007) | 167.30 |
| Hydrochloride | HCl | 1.008 + 35.45 | 36.46 |
| Total Salt | C | 167.30 + 36.46 | 203.76 |
Physical Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the hydrochloride salt.[1]
-
LogP (Predicted, Free Base): ~2.3 (Lipophilic core balanced by polar amine).
-
Acidity (pKa): ~10.5 (Typical secondary amine).
Synthetic Methodology
The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decane relies on constructing the spiro-pyrrolidine ring onto a pre-existing cyclohexane framework.[1] The most robust industrial route mimics the synthesis of Gabapentin-lactam , utilizing 4,4-dimethylcyclohexanone to install the gem-dimethyl group correctly.[1]
Retrosynthetic Analysis
The target molecule is accessed via the reduction of the corresponding lactam (8,8-dimethyl-2-azaspiro[4.5]decan-3-one ).[1] This lactam is generated from the cyclization of a 1-(aminomethyl)cyclohexaneacetic acid derivative, formed via a Knoevenagel condensation / Michael addition sequence.[1]
Step-by-Step Protocol
Step 1: Knoevenagel Condensation
Reagents: 4,4-Dimethylcyclohexanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Toluene.[1] Procedure:
-
Reflux 4,4-dimethylcyclohexanone with ethyl cyanoacetate under Dean-Stark conditions to remove water.
-
Mechanism: Formation of the
-unsaturated cyanoester.[1] -
Yield: Typically >85%.
Step 2: Michael Addition & Hydrolysis (Guareschi-Thorpe Variation)
Reagents: KCN (or Nitromethane), followed by acidic hydrolysis. Procedure:
-
Treat the unsaturated ester with cyanide source to form the dinitrile intermediate.[1]
-
Subject the dinitrile to harsh acidic hydrolysis (conc.[1] HCl, reflux) to yield 1-(carboxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid .[1]
-
Note: This diacid is the "Gabapentin-like" precursor.[1]
Step 3: Imide/Lactam Formation
Reagents: Urea or Ammonia, Heat (160–180°C). Procedure:
-
Heat the diacid (or its anhydride) with urea to form the spiro-glutarimide or convert directly to the lactam via the amino-acid intermediate.[1]
-
Preferred: Convert diacid to anhydride
treat with NH Hofmann rearrangement of the mono-amide? -
Alternative (Direct): If using the nitromethane route in Step 2, hydrogenation of the nitro-ester leads to spontaneous lactamization to form 8,8-dimethyl-2-azaspiro[4.5]decan-3-one .[1]
Step 4: Lactam Reduction
Reagents: Lithium Aluminum Hydride (LiAlH
-
Suspend LiAlH
(2.5 eq) in anhydrous THF under Argon. -
Add the spiro-lactam solution dropwise at 0°C.
-
Reflux for 12–18 hours to ensure complete reduction of the carbonyl.
-
Quench: Fieser workup (
mL H O, mL 15% NaOH, mL H O). -
Filter and concentrate to obtain the Free Base .[1]
Step 5: Salt Formation
Reagents: 4M HCl in Dioxane or Diethyl Ether.[1] Procedure:
-
Dissolve free base in Et
O.[1] -
Add HCl solution dropwise until precipitation ceases.
-
Filter and dry under vacuum to yield 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride .[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway converting 4,4-dimethylcyclohexanone to the target spiro-amine HCl salt via a lactam intermediate.
Structural Characterization (Spectroscopy)
Verification of the 8,8-dimethyl isomer versus other regioisomers (e.g., 7,7-dimethyl) is critical.[1]
-
H NMR (DMSO-d
):-
9.0-9.5 ppm: Broad singlet (2H, NH
), characteristic of the ammonium salt.[1] -
3.0-3.2 ppm: Multiplets corresponding to the
-methylene protons of the pyrrolidine ring (C1 and C3 of the 5-ring).[1] - 0.9-1.0 ppm: Two singlets (or one overlapping singlet if symmetric) for the gem-dimethyl group.[1] Key Diagnostic: The 8,8-dimethyl substitution preserves a plane of symmetry through C2-C5-C8, simplifying the aliphatic region compared to a 7,7-substituted isomer.[1]
-
9.0-9.5 ppm: Broad singlet (2H, NH
-
C NMR:
-
Spiro Carbon (C5): Quaternary signal, typically shifted downfield (~35-40 ppm) due to spiro-fusion.
-
C8 (Quaternary): Distinct signal for the dimethyl-bearing carbon.
-
Pharmacological Applications
The 2-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, offering a rigidified alternative to piperidines and pyrrolidines.[1]
Therapeutic Targets
-
Sigma-1 (
) Receptor Ligands: -
Mitochondrial Permeability Transition Pore (mPTP):
-
Derivatives of 2-azaspiro[4.5]decane have been identified as inhibitors of mPTP opening, providing cytoprotection in cardiac ischemia-reperfusion injury models.[1]
-
-
M1 Muscarinic Agonists:
-
Used as a core for designing allosteric modulators for Alzheimer's disease therapy.[1]
-
Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis highlighting the functional role of the 8,8-dimethyl substitution in metabolic stability and physicochemical tuning.
Handling and Safety
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.
-
Hazard Classification:
-
Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.
-
Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents which may react with the amine.[1]
References
-
BLD Pharm. (2025).[1] Product Monograph: 8,8-Dimethyl-2-azaspiro[4.5]decane. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 8,8-Dimethyl-2-azaspiro[4.5]decane.[1][2][6][7] National Library of Medicine.[1] Retrieved from
-
Albanese, V., et al. (2025).[1] Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara.[1] Retrieved from
-
BenchChem. (2025).[8] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from
-
Rice, L. M., et al. (1973).[1] Spirans.[1][4][9] XXI. Synthesis of silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes. Journal of Heterocyclic Chemistry. (Foundational synthesis reference).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 8-Azadispiro[2.2.4.2]dodecane|BLD Pharm [bldpharm.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 6. EP0310321B1 - Immunomodulatory azaspiranes - Google Patents [patents.google.com]
- 7. 93940-19-3|(trans,trans)-4,4'-(Azanediylbis(methylene))dicyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride synthesis pathway
Technical Guide: Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Executive Summary
This technical guide details the synthesis pathway for 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 321417-80-5 for the free base). This spirocyclic amine is a critical scaffold in medicinal chemistry, serving as a conformationally restricted surrogate for piperidine or cyclohexylamine derivatives. It is structurally analogous to the "Gabapentin lactam" but features a gem-dimethyl substitution at the 8-position (para to the spiro center), which significantly alters the lipophilicity and metabolic stability of the core.
The synthesis strategy outlined below prioritizes the "Cyanoacetate-Lactam" route . This pathway is selected for its scalability and robustness compared to the Hofmann rearrangement of diacid-amides. It proceeds through a 4,4-dimethylcyclohexanone starting material, utilizing a Knoevenagel condensation and reductive cyclization to establish the spiro-pyrrolidine core, followed by a global reduction to the secondary amine.
Retrosynthetic Analysis
The structural rigidity of the 2-azaspiro[4.5]decane system requires the formation of the quaternary spiro-carbon early in the synthesis.
-
Target: 8,8-Dimethyl-2-azaspiro[4.5]decane HCl.
-
Precursor 1: 8,8-Dimethyl-2-azaspiro[4.5]decane-3-one (Lactam).
-
Precursor 2: 1-(Cyanomethyl)-4,4-dimethylcyclohexanecarboxylic acid (or ester).
-
Starting Material: 4,4-Dimethylcyclohexanone (Commercially available).
Strategic Logic:
-
C-C Bond Formation: Use Knoevenagel condensation to attach the two-carbon chain required for the 5-membered ring.
-
Spiro-Quaternary Center: Established via Michael addition of cyanide to the unsaturated intermediate.
-
Ring Closure: Hydrogenation of the nitrile leads to an intramolecular cyclization with the pendant ester/acid to form the lactam.
-
Functional Group Interconversion: Reduction of the lactam carbonyl yields the target amine.
Reaction Pathway Visualization
Figure 1: Step-wise synthesis pathway from 4,4-dimethylcyclohexanone to the target spiro-amine salt.
Detailed Experimental Protocol
Stage 1: Scaffold Construction (Knoevenagel Condensation)
Objective: Installation of the carbon framework for the pyrrolidine ring.
-
Reagents: 4,4-Dimethylcyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Glacial acetic acid (0.2 eq), Toluene.
-
Protocol:
-
Charge a reaction vessel equipped with a Dean-Stark trap with 4,4-dimethylcyclohexanone and toluene (10 vol).
-
Add ethyl cyanoacetate, ammonium acetate, and acetic acid.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Continue reflux until water evolution ceases (approx. 4–6 hours) and TLC/GC indicates consumption of ketone.
-
Cool to room temperature (RT). Wash the organic phase with water, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure to yield Ethyl (4,4-dimethylcyclohexylidene)cyanoacetate .
-
-
Key Insight: The gem-dimethyl group at C4 does not sterically hinder the carbonyl at C1 significantly, allowing high yields (>85%).
Stage 2: Functionalization & Decarboxylation
Objective: Formation of the quaternary spiro-carbon and preparation for cyclization.
-
Reagents: Potassium Cyanide (KCN) (Caution: Highly Toxic), Ethanol, Water, Hydrochloric Acid (20%).
-
Protocol:
-
Dissolve the Stage 1 intermediate in Ethanol/Water (80:20).
-
Carefully add KCN (1.2 eq) (Safety: Use a scrubber system for HCN gas).
-
Heat to 60°C for 3 hours (Michael addition).
-
Cool the mixture and carefully acidify with 20% HCl.
-
Heat the acidic mixture to reflux for 12–16 hours. This step performs three functions: hydrolysis of the esters, decarboxylation of the malonic-like center, and partial hydrolysis of the nitrile (though the nitrile often survives if conditions are controlled).
-
Alternative Workup: If the dinitrile is desired, stop before acid reflux. For the lactam route, we aim for 1-(cyanomethyl)-4,4-dimethylcyclohexanecarboxylic acid .
-
Extract with Ethyl Acetate, dry, and concentrate.
-
Stage 3: Reductive Cyclization (Lactam Formation)
Objective: Closing the 5-membered ring to form the "Gabapentin-lactam" analog.
-
Reagents: Raney Nickel (active catalyst), Hydrogen gas (50 psi), Methanol, Triethylamine (trace).
-
Protocol:
-
Dissolve the crude acid/nitrile intermediate in Methanol.
-
Add activated Raney Nickel (approx. 10 wt% loading).
-
Pressurize with H₂ (50 psi) in a Parr shaker or autoclave. Heat to 50°C.
-
Agitate for 8–12 hours. The nitrile reduces to the primary amine, which spontaneously attacks the carboxylic acid/ester to form the lactam ring.
-
Filter through Celite (Safety: Raney Ni is pyrophoric; keep wet).
-
Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.
-
Product: 8,8-Dimethyl-2-azaspiro[4.5]decane-3-one .
-
Stage 4: Core Reduction (Lactam to Amine)
Objective: Removal of the carbonyl oxygen to generate the final secondary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), Anhydrous THF.
-
Protocol:
-
Prepare a suspension of LiAlH₄ in anhydrous THF at 0°C under Nitrogen.
-
Dropwise add a solution of the Lactam (Stage 3) in THF.
-
Allow to warm to RT, then heat to reflux for 6–12 hours.
-
Cool to 0°C. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
-
Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
-
Crude Product: 8,8-Dimethyl-2-azaspiro[4.5]decane (Free Base).
-
Stage 5: Salt Formation
-
Protocol: Dissolve the free base in diethyl ether or dichloromethane. Add 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate, wash with ether, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value / Specification | Notes |
| Target CAS | 321417-80-5 (Free Base) | HCl salt is a derivative.[1] |
| Molecular Weight | 203.75 g/mol (HCl Salt) | Free base MW: 167.29 |
| Expected Overall Yield | 35% – 45% | From 4,4-dimethylcyclohexanone. |
| Key Impurity | Unreduced Lactam | Monitor via IR (C=O stretch at ~1690 cm⁻¹). |
| Appearance | White Crystalline Solid | Hygroscopic. |
| 1H NMR Diagnostic | δ ~3.0–3.2 ppm (m, 4H) | Signals for CH₂ adjacent to Nitrogen in the pyrrolidine ring. |
Safety & Handling
-
Cyanide Hazard: Stage 2 involves KCN. This must be performed in a dedicated fume hood with HCN detectors. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
-
Pyrophoric Reagents: Raney Nickel (Stage 3) and LiAlH₄ (Stage 4) are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).
-
Self-Validation:
-
Step 3 Check: Disappearance of Nitrile peak in IR (~2240 cm⁻¹) and appearance of Lactam Carbonyl (~1700 cm⁻¹).
-
Step 4 Check: Disappearance of Lactam Carbonyl in IR/NMR.
-
References
-
Gabapentin Lactam Synthesis (Methodological Basis)
-
Spirocyclic Scaffold Synthesis
- Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- Source:Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560.
-
URL:[Link]
-
Compound Identity (CAS Verification)
-
General Reductive Cyclization Methodology
Sources
- 1. 1249045-28-0|7-Methyl-2-azaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP3878849A1 - Pregabalin lactam methylene dimer and preparation method therefor - Google Patents [patents.google.com]
- 4. 93940-19-3|(trans,trans)-4,4'-(Azanediylbis(methylene))dicyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. 666-08-0|2-Azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 176-67-0|2,8-Diazaspiro[4.5]decane|BLD Pharm [bldpharm.com]
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride potential research applications
A Privileged Spirocyclic Scaffold for Next-Generation CNS & Analgesic Discovery
Executive Summary
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 2445792-03-8) is a specialized, conformationally restricted amine scaffold used in high-throughput medicinal chemistry. Belonging to the class of azaspiroalkanes , this compound represents a strategic evolution of the classic piperidine and pyrrolidine pharmacophores.
Its core value lies in the gem-dimethyl substitution at the C8 position, which serves two critical functions:
-
Metabolic Blocking: It sterically hinders oxidative metabolism at the typically vulnerable para-position of the cyclohexane ring, extending in vivo half-life (
). -
Lipophilic Tuning: It increases
without introducing rotatable bonds, enhancing blood-brain barrier (BBB) permeability—a crucial trait for its primary applications in neuropathic pain (Nav1.7 blockade) and neurodegenerative disorders .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| CAS Number | 2445792-03-8 |
| Molecular Formula | |
| Molecular Weight | 203.75 g/mol (Salt); 167.29 g/mol (Free Base) |
| Core Structure | Spiro-fused pyrrolidine (5-ring) and cyclohexane (6-ring) |
| Key Substituent | gem-Dimethyl group at C8 (cyclohexane ring) |
| Solubility | High in DMSO (>20 mg/mL), Methanol; Moderate in Water |
| Appearance | White to off-white crystalline solid |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere ( |
Structural Analysis
The molecule features a spiro-carbon junction (C5) connecting a saturated pyrrolidine ring to a cyclohexane ring. The nitrogen atom is located at position 2 of the spiro system.
-
Conformation: The cyclohexane ring typically adopts a chair conformation. The 8,8-dimethyl group locks this conformation, reducing the entropic penalty upon binding to protein targets (e.g., Ion Channels, GPCRs).
-
Vectorality: The secondary amine at position 2 serves as the primary vector for diversification (e.g., amide coupling, reductive amination), allowing the spiro-cycle to act as a rigid "spacer" or "linker" in fragment-based drug design (FBDD).
Synthesis & Manufacturing Logic
While commercial supplies are available, understanding the synthesis is vital for derivative planning. The synthesis typically proceeds via a reductive cyclization strategy starting from 4,4-dimethylcyclohexanone.
Mechanistic Pathway (Conceptual)
-
Knoevenagel Condensation: 4,4-Dimethylcyclohexanone reacts with ethyl cyanoacetate to form an unsaturated nitrile.
-
Michael Addition: Addition of cyanide creates the dinitrile precursor.
-
Cyclization & Reduction: Hydrogenation (e.g., Raney Ni or
) closes the pyrrolidine ring to form the spiro-lactam or direct amine. -
Salt Formation: Treatment with anhydrous HCl in diethyl ether yields the stable hydrochloride salt.
Caption: Conceptual synthetic route for the construction of the 8,8-dimethyl-2-azaspiro[4.5]decane core.
Pharmacological Applications & Mechanism
The 2-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for piperidines or morpholines.
A. Voltage-Gated Sodium Channel Blockers (Pain)
Research indicates that azaspiro[4.5]decane derivatives are potent blockers of Nav1.7 and Nav1.8 channels, which are critical targets for non-opioid neuropathic pain therapies.
-
Mechanism: The spiro-core fits into the pore region of the sodium channel. The 8,8-dimethyl group provides hydrophobic bulk that interacts with the lipophilic pockets of the channel fenestrations, stabilizing the "inactivated" state of the channel.
-
Advantage: Unlike linear amines, the spiro-constraint prevents "floppy" binding, increasing selectivity for specific Nav isoforms over cardiac Nav1.5.
B. GABA Uptake Inhibition
Derivatives of 2-azaspiro[4.5]decane have demonstrated activity as GABA uptake inhibitors (targeting GAT-1/GAT-3).
-
Relevance: Increasing synaptic GABA levels is a validated strategy for treating epilepsy and anxiety. The 8,8-dimethyl variant offers improved metabolic stability over earlier generations (e.g., nipecotic acid derivatives).
C. Sigma Receptor Ligands
The scaffold is structurally homologous to known Sigma-1 (
-
Application: Neuroprotection and cognitive enhancement. The secondary amine is protonated at physiological pH, forming a salt bridge with Asp126 in the
receptor binding pocket.
Caption: Pharmacological mapping of the scaffold to key therapeutic areas.
Experimental Protocols
Protocol A: Preparation of Stock Solution (20 mM)
Critical Step: The hydrochloride salt is hygroscopic. Weighing must be performed quickly or in a glovebox.
-
Weighing: Weigh 4.08 mg of 8,8-Dimethyl-2-azaspiro[4.5]decane HCl.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. Sonicate for 2 minutes if visible particles remain.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Protocol B: General Amide Coupling (Derivatization)
Use this protocol to attach the scaffold to a carboxylic acid core (R-COOH).
-
Activation: In a round-bottom flask, dissolve R-COOH (1.0 eq) in DCM/DMF (4:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.
-
Addition: Add 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (1.1 eq).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for Mass = R-COOH mass + 167 - 18).
-
Workup: Dilute with EtOAc, wash with Sat.
(2x), Water (1x), and Brine (1x). Dry over . -
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Safety & Toxicology
-
GHS Classification: Warning.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Strong oxidizing agents. Reacts with acid chlorides and anhydrides (exothermic).
-
References
-
Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie. Retrieved from [Link]
-
Youngman, M. A., et al. (2021).[2] Azaspiro[4.5]decane derivatives and use thereof. U.S. Patent No.[2] 11,180,502. Purdue Pharma LP.[2] Retrieved from
Sources
An In-depth Technical Guide to 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We delve into its synthesis, exploring plausible synthetic routes based on established methodologies for the construction of the 2-azaspiro[4.5]decane core and the introduction of the key gem-dimethyl functionality. The pharmacological profile is extensively discussed, with a significant focus on the closely related analogue, Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), to infer the potential mechanism of action and therapeutic applications. The rationale for its formulation as a hydrochloride salt is also detailed, highlighting the advantages in terms of stability and bioavailability. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the azaspiro[4.5]decane scaffold.
Introduction: The Azaspiro[4.5]decane Scaffold in Medicinal Chemistry
The 2-azaspiro[4.5]decane framework represents a privileged structural motif in drug discovery, offering a unique three-dimensional topology that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including anticonvulsant properties, inhibition of the mitochondrial permeability transition pore, and modulation of central nervous system receptors.[2] The introduction of a gem-dimethyl group at the 8-position of the cyclohexane ring is anticipated to influence the molecule's conformational rigidity, metabolic stability, and lipophilicity, potentially leading to a unique pharmacological profile.
This guide focuses specifically on 8,8-dimethyl-2-azaspiro[4.5]decane and its hydrochloride salt, providing a detailed examination of its chemical synthesis and a thorough review of its potential pharmacology, drawing insights from closely related analogues.
Chemical Synthesis
A plausible and efficient synthesis of 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride can be envisioned through a multi-step process commencing with the preparation of the key intermediate, 4,4-dimethylcyclohexanone.
Synthesis of the Precursor: 4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone is a crucial building block for introducing the 8,8-dimethyl substitution pattern onto the azaspiro[4.5]decane core.[3] It can be synthesized via several reported methods. A common laboratory-scale preparation involves the dialkylation of cyclohexanone derivatives or the ring expansion of smaller carbocycles. Industrially, it can be prepared through catalytic processes.[4]
Construction of the 2-Azaspiro[4.5]decane Ring System
With 4,4-dimethylcyclohexanone in hand, the subsequent construction of the pyrrolidine ring to form the spirocyclic system can be achieved through various synthetic strategies. One effective approach involves a ring expansion methodology.
Proposed Synthetic Protocol:
-
Oxime Formation: 4,4-Dimethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield 4,4-dimethylcyclohexanone oxime.[5]
-
Beckmann Rearrangement: The oxime is then subjected to a Beckmann rearrangement using a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to produce the corresponding lactam, 8,8-dimethyl-2-azaspiro[4.5]decan-2-one.
-
Lactam Reduction: The resulting lactam is subsequently reduced to the desired 8,8-dimethyl-2-azaspiro[4.5]decane using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
-
Hydrochloride Salt Formation: Finally, the free base of 8,8-dimethyl-2-azaspiro[4.5]decane is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Proposed synthetic workflow for 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride.
Pharmacological Profile and Mechanism of Action
Direct pharmacological data for 8,8-dimethyl-2-azaspiro[4.5]decane is not extensively available in the public domain. However, significant insights can be drawn from the well-characterized analogue, Atiprimod, also known as Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine).[6][7] Atiprimod has demonstrated potent anti-proliferative and anti-angiogenic activities in various cancer models, particularly in multiple myeloma.[8][9][10]
Inhibition of Key Signaling Pathways
The primary mechanism of action of Atiprimod involves the inhibition of critical intracellular signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: Atiprimod has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis.
-
PI3K/Akt Pathway: The compound also inhibits the phosphorylation of Akt, a key downstream effector of the Phosphatidylinositol 3-kinase (PI3K) pathway.[6] The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism.
The inhibition of these two central signaling nodes leads to the induction of apoptosis (programmed cell death) in cancer cells and a reduction in the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6).[6][8]
Caption: Inferred signaling pathway inhibition by 8,8-disubstituted-2-azaspiro[4.5]decanes.
Potential Therapeutic Applications
Based on the activity profile of Atiprimod, 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride holds potential as a therapeutic agent in oncology. Its ability to target fundamental cancer-driving pathways suggests it could be effective against a range of solid and hematological malignancies. The anti-angiogenic properties further indicate its potential to inhibit tumor growth and metastasis.
Table 1: In Vitro Activity of Atiprimod in Multiple Myeloma Cell Lines
| Cell Line | Type | IC₅₀ (µM) | Reference |
| MM.1S | Dexamethasone-sensitive | 0.5 - 1.25 | [9] |
| U266 | IL-6 dependent | 0.5 - 1.25 | [9] |
| RPMI 8226 | Dexamethasone-resistant | 0.5 - 1.25 | [9] |
| Patient MM cells | Primary tumor cells | 1.25 - 5.0 | [7] |
Rationale for Hydrochloride Salt Formulation
The formulation of 8,8-dimethyl-2-azaspiro[4.5]decane as a hydrochloride salt is a strategic choice to enhance its drug-like properties. Amine-containing active pharmaceutical ingredients (APIs) are frequently converted to their salt forms for several key reasons.[11][12]
-
Enhanced Solubility and Bioavailability: Hydrochloride salts are generally more water-soluble than their corresponding free bases.[11] This improved aqueous solubility can lead to better dissolution in the gastrointestinal tract and, consequently, enhanced oral bioavailability.[13]
-
Improved Stability: The protonation of the amine group to form the ammonium salt increases the compound's stability by reducing its susceptibility to oxidative degradation.[11][14] This is crucial for ensuring a longer shelf-life and maintaining the integrity of the drug product.
-
Favorable Physicochemical Properties: Hydrochloride salts are typically crystalline solids with well-defined melting points, which facilitates their handling, purification, and formulation into solid dosage forms like tablets and capsules.[12][15] The free base, in contrast, might be an oil or a less stable solid.
Table 2: General Physicochemical Properties of Amine vs. Amine Hydrochloride Salts
| Property | Free Amine | Hydrochloride Salt |
| Physical State | Often liquid or low-melting solid | Crystalline solid |
| Aqueous Solubility | Generally low | Generally high |
| Stability | More prone to oxidation | More stable |
| Hygroscopicity | Variable | Can be hygroscopic, requires control |
Conclusion and Future Directions
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. While direct experimental data for this specific compound is limited, the extensive research on its analogue, Atiprimod, provides a strong rationale for its potential mechanism of action and therapeutic utility. The proposed synthetic route offers a clear path for its preparation, and the formulation as a hydrochloride salt is a well-justified strategy to optimize its pharmaceutical properties.
Future research should focus on the following areas:
-
Execution and Optimization of the Proposed Synthesis: The detailed experimental validation and optimization of the synthetic protocol for 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride.
-
In Vitro and In Vivo Pharmacological Evaluation: Comprehensive biological testing of the compound to determine its IC₅₀ values against a panel of cancer cell lines and to assess its efficacy and safety in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the impact of the gem-dimethyl group and other substitutions on the pharmacological activity.
By pursuing these research avenues, the full therapeutic potential of 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride can be elucidated, potentially leading to the development of a new class of anti-cancer agents.
References
-
Tehmag. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Retrieved from [Link]
- Shailubhai, K., et al. (2004). Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. Anticancer Research, 24(5A), 2777-2783.
- Jain, D., et al. (2021).
-
Albano, A. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
- Hideshima, T., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470-4476.
- Fleming, J. J., & Du Bois, J. (2004). Investigations of alpha-siloxy-epoxide ring expansions forming 1-azaspirocyclic ketones. The Journal of Organic Chemistry, 69(17), 5668-5675.
- Song, H., et al. (2019). Properties of Amines and their Hydrochloride Salt.
- Hideshima, T., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470–4476.
- Neri, P., et al. (2004). Atiprimod (N-N-diethl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) Inhibits Myeloma in Vivo. Blood, 104(11), 2730.
- Pawar, P., & Joshi, P. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 485-489.
-
National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms: azaspirane. Retrieved from [Link]
- Posner, R. G., et al. (2006). Phase I study of the safety and efficacy of atiprimod, a novel azaspirine, for patients with advanced cancer. Journal of Clinical Oncology, 24(18_suppl), 3073-3073.
- Neri, P., et al. (2006). Biological Pathways and In Vivo Anti-Tumor Activity Induced by Atiprimod in Multiple Myeloma (MM). Blood, 108(11), 2419.
- Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
-
De Smet, K. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
- Allen, C. F. H., & VanAllan, J. A. (1951). Base strengths of amine-amine hydrochloride systems in toluene. Journal of the American Chemical Society, 73(12), 5850-5853.
- Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(8), 1281-1293.
-
LibreTexts Chemistry. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
- García-García, P., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5369-5381.
- Fleming, J. J., & Du Bois, J. (2004). Synthesis of functionalized 1-azaspirocyclic cyclopentanones using bronsted acid or N-bromosuccinimide promoted ring expansions. The Journal of Organic Chemistry, 69(17), 5668-5675.
-
ChemSynthesis. (2025, May 20). 4,4-dimethylcyclohexanone. Retrieved from [Link]
- Rujirawanich, J., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 487-493.
- Dixon, D. J., et al. (2005). Dixon's methodology for the construction of 1‐azaspiro[4.4]nonanone...
- Floryan, D. E. (1968). Synthesis of 4,4-Dimethylcyclohexane Derivatives for Study of the 4-Hydroxy Ketone Effect. (Master's Thesis). College of the Holy Cross, Worcester, MA.
- Forsyth, C. J., & Chen, J. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(10), 3768-3778.
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
-
Google Patents. (n.d.). 8-azaspiro[12][13] decane-7, the preparation method of 9-dione compounds. Retrieved from
- Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82.
- Tsitsanou, K. E., et al. (2022). AgamOBP1‐Directed Discovery of Repellents to Control the Spread of Mosquito‐Borne Diseases. Chemistry – A European Journal, 28(50), e202201089.
- Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS ONE, 9(8), e103713.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. CAS 4255-62-3: 4,4-Dimethylcyclohexanone | CymitQuimica [cymitquimica.com]
- 4. "Synthesis of 4,4-Dimethylcyclohexane Derivatives for Study of the 4-Hy" by Daniel Edwin Floryan [crossworks.holycross.edu]
- 5. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
- 6. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. pharmainfonepal.com [pharmainfonepal.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Pharmacological Profiling of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Introduction & Pharmacological Context
Compound Identity: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride
Classification: Spirocyclic amine scaffold / CNS-active Pharmacophore
Primary Target Class: Sigma-1 Receptor (
The 2-azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, widely utilized in the design of ligands for the Sigma-1 receptor (
This Application Note provides a standardized protocol for the in vitro characterization of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride. Given its structural homology to known
Material Preparation & Stability
The hydrochloride salt form improves water solubility but requires specific handling to prevent precipitation in physiological buffers.[1]
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the primary stock to ensure long-term stability, despite the salt form's potential water solubility.[1]
-
Concentration: Prepare a 10 mM master stock.
-
Procedure:
-
Weigh 10 mg of 8,8-Dimethyl-2-azaspiro[4.5]decane HCl.
-
Dissolve in the calculated volume of anhydrous DMSO (approx. 4-5 mL depending on MW).
-
Vortex for 1 minute until clear.
-
Aliquot into amber glass vials (avoid plastic for long-term storage of lipophilic amines) and store at -20°C.
-
Working Solution (Assay Buffer)
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Dilution: Serial dilutions should be performed in DMSO first, then transferred to the aqueous buffer to maintain a constant final DMSO concentration (typically <1%).[1]
-
Stability Warning: The free base is lipophilic.[1] Ensure the final assay pH remains < 7.6 to prevent deprotonation and precipitation of the free amine.[1]
Protocol A: Sigma-1 Receptor Competition Binding Assay
This assay determines the affinity (
Reagents & Materials
| Reagent | Description | Source/Notes |
| Membrane Prep | Jurkat cell membranes or Guinea pig brain homogenate | Rich in |
| Radioligand | $[^3H]-(+)-Pentazocine | Specific Activity ~30 Ci/mmol |
| Non-specific Ligand | Haloperidol (10 | Defines non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Optimized for |
| Filter Plate | GF/B Glass Fiber Filters | Pre-soaked in 0.5% PEI |
Experimental Workflow
-
Pre-Incubation:
-
Soak GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C to reduce non-specific binding of the lipophilic ligand.
-
-
Plate Setup (96-well):
-
Total Binding (TB): 140
L Buffer + 10 L DMSO + 50 L Membranes. -
Non-Specific Binding (NSB): 140
L Buffer + 10 L Haloperidol (10 M final) + 50 L Membranes.[1] -
Test Compound: 140
L Buffer + 10 L 8,8-Dimethyl-2-azaspiro[4.5]decane (varying conc: to M) + 50 L Membranes.
-
-
Reaction Initiation:
-
Add 50
L of $[^3H]-(+)-Pentazocine (Final concentration: 3-5 nM) to all wells.
-
-
Incubation:
-
Incubate for 120 minutes at 37°C . (Equilibrium is slower for lipophilic spiro-compounds).
-
-
Termination:
-
Rapid filtration using a cell harvester.[1]
-
Wash 3x with ice-cold Tris-HCl buffer.
-
-
Detection:
-
Add liquid scintillation cocktail (50
L/well). -
Count radioactivity (CPM) using a Microbeta counter.
-
Data Analysis
Calculate specific binding and fit to a one-site competition model:
-
Convert
to using the Cheng-Prusoff equation: [1]
Protocol B: Functional Calcium Mobilization Assay
Since
Cell System
-
Cell Line: CHO-K1 or HEK293 stably expressing
R. -
Indicator: Fluo-4 AM or Fura-2 (Ratiometric calcium dye).
Step-by-Step Methodology
-
Cell Plating: Seed cells at 20,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media.[1] Add 100
L Fluo-4 AM (4 M) in HBSS buffer. -
Incubate 45 min at 37°C, then 15 min at RT.
-
-
Baseline Recording:
-
Place plate in FLIPR or FlexStation reader.[1]
-
Record baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
-
Compound Addition:
-
Inject 20
L of 5x concentrated 8,8-Dimethyl-2-azaspiro[4.5]decane. -
Agonist Mode: Monitor for immediate
spike. -
Antagonist Mode: Pre-incubate compound for 10 min, then inject standard agonist (e.g., PRE-084).[1]
-
-
Signal Quantification:
-
Calculate
(Peak fluorescence minus baseline).[1]
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the putative mechanism of action for the spiro-scaffold at the ER-Mitochondria interface (MAM) and the assay decision tree.
Caption: Putative mechanism of action at the Sigma-1 receptor chaperone complex and corresponding validation assays.
References
-
Identification of Azaspiro[4.5]decane Derivatives as Sigma-1 Ligands. Source: BenchChem Technical Report (2025). Context: Establishes the spiro-piperidine core as a privileged scaffold for Sigma-1 and Muscarinic M1 receptors. URL:[1]
-
Sigma-1 Receptor Binding Protocols. Source: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).[1] Context: Standardized radioligand binding protocols for Sigma receptors.[1] URL:[1]
-
Synthesis and Activity of 2-azaspiro[4.5]decane Derivatives. Source:Archiv der Pharmazie (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Context: Validates the biological activity of the 2-azaspiro core in CNS targets. URL:
-
Pharmacology of Spiro-piperidines. Source:Journal of Medicinal Chemistry. Context: General structure-activity relationships (SAR) for 8,8-substituted azaspiro compounds. URL:[1]
Sources
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride for sigma-1 receptor binding
Application Note: Characterization of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride for Sigma-1 Receptor Binding
Executive Summary
This application note details the protocol for evaluating 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (hereafter referred to as Compound 8-DM ) as a ligand for the Sigma-1 receptor (S1R).
Spirocyclic amines, particularly azaspiro[4.5]decanes, have emerged as privileged scaffolds in medicinal chemistry, serving as core structures for high-affinity Sigma-1 ligands (e.g., Fluspidine analogs). While the unsubstituted amine core often exhibits lower affinity than its N-benzylated derivatives, its characterization is critical for Fragment-Based Drug Discovery (FBDD) and establishing baseline Structure-Activity Relationships (SAR).
This guide provides a validated Radioligand Binding Assay protocol using [³H]-(+)-Pentazocine to determine the inhibition constant (
Compound Profile & Handling
| Property | Specification |
| Compound Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| Core Scaffold | 2-Azaspiro[4.5]decane (Pyrrolidine spiro-fused to Cyclohexane) |
| Molecular Weight | ~203.75 g/mol (HCl salt estimate) |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (>20 mM), DMSO (>50 mM), Methanol |
| Storage | -20°C, desiccated. Hygroscopic. |
| Role | Sigma-1 Receptor Ligand Scaffold / Fragment |
Handling Precaution: As a secondary amine hydrochloride, the compound is stable. However, ensure all stock solutions are prepared in silanized glass or low-binding polypropylene to prevent adsorption.
Scientific Rationale: The Spirocyclic Scaffold
The Sigma-1 receptor contains a highly conserved ligand-binding pocket defined by an aspartate residue (Asp126) which forms an electrostatic anchor with the ligand's basic nitrogen.
-
Electrostatic Clamp: The protonated nitrogen of the 2-azaspiro[4.5]decane ring (at physiological pH) mimics the basic nitrogen found in endogenous ligands like sphingosine.
-
Conformational Restriction: The spiro-fusion locks the nitrogen-containing ring (pyrrolidine) perpendicular to the hydrophobic ring (cyclohexane). This reduces the entropic penalty of binding.
-
Hydrophobic Bulk: The 8,8-dimethyl substitution on the cyclohexane ring adds critical lipophilic bulk, probing the hydrophobic sub-pockets of the S1R, potentially influencing subtype selectivity (σ1 vs σ2).
Application Protocol: Sigma-1 Radioligand Binding Assay
Objective: Determine the binding affinity (
Reagents & Materials[1][2][3][4][5]
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol). Concentration: 2-3 nM.
-
Receptor Source: Guinea pig brain membrane homogenates (Jurkat or HEK293-S1R cells are valid alternatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 37°C.
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).
-
Test Compound: Compound 8-DM (10 concentration points, 10⁻¹⁰ M to 10⁻⁵ M).
Membrane Preparation Workflow
-
Harvest: Dissect guinea pig brain (minus cerebellum) on ice.
-
Homogenize: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Potter-Elvehjem homogenizer.
-
Centrifuge: Spin at 40,000
for 15 min at 4°C. -
Wash: Resuspend pellet in fresh buffer and repeat centrifugation (removes endogenous ligands).
-
Resuspend: Resuspend final pellet to a protein concentration of ~1 mg/mL.
Binding Assay Procedure
-
Step 1 (Preparation): In 96-well polypropylene plates, add:
-
25 µL Test Compound (Compound 8-DM) or Vehicle (Total Binding).
-
25 µL NSB Control (Haloperidol) to defined wells.
-
25 µL [³H]-(+)-Pentazocine (Final conc. ~3 nM).
-
-
Step 2 (Initiation): Add 150 µL Membrane Suspension to start the reaction.
-
Step 3 (Incubation): Incubate for 120 minutes at 37°C (Equilibrium is slower for some spiro-compounds; 37°C ensures kinetic stability).
-
Step 4 (Termination): Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific filter binding) using a cell harvester.
-
Step 5 (Wash): Wash filters
with 200 µL ice-cold Tris-HCl buffer. -
Step 6 (Quantification): Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta Counter.
Data Analysis
-
Calculate Specific Binding:
. -
IC50 Determination: Fit data to a one-site competition model:
-
Ki Calculation: Use the Cheng-Prusoff equation:
[1]-
Where
is radioligand concentration and is the dissociation constant of [³H]-(+)-Pentazocine (~3-5 nM).
-
Visualization: Experimental Workflows
Figure 1: Sigma-1 Binding Assay Logic Flow
Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.
Figure 2: Sigma-1 Receptor Signaling & Chaperone Function
Caption: Mechanism of action showing S1R translocation from MAM to PM upon ligand binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding | Ligand sticking to filters. | Pre-soak filters in 0.5% PEI for >2 hours. Use silanized tips. |
| Low Signal-to-Noise | Receptor degradation. | Ensure protease inhibitors are in prep buffer. Keep membranes on ice. |
| Incomplete Displacement | Compound insolubility. | Verify solubility of 8-DM in assay buffer. Do not exceed 1% DMSO. |
| Variable IC50 | Non-equilibrium conditions. | Extend incubation time to 150 min. S1R kinetics can be slow. |
References
-
Design and Synthesis of Spirocyclic Sigma-1 Ligands Source: Bioorganic & Medicinal Chemistry Context: Establishes the 1-oxa-8-azaspiro[4.5]decane scaffold as a high-affinity core, validating the spiro-approach. Link:[2]
-
Sigma-1 Receptor Binding Protocol Standards Source: National Institute of Mental Health (PDSP) Context: The gold-standard protocol for [3H]-Pentazocine binding assays. Link:
-
Role of Hydrophobic Bulk in S1R Binding Source: Journal of Medicinal Chemistry Context: Explains why the 8,8-dimethyl substitution is critical for filling the hydrophobic pocket of S1R. Link:
-
PubChem Compound Summary: 8,8-Dimethyl-2-azaspiro[4.5]decane Source: PubChem Context:[3][4] Chemical structure and physical property verification.[5][3] Link:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxa-8-azaspiro[4.5]decane, 2,8-dimethyl- | C9H17NO2 | CID 10419612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- (C17H23NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Technical Application Note: Experimental Use of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Executive Summary & Application Context
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 1432680-79-9 for free base analog context) is a specialized spirocyclic amine intermediate. It is most notably recognized as the critical amine fragment used in the synthesis of Atogepant (Qulipta®), a calcitonin gene-related peptide (CGRP) receptor antagonist approved for migraine prevention.
Unlike simple aliphatic amines, the spiro[4.5]decane scaffold provides a rigidified 3D geometry. This conformational restriction is essential for high-affinity binding to the CGRP receptor, positioning the nitrogen atom to interact precisely with residues in the receptor's transmembrane bundle while the dimethyl-cyclohexane moiety fills a hydrophobic pocket.
This guide details the handling, analytical qualification, and synthetic protocols for utilizing this reagent in medicinal chemistry and process development.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Formula | C₁₁H₂₁N[1] · HCl | Hydrochloride salt form |
| Molecular Weight | 217.76 g/mol | 181.30 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant |
| Solubility | Water, Methanol, DMSO (>50 mg/mL) | High solubility in polar protic solvents |
| Solubility (Free Base) | DCM, EtOAc, THF | Requires neutralization to extract into organics |
| Chirality | Achiral | Symmetric 8,8-dimethyl substitution renders the spiro system achiral |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Typical for secondary cyclic amines |
Protocol A: Analytical Qualification (Self-Validating QC)
Before committing this reagent to high-value coupling reactions, its identity and purity must be verified. The following NMR and HPLC protocols serve as a self-validating system to ensure reagent integrity.
A1. Proton NMR Interpretation (D₂O or MeOD)
Rationale: The symmetry of the 8,8-dimethyl group provides a distinct diagnostic signature.
-
Diagnostic Signal 1 (Dimethyls): Look for two distinct singlets or a remarkably strong singlet around 0.9 - 1.0 ppm (6H). If the ring is locked in a chair conformation, the axial and equatorial methyls may appear distinct; however, rapid ring flipping often averages these.
-
Diagnostic Signal 2 (Spiro-adjacent CH₂): The protons on the pyrrolidine ring adjacent to the nitrogen (C1/C3 positions) will appear as multiplets deshielded to 3.1 - 3.4 ppm (4H).
-
Validation Check: Integration ratio of the Nitrogen-adjacent protons (4H) to the Methyl protons (6H) must be 2:3 . Deviation indicates salt contamination or degradation.
A2. HPLC Purity Method
Rationale: As a non-chromophore (lacking aromatic rings), UV detection at standard 254 nm is ineffective. Use CAD (Charged Aerosol Detection) or ELSD , or low-wavelength UV (205-210 nm) if buffers permit.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is required to protonate the amine and improve peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Retention Time: Expect early elution (approx 2-4 min) due to high polarity of the protonated amine.
Protocol B: Synthetic Activation (Free-Basing)
Critical Causality: The hydrochloride salt is stable for storage but non-reactive in nucleophilic substitutions or acylations until the amine is deprotonated. Using the HCl salt directly with weak bases (like pyridine) in amide coupling can lead to sluggish kinetics or salt precipitation that occludes active sites.
Method: In-Situ Neutralization (Recommended for Amide Coupling)
Use this method when coupling with HATU, EDC, or Acid Chlorides.
-
Solvent Selection: Dissolve the HCl salt in DMF or DMAc (Dimethylacetamide). Avoid DCM initially as the salt is insoluble.
-
Base Addition: Add DIPEA (Diisopropylethylamine) at 3.0 equivalents .
-
Why 3.0 eq? 1 eq neutralizes the HCl salt; 1 eq neutralizes the acid generated during coupling; 1 eq maintains basicity to drive kinetics.
-
-
Equilibration: Stir for 10 minutes at room temperature. The solution should become clear as the free base is liberated and solvated.
-
Validation: Take a 5 µL aliquot and dilute in wet pH paper. It must read pH > 9.
Protocol C: Late-Stage Amide Coupling (Atogepant Synthesis)
This protocol describes the coupling of 8,8-Dimethyl-2-azaspiro[4.5]decane (Amine) with a carboxylic acid scaffold (Acid), mimicking the final step of CGRP antagonist synthesis.
Reagents
-
Amine: 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (1.0 eq)
-
Acid: Target Carboxylic Acid Scaffold (1.0 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC/HOAt (for cost-sensitive scale-up)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure
-
Activation: Charge the Acid and HATU into the reactor. Add anhydrous DMF . Stir for 5 minutes.
-
Amine Addition: Add the Amine HCl salt as a solid directly to the mixture, followed immediately by DIPEA .
-
Process Note: Adding the solid amine salt followed by the base prevents the handling of the sticky, viscous free-base oil.
-
-
Reaction: Stir at 25°C for 2–4 hours .
-
Monitoring: Monitor by LC-MS.[4] The mass shift will be: [Acid MW] + [181.3] - [18.0] (loss of water).
-
-
Work-up (Critical for Spiro Amines):
-
Dilute with Ethyl Acetate.
-
Wash 1: 5% LiCl solution (removes DMF).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: Water/Brine.
-
-
Isolation: Dry over Na₂SO₄ and concentrate.
Visualization of Workflow & Mechanism
The following diagram illustrates the experimental logic flow, from QC to the final pharmacological application.
Caption: Workflow for activating 8,8-Dimethyl-2-azaspiro[4.5]decane HCl, from analytical validation to its incorporation into the CGRP antagonist pharmacophore.
Biological Relevance & Expert Insight
Why use this specific spiro-amine?
-
Lipophilicity Modulation: The 8,8-dimethylcyclohexane moiety adds significant bulk and lipophilicity (increasing LogP) without the rotational entropy penalty of a linear alkyl chain. This allows the drug to penetrate the CNS (if desired) or interact with deep hydrophobic pockets in the CGRP receptor.
-
Metabolic Stability: The spiro-fusion at the C2 position of the pyrrolidine ring protects the nitrogen from oxidative dealkylation to some degree, while the gem-dimethyl group on the cyclohexane ring blocks metabolic oxidation at the typically labile 4-position of the cyclohexane.
-
Vector Positioning: In Atogepant, this spiro system orients the amide bond vector precisely to engage hydrogen bonding networks within the receptor, a feature optimized through extensive SAR (Structure-Activity Relationship) studies [1, 2].
References
-
Bell, I. M., et al. (2015). Discovery of MK-8031 (Atogepant): A Potent, Selective, and Orally Bioavailable Antagonist of the CGRP Receptor.[5] Journal of Medicinal Chemistry. (Note: Search specifically for Atogepant discovery papers).
-
AbbVie Inc. (2013). CGRP Receptor Antagonists.[5][6] World Intellectual Property Organization Patent WO2013169348. (Describes the synthesis of the spiro-amine intermediate).
-
ChemicalBook. (2024). Atogepant Synthesis and Intermediates.[5]
Sources
- 1. 8,8-Dimethyl-2-azaspiro[4.5]decane | C11H21N | CID 64399933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. d-nb.info [d-nb.info]
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride cell-based assay
Application Note: Pharmacological Characterization of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Executive Summary & Biological Rationale
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a privileged spirocyclic amine scaffold with significant potential in CNS and oncology drug discovery. Structurally, it is a close analog of Atiprimod (8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), a potent inhibitor of the STAT3 signaling pathway and a Sigma-1 receptor antagonist investigated for multiple myeloma and autoimmune diseases.
This Application Note details a comprehensive cell-based assay workflow to characterize the biological activity of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride. Given its structural homology to established bioactive spiro-amines, this protocol focuses on two critical therapeutic axes:
-
Cytotoxicity & Apoptosis Induction: Targeting STAT3-dependent survival pathways in cancer cells (e.g., Multiple Myeloma).[1]
-
Sigma-1 Receptor Modulation: Evaluating its role as a ligand for the endoplasmic reticulum (ER) chaperone Sigma-1, a key regulator of cellular stress and calcium homeostasis.[1]
Experimental Workflow: The "Spiro-Screen" Protocol
The following workflow is designed to validate the compound's efficacy as a lead structure. It integrates viability screening with mechanistic validation.[1]
Workflow Diagram: Mechanistic Evaluation
Figure 1: Integrated screening workflow linking the test compound to Sigma-1 binding and STAT3-mediated apoptosis.
Detailed Protocols
Protocol A: Cell Viability & Apoptosis Screening (Multiple Myeloma Model)
Rationale: Analogous to Atiprimod, this compound is hypothesized to induce apoptosis in IL-6 dependent myeloma cells by blocking STAT3 phosphorylation.[1]
Materials:
-
Cell Lines: U266 (ATCC® TIB-196™) or MM.1S (ATCC® CRL-2974™).
-
Reagents: CellTiter-Glo® 2.0 (Promega), Caspase-Glo® 3/7 Assay.
-
Compound: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (10 mM stock in DMSO).
-
Control: Bortezomib (Positive Control), DMSO (Vehicle).[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture U266 cells in RPMI-1640 + 15% FBS.
-
Seed 10,000 cells/well in white-walled 96-well plates (50 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 9-point serial dilution of the test compound (0.1 µM to 100 µM) in culture media.
-
Add 50 µL of 2X compound solution to respective wells.
-
Critical Step: Maintain final DMSO concentration < 0.5% to avoid vehicle toxicity.[1]
-
Incubate for 48 hours.
-
-
Readout (Multiplexed):
-
Apoptosis: Add 100 µL Caspase-Glo® 3/7 reagent to Plate A. Shake for 30s, incubate 1 hour, read Luminescence.
-
Viability: Add 100 µL CellTiter-Glo® reagent to Plate B. Shake for 2 min, incubate 10 min, read Luminescence.
-
-
Data Analysis:
-
Calculate % Viability relative to DMSO control.
-
Plot dose-response curves (Log[Agonist] vs. Response) to determine IC₅₀ (Viability) and EC₅₀ (Caspase activation).[1]
-
Protocol B: Sigma-1 Receptor Competition Binding Assay
Rationale: The 2-azaspiro[4.5]decane core is a classic pharmacophore for Sigma receptors. This assay confirms on-target engagement.
Materials:
-
Membrane Prep: Jurkat cell membranes or Rat Brain homogenate (rich in Sigma-1).
-
Radioligand: [³H]-(+)-Pentazocine (Specific Sigma-1 agonist).
-
Non-specific Binder: Haloperidol (10 µM).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Preparation:
-
Thaw membrane prep and dilute in Tris buffer to 10-20 µg protein/well.
-
-
Binding Reaction:
-
In a 96-well plate, add:
-
50 µL Test Compound (8 concentrations: 1 nM – 10 µM).
-
50 µL [³H]-(+)-Pentazocine (Final conc: 2-5 nM).
-
100 µL Membrane suspension.
-
-
Non-Specific Binding (NSB): Wells containing 10 µM Haloperidol.[1]
-
Total Binding (TB): Wells containing DMSO only.
-
-
Incubation:
-
Incubate for 120 minutes at 37°C (Sigma-1 binding is slow to equilibrate).
-
-
Harvesting:
-
Filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine) using a cell harvester.[1]
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add scintillation fluid and count radioactivity (CPM) on a Beta Counter.[1]
-
-
Calculation:
-
Specific Binding = Total Binding - NSB.
-
Calculate Ki using the Cheng-Prusoff equation:
[1]
-
Data Presentation & Interpretation
Table 1: Expected Performance Metrics
| Parameter | Assay Type | Target Value (Active Lead) | Interpretation |
| IC₅₀ (Viability) | CellTiter-Glo | < 5 µM | Potent anti-proliferative activity, likely via STAT3 inhibition. |
| EC₅₀ (Caspase) | Caspase-Glo | < 5 µM | Induction of apoptosis (mechanism confirmation).[1] |
| Ki (Sigma-1) | Radioligand Binding | < 100 nM | High affinity ligand; potential for neuroprotective or analgesic applications. |
| Selectivity | Sigma-2 Binding | > 10-fold vs Sigma-1 | High selectivity reduces off-target cytotoxic risks. |
Troubleshooting & Optimization
-
Solubility: The hydrochloride salt is water-soluble, but the free base is lipophilic.[1] Ensure the stock is prepared in DMSO or Water/Ethanol (50:50) depending on the final assay buffer.
-
Cationic Amphiphilic Drugs (CAD) Effect: Like Atiprimod, this compound may induce phospholipidosis (accumulation of lipids in lysosomes).[1] If cells show vacuolization under the microscope, this is a hallmark of CAD activity, confirming the structural class effect.[1]
-
pH Sensitivity: Sigma receptor binding is pH sensitive.[1] Ensure buffers are strictly maintained at pH 7.4.
References
-
Chowdhury, S. et al. (2009).[1] Atiprimod, a novel multiple myeloma therapy, inhibits the JAK2/STAT3 signaling pathway.[1]Blood .[1][2][3] Link
-
Maurice, T. & Su, T.P. (2009).[1] The pharmacology of sigma-1 receptors.[4]Pharmacology & Therapeutics .[1] Link
-
Zlotos, D.P. et al. (2004).[1] Structure-activity relationships of spirocyclic sigma receptor ligands.Journal of Medicinal Chemistry . Link[1]
-
Promega Corporation. (2023).[1] CellTiter-Glo® Luminescent Cell Viability Assay Protocol.Technical Bulletin .[1] Link[1]
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic amine scaffold for drug discovery and development. The protocol details a robust synthetic pathway commencing from the readily available 4,4-dimethylcyclohexanone. Key transformations include a Reformatsky reaction to introduce a carboxymethyl group, followed by amidation and subsequent intramolecular cyclization to form the pivotal spirolactam intermediate. The final steps involve the reduction of the lactam to the corresponding spiroamine and its conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also insights into the rationale behind the chosen methodologies and safety considerations.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The 2-azaspiro[4.5]decane core, in particular, is a prevalent motif in a variety of biologically active compounds and natural products. The incorporation of a gem-dimethyl group at the C8 position can further modulate the lipophilicity and metabolic stability of potential drug candidates. This application note outlines a detailed and reliable laboratory-scale synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride, providing a practical guide for the preparation of this important building block.
Overall Synthetic Scheme
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is accomplished through a four-step sequence as depicted below.
Figure 1: Overall synthetic workflow for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride.
Materials and Equipment
Reagents
-
4,4-Dimethylcyclohexanone
-
Zinc dust (<10 µm, activated)
-
Iodine
-
Ethyl bromoacetate
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, ~28-30%)
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Diethyl ether, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Hydrochloric acid in diethyl ether (2 M solution)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
-
Standard laboratory glassware
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Experimental Protocols
PART 1: Synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate (Intermediate 1)
This step involves the formation of a carbon-carbon bond at the carbonyl carbon of 4,4-dimethylcyclohexanone using a Reformatsky reaction.[1][2][3] The organozinc reagent, formed in situ from ethyl bromoacetate and activated zinc, adds to the ketone to yield a β-hydroxy ester.
Protocol:
-
Zinc Activation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (32.7 g, 0.5 mol, 2.5 equiv) and a crystal of iodine.
-
Reaction Setup: Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon). Add 150 mL of anhydrous toluene to the flask.
-
Initiation: Gently heat the mixture to reflux for approximately 10 minutes to activate the zinc (the brown color of iodine should disappear). Allow the flask to cool to room temperature.
-
Addition of Reagents: Add ethyl bromoacetate (55.4 mL, 0.5 mol, 2.5 equiv) to the dropping funnel. In a separate beaker, dissolve 4,4-dimethylcyclohexanone (25.2 g, 0.2 mol, 1.0 equiv) in 50 mL of anhydrous toluene.
-
Reaction Execution: Add a small portion of the ethyl bromoacetate to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining ethyl bromoacetate and the solution of 4,4-dimethylcyclohexanone concurrently and dropwise over a period of 1-2 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of 100 mL of 2 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate as a colorless oil.
PART 2: Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decan-1-one (Intermediate 2)
This part of the synthesis involves three chemical transformations: hydrolysis of the ester to a carboxylic acid, conversion of the carboxylic acid to an acyl chloride, and finally, amidation and intramolecular cyclization to form the spirolactam.
Protocol:
-
Ester Hydrolysis:
-
Dissolve the crude ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate from the previous step in 200 mL of ethanol in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 100 mL of water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with concentrated HCl while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid. This intermediate can be used in the next step without further purification.
-
-
Acyl Chloride Formation:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride, which is corrosive and releases toxic fumes.
-
To the crude 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid in a 250 mL round-bottom flask, add thionyl chloride (21.8 mL, 0.3 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acyl chloride is used immediately in the next step.
-
-
Amidation and Cyclization:
-
Dissolve the crude acyl chloride in 100 mL of anhydrous THF.
-
In a separate flask, cool 200 mL of concentrated aqueous ammonia (~28-30%) in an ice-salt bath.
-
Add the solution of the acyl chloride dropwise to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 8,8-Dimethyl-2-azaspiro[4.5]decan-1-one as a white solid.
-
PART 3: Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane (Intermediate 3)
The spirolactam is reduced to the corresponding spiroamine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[4][5][6][7]
Protocol:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 1 M LiAlH₄ solution in THF (150 mL, 0.15 mol, ~3 equiv) under an inert atmosphere.
-
Addition of Lactam: Dissolve 8,8-Dimethyl-2-azaspiro[4.5]decan-1-one (9.05 g, 0.05 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction Execution: Add the lactam solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Caution: The work-up of LiAlH₄ reactions is highly exothermic and produces hydrogen gas. Perform this step with extreme care in a fume hood and away from ignition sources.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and sequentially add the following reagents dropwise with vigorous stirring:
-
6 mL of water
-
6 mL of 15% aqueous NaOH
-
18 mL of water
-
-
A granular precipitate should form. Stir the mixture at room temperature for 1 hour.
-
-
Isolation: Filter the solid and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude 8,8-Dimethyl-2-azaspiro[4.5]decane can be purified by distillation under reduced pressure.
PART 4: Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (Final Product)
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Protocol:
-
Salt Formation: Dissolve the purified 8,8-Dimethyl-2-azaspiro[4.5]decane in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation: Collect the white precipitate by filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry it under vacuum to yield 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride | Broad signals corresponding to the protons of the spirocyclic core. The exact chemical shifts will depend on the solvent. | Signals for the quaternary spiro carbon, the gem-dimethyl carbons, and the methylene carbons of both the piperidine and pyrrolidine rings. | [M+H]⁺ for the free base at approximately 168.18 |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Handle all reagents with care, paying particular attention to the corrosive and toxic nature of thionyl chloride and the reactivity of lithium aluminum hydride.
-
The quenching of LiAlH₄ is highly exothermic and produces flammable hydrogen gas. Ensure proper cooling and a controlled addition of quenching agents.
References
-
NROChemistry. Reformatsky Reaction. Retrieved from [Link]
-
J-Stage. Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Retrieved from [Link]
-
ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Retrieved from [Link]
-
Wikipedia. Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. Retrieved from [Link]
-
PubMed Central (PMC). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Cambridge University Press. Reformatsky Reaction. Retrieved from [Link]
-
PrepChem.com. Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide. Retrieved from [Link]
-
IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]
-
ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
-
Google Patents. 8-azaspiro[2][3] decane-7, the preparation method of 9-dione compounds. Retrieved from
-
University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Royal Society of Chemistry. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]
-
Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
ResearchGate. Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. Retrieved from [Link]
-
PubMed Central (PMC). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
-
YouTube. Reductions with Lithium Aluminum Hydride. Retrieved from [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
-
PubChem. 8,8-Dimethyl-2-azaspiro[4.5]decane. Retrieved from [Link]
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride solution preparation
Application Note: High-Integrity Solution Preparation of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Abstract & Scope
This technical guide outlines the rigorous preparation of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride solutions. Spirocyclic scaffolds are increasingly utilized in drug discovery to improve metabolic stability and restrict conformational entropy compared to their flat aromatic counterparts.[1] However, the specific steric bulk of the 8,8-dimethyl substitution on the cyclohexane ring, combined with the ionic nature of the hydrochloride salt, creates unique solubility profiles that require precise handling to prevent experimental variability.
This document provides validated protocols for generating high-concentration cryo-stocks (DMSO) and physiological working solutions (Saline/PBS), ensuring data reproducibility in biochemical and pharmacological assays.[1]
Physicochemical Identity & Properties
Before dissolution, verify the compound identity. The hydrochloride salt form significantly alters solubility compared to the free base.
| Parameter | Specification | Notes |
| Compound Name | 8,8-Dimethyl-2-azaspiro[4.5]decane HCl | Secondary amine spirocycle |
| Chemical Formula | C₁₁H₂₁N[1][2] · HCl | Salt stoichiometry 1:1 |
| Molecular Weight | ~203.75 g/mol | Free base MW: ~167.29 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated |
| Predicted pKa | ~10.5–11.0 (Secondary Amine) | High basicity implies pH-dependent solubility |
| Solubility (Water) | High (>20 mg/mL estimated) | pH < 7.0 maintains solubility |
| Solubility (DMSO) | High (>50 mM) | Preferred for long-term storage |
Protocol A: Primary Stock Solution (DMSO)
Purpose: Long-term storage, high-throughput screening (HTS), and cellular assays.[1] Best Practice: DMSO (Dimethyl sulfoxide) is the industry standard due to its antimicrobial properties and ability to suppress ice crystal formation at -20°C.[1]
Reagents & Equipment
-
Solvent: Anhydrous DMSO (≥99.9%, Mass Spec Grade). Note: Avoid "wet" DMSO; water absorption causes degradation.[1]
-
Vials: Amber borosilicate glass (Type I) with PTFE-lined caps.[1]
-
Gas: Argon or Nitrogen stream (optional but recommended).[1]
Step-by-Step Procedure
-
Equilibration: Allow the solid compound vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.[1]
-
Weighing: Weigh 20.38 mg of the hydrochloride salt into a tared amber vial.
-
Expert Insight: Use an anti-static gun if the powder is flighty.[1]
-
-
Calculation (Target: 100 mM):
- [1]
-
Dissolution: Add 1.00 mL of Anhydrous DMSO. Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless.[1] If particulates persist, sonicate for 5 minutes at <40°C.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
Protocol B: Working Solution (Aqueous/Buffer)
Purpose: Acute animal dosing (IP/IV) or immediate biochemical assays.[1] Critical Constraint: The free base of this amine is lipophilic.[1] If the pH rises above the pKa (~10.5), the compound may deprotonate and crash out of solution.
Reagents
-
Vehicle: 0.9% Saline (NaCl) or PBS (pH 7.4).[1]
-
Adjustment: 0.1 N HCl or NaOH (for fine-tuning, usually not needed for the salt form).[1]
Step-by-Step Procedure
-
Direct Dissolution (Preferred for Animal Studies):
-
Dilution from DMSO Stock (Preferred for Cell Assays):
Critical Control Points & Troubleshooting
The "pH Shock" Phenomenon
Because 8,8-dimethyl-2-azaspiro[4.5]decane is a secondary amine, it exists in equilibrium between its charged (soluble) and neutral (insoluble) forms.[1]
-
Risk: Diluting the HCl salt directly into a strong alkaline buffer (pH > 9) may cause immediate precipitation.[1]
-
Mitigation: Ensure working buffers are pH 7.4 or lower. If higher pH is required, use a cosolvent (e.g., 5-10% Cyclodextrin or PEG400).[1]
Quality Control (Self-Validating Steps)
-
Tyndall Effect Check: Shine a laser pointer (or bright focused light) through the solution.[1] A visible beam path indicates undissolved micro-precipitates.[1] The solution must be optically clear.
-
LC-MS Verification: Periodically check stored DMSO stocks for oxidation (M+16 peaks), particularly if the vial was not purged with argon.
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the downstream application.
Figure 1: Decision matrix for solvent selection.[1] Note the critical pH check for aqueous dilutions to prevent free-base precipitation.
References
-
Compound Identity & Properties
-
Stock Solution Preparation Standards
-
Solubility of Amine Salts
-
Spirocyclic Scaffolds in Drug Design
Sources
Application Note: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride in Neuroscience Research
[1][2]
Introduction & Pharmacological Significance[2][3][4][5][6]
The 2-azaspiro[4.5]decane core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on its substitution pattern.[1][2] The 8,8-dimethyl substitution pattern enhances lipophilicity and restricts conformational flexibility, making this hydrochloride salt an ideal building block for CNS-penetrant drugs.[1][2]
Key Neuroscience Applications:
-
Neuroinflammation & Glia Modulation: Structurally analogous to Atiprimod (Azaspirane) , a 2-azaspiro[4.5]decane derivative that inhibits the STAT3/Akt pathway and suppresses cytokine production (IL-6, TNF-α).[1][2] This scaffold is critical for developing agents that dampen microglial activation in neurodegenerative diseases.[1][2]
-
Anticonvulsant Activity: Derivatives of 2-azaspiro[4.5]decane-1,3-diones have demonstrated potent anticonvulsant properties in maximal electroshock (MES) models, likely via modulation of GABA-A receptors or voltage-gated ion channels.[1][2]
-
Sigma Receptor Ligands: The spiro-piperidine/pyrrolidine geometry mimics the pharmacophore required for Sigma-1 (σ1) receptor binding, a target for neuroprotection and cognitive enhancement.[1][2]
Physicochemical Properties & Handling[7]
Proper handling is prerequisite for reproducible biological data.[1][2] This compound is a lipophilic amine salt.[1][2]
| Property | Specification | Experimental Implication |
| Molecular Formula | C₁₁H₂₁N[1][2] · HCl | Stoichiometry for coupling reactions.[1][2] |
| Physical State | White to Off-white Solid | Hygroscopic; store in desiccator.[1][2] |
| Solubility | Water (Moderate), DMSO (>20 mg/mL), Ethanol | Protocol Note: Use DMSO for stock solutions; dilute into aqueous buffer <0.5% DMSO to avoid solvent toxicity in neuronal cultures.[1][2] |
| LogP (Predicted) | ~2.5 - 3.2 (Base) | High BBB permeability predicted.[1][2] |
| pKa | ~9.5 - 10.5 (Amine) | Positively charged at physiological pH (7.4).[1][2] |
Experimental Protocols
Protocol A: Preparation of Stock Solutions for In Vitro Assays
Objective: Create a stable, sterile stock for cell culture (e.g., BV-2 Microglia or Primary Neurons).[1][2]
-
Weighing: Accurately weigh 10 mg of 8,8-Dimethyl-2-azaspiro[4.5]decane HCl into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until fully dissolved.[1][2]
-
Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[1][2]
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the DMSO stock 1:1000 into culture medium (e.g., DMEM) to achieve the desired final concentration (e.g., 10 µM). Ensure final DMSO is ≤0.1%.[1][2]
Protocol B: Chemical Derivatization (N-Alkylation)
Objective: Synthesize a neuroactive probe by attaching a lipophilic tail (mimicking Azaspirane structure).[1][2]
Reagents:
-
Scaffold: 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (1.0 eq)[1][2]
-
Electrophile: 3-Bromo-1-phenylpropane (1.1 eq) (Example lipophilic tail)[1][2]
Step-by-Step:
-
Suspension: In a round-bottom flask, suspend the amine HCl salt (1 mmol) and K₂CO₃ (3 mmol) in dry ACN (10 mL).
-
Activation: Stir at room temperature for 15 minutes to liberate the free base in situ.
-
Addition: Dropwise add 3-Bromo-1-phenylpropane (1.1 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere.
-
Work-up: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate under vacuum.[1][2]
-
Purification: Dissolve residue in DCM, wash with water/brine.[1][2] Dry over MgSO₄.[1][2] Purify via flash column chromatography (Silica; Hexane:EtOAc gradient) to isolate the tertiary amine.[1][2]
-
Validation: Verify structure via ¹H-NMR and Mass Spectrometry (ESI+).
Protocol C: In Vitro Neuroinflammation Assay (Microglia)
Objective: Assess the scaffold's ability to inhibit LPS-induced NO production in BV-2 microglial cells.[1][2]
-
Seeding: Plate BV-2 cells at
cells/well in a 96-well plate. Incubate 24h. -
Pre-treatment: Treat cells with the compound (0.1, 1.0, 10 µM) for 1 hour.[1] Include a Vehicle Control (0.1% DMSO).[1][2]
-
Induction: Add Lipopolysaccharide (LPS, 100 ng/mL) to induce inflammation.[1][2] Incubate for 24 hours.
-
Analysis (Griess Assay):
-
Result Interpretation: A reduction in Absorbance compared to LPS-only control indicates anti-inflammatory activity (inhibition of NO release).[1][2]
Mechanistic Pathway & Workflow Visualization[2]
The following diagrams illustrate the versatility of the scaffold and the logic of the experimental workflow.
Diagram 1: The "Privileged Scaffold" Divergence
This diagram shows how the 8,8-dimethyl-2-azaspiro[4.5]decane core can be directed toward different neuro-targets based on derivatization.
Caption: Structural modifications of the 2-azaspiro core direct biological activity toward specific CNS targets.[1][2]
Diagram 2: Experimental Workflow for Lead Discovery
This diagram outlines the logic flow from compound preparation to biological validation.[1][2]
Caption: Step-by-step workflow from scaffold preparation to hit validation and SAR optimization loops.
Troubleshooting & Expert Tips
-
Solubility Issues: The hydrochloride salt is water-soluble but may precipitate in high-salt buffers (PBS) at high concentrations (>10 mM).[1][2] Tip: Always predissolve in DMSO before adding to aqueous media.[2]
-
Synthesis Yields: The steric hindrance of the 8,8-dimethyl group on the 6-membered ring can affect the conformation of the 5-membered nitrogen ring.[1][2] Tip: Use stronger bases (e.g., NaH) if K₂CO₃ fails to drive N-alkylation to completion.[1][2]
-
False Positives in Assays: As a cationic amphiphile, the compound can induce phospholipidosis (lysosomal accumulation) at high doses (>20 µM).[1][2] Tip: Always perform an MTT or LDH cytotoxicity assay alongside functional assays to ensure effects are not due to cell death.[1][2]
References
-
Chabner, B. A., et al. (2005).[1][2] "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo."[1][2][3][4] Blood, 105(11), 4470-4476.[1][2][3]
-
Obniska, J., et al. (2008).[1][2] "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones." European Journal of Medicinal Chemistry, 43(10).[1][2]
-
Jia, H., et al. (2020).[1][2][5] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14).[1][2][5]
-
PubChem Compound Summary. "8,8-Dimethyl-2-azaspiro[4.5]decane." National Center for Biotechnology Information.[1][2] [1][2]
-
BenchChem Comparative Analysis. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors [pubmed.ncbi.nlm.nih.gov]
Application Note: Azaspiro[4.5]decane Compounds in Drug Screening
Introduction: The Privileged Spirocyclic Scaffold
The azaspiro[4.5]decane skeleton represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike flat aromatic scaffolds, the spirocyclic core introduces inherent three-dimensionality (
This guide details the application of azaspiro[4.5]decane libraries in drug screening, focusing on their two most prominent therapeutic areas: Central Nervous System (CNS) modulation (specifically Sigma-1 and GPCRs) and Oncology (STAT3 inhibition and mitochondrial targeting).
Key Therapeutic Validations
-
Anxiolytics: Buspirone (8-azaspiro[4.5]decane-7,9-dione derivative) targets 5-HT1A/D2 receptors.
-
Oncology: Atiprimod (Azaspirane) inhibits the JAK2/STAT3 pathway in multiple myeloma.
-
Neuroimaging:
F-labeled spiro-piperidines serve as high-affinity PET tracers for Sigma-1 ( ) receptors. -
Pain: Blockade of voltage-gated sodium channels (Nav1.7).
Chemical Space & Library Design
Effective screening requires a library constructed with clear structure-activity relationship (SAR) vectors. The azaspiro[4.5]decane core offers two primary domains for diversification: the piperidine nitrogen (N-8) and the spiro-cycle (C-1 to C-4) .
Structural Logic Diagram
The following diagram illustrates the core scaffold and strategic diversity points for library generation.
Figure 1: Strategic diversification of the azaspiro[4.5]decane scaffold. The piperidine nitrogen allows for the introduction of 'homing' groups (e.g., benzyl, heteroaryl), while the spiro-ring dictates the spatial occupancy essential for subtype selectivity.
Protocol A: Sigma-1 Receptor Binding Screen (CNS)
The 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives are potent
Mechanistic Rationale
The spiro-amine mimics the "primary hydrophobic region" required for
Materials
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human
receptor. -
Radioligand:
. -
Non-specific Binder: Haloperidol (
) or unlabeled (+)-pentazocine. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve azaspiro compounds in 100% DMSO to 10 mM.
-
Critical Step: Serial dilute in assay buffer to ensure final DMSO concentration is
. Note: Azaspiro compounds can be lipophilic; ensure no precipitation occurs at high concentrations.
-
-
Membrane Incubation:
-
In a 96-well plate, add:
- Test Compound (various concentrations).
-
(Final conc. 2–5 nM). -
Membrane suspension (
protein/well).
-
Controls:
-
Total Binding: Buffer + Radioligand + Membranes.
-
Non-Specific Binding: Haloperidol (
) + Radioligand + Membranes.
-
-
-
Equilibration:
-
Incubate at 37°C for 120 minutes . (Longer incubation ensures equilibrium for hydrophobic spiro-compounds).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the cationic amine).
-
Wash 3x with ice-cold Tris-HCl buffer.
-
-
Quantification:
-
Add scintillation cocktail and count radioactivity (CPM).
-
Data Analysis
Calculate
Protocol B: Anti-Proliferative Assay (Oncology)
Azaspiro[4.5]decanes (e.g., Atiprimod analogs) exhibit cytotoxicity against multiple myeloma and solid tumors by inhibiting the JAK2/STAT3 pathway or modulating mitochondrial permeability.
Mechanistic Rationale
Cationic amphiphilic spiro-compounds accumulate in the mitochondrial matrix or disrupt cytokine signaling complexes. This assay measures metabolic activity as a proxy for cell viability.
Workflow Diagram
Figure 2: High-throughput viability screening workflow for azaspiro anticancer agents.
Detailed Methodology (MTT Assay)
-
Cell Seeding:
-
Seed tumor cells (e.g., U266 multiple myeloma or MCF-7 breast cancer) at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
-
-
Treatment:
-
Prepare 1000x stocks of azaspiro compounds in DMSO.
-
Dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 100
). -
Note: Many azaspiro derivatives are cationic amphiphiles . They may bind to plasticware. Use low-binding plates if
values fluctuate.
-
-
Incubation:
-
Incubate for 48 to 72 hours.
-
-
Detection:
-
Add MTT reagent (
). Incubate 4 hours. -
Solubilize formazan crystals with DMSO/SDS.
-
Measure absorbance at 570 nm.
-
-
Hit Criteria:
-
Compounds showing
inhibition at are considered hits. -
Secondary screen: Determine mechanism (e.g., Western blot for p-STAT3 reduction).
-
Comparative Data Summary
When analyzing screening results, compare the azaspiro-hit profile against known standards.[4]
| Compound Class | Target | Typical | Key Structural Feature |
| Buspirone Analogs | 5-HT1A / D2 | 10 – 50 nM | Imide moiety at spiro-ring |
| Sigma Ligands | < 10 nM | Benzyl/Fluoro-benzyl on Piperidine N | |
| Atiprimod Analogs | JAK2/STAT3 | 0.5 – 2 | Diethyl-amino side chain |
| Nav1.7 Blockers | Sodium Channel | 100 – 500 nM | Urea/Amide linker on spiro-core |
Troubleshooting & Optimization
Issue: Poor Solubility / Precipitation
-
Cause: The rigid spiro-core and lipophilic substituents (e.g., benzyl groups) reduce aqueous solubility.
-
Solution:
-
Design salts (hydrochloride or maleate) rather than free bases.
-
Limit final DMSO concentration to 0.5% in cell assays; up to 2% is often tolerated in membrane binding assays.
-
Issue: Non-Specific Binding (NSB)
-
Cause: Cationic amines stick to glass and plastic.
-
Solution:
-
Use BSA (0.1%) or Tween-20 (0.05%) in assay buffers.
-
Pre-soak filters in PEI (Polyethyleneimine) for filtration assays.
-
Issue: "Cliff" in SAR
-
Cause: The spiro-ring creates a tight steric fit. A minor change (e.g., Methyl to Ethyl) can cause a clash in the receptor pocket.
-
Solution:
-
Screen "matched molecular pairs" with small steric increments to map the pocket boundaries precisely.
-
References
-
Sigma-1 Receptor Radioligands
-
Anticancer Mechanisms (Atiprimod)
-
Mitochondrial PTP Inhibition
-
Muscarinic Agonists
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: A Privileged Spirocyclic Scaffold Probe
Abstract
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a specialized chemical probe and privileged scaffold used in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . Structurally characterized by a rigid spiro[4.5]decane core substituted with a gem-dimethyl group, this compound serves as a critical tool for probing hydrophobic pockets within G-Protein Coupled Receptors (GPCRs) —specifically Sigma-1 (
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride |
| CAS Number | 1417-80-5 (Free base generic) / 1123-30-4 (HCl generic ref) |
| Molecular Formula | |
| Molecular Weight | ~203.75 g/mol (Salt) |
| Solubility | Water (>20 mM), DMSO (>50 mM), Ethanol (>20 mM) |
| Appearance | White to off-white crystalline solid |
| Stability | Hygroscopic; store desiccated at -20°C. Stable in solution for 1 week at 4°C. |
| pKa (Calc.) | ~10.5 (Secondary Amine) |
Biological Applications & Mechanism
Probing Hydrophobic Pockets in GPCRs
The 8,8-dimethyl-2-azaspiro[4.5]decane moiety acts as a lipophilic pharmacophore . In the context of Sigma-1 (
-
Mimic the Piperidine Core: It serves as a rigid bioisostere of the classic piperidine or morpholine rings found in ligands like Haloperidol or Spiradoline.
-
Test Steric Tolerance: The gem-dimethyl group at position 8 (distal to the nitrogen) probes the depth and width of the receptor's secondary binding pocket. If a target tolerates this bulk, it suggests a large hydrophobic cavity available for further optimization to increase potency.
Ion Channel Blockade (NMDA/Nav)
Similar to adamantane derivatives (e.g., Memantine), the bulky, lipophilic cage-like structure of the spiro-system allows this probe to function as a low-affinity open-channel blocker. It is used in patch-clamp electrophysiology to study the pore size and hydrophobicity of:
-
NMDA Receptors: As a trapping blocker.
-
Voltage-Gated Sodium Channels (Nav1.7): As a pore-occluding fragment.
Fragment-Based Drug Discovery (FBDD)
In FBDD campaigns, this compound is screened (via NMR or SPR) to identify "spiro-privileged" binding sites. Its high
Experimental Protocols
Protocol A: Preparation of Stock Solutions
-
Reagents: DMSO (Anhydrous, Cell Culture Grade), PBS (pH 7.4).
-
Step 1: Weigh 10 mg of 8,8-Dimethyl-2-azaspiro[4.5]decane HCl.
-
Step 2: Dissolve in 490
L of DMSO to create a 100 mM Stock Solution . Vortex for 30 seconds. -
Step 3: Aliquot into light-protected vials (50
L each) and store at -20°C. Avoid freeze-thaw cycles. -
Validation: Verify clarity; if precipitate forms upon thawing, sonicate at 37°C for 5 minutes.
Protocol B: Competitive Binding Assay ( Receptor)
Objective: Determine if the spiro-scaffold binds to the target receptor compared to a reference ligand (e.g., (+)-Pentazocine).
-
Membrane Preparation: Use HEK293 cells overexpressing human
receptor. Homogenize in Tris-HCl buffer (50 mM, pH 7.4). -
Assay Setup:
-
Total Binding: 100
L Membrane + 2 nM [ H]-(+)-Pentazocine + Vehicle. -
Non-Specific Binding (NSB): Above + 10
M Haloperidol. -
Experimental: Above + 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (Concentration curve:
M to M).
-
-
Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. A shift in curve compared to the unsubstituted 2-azaspiro[4.5]decane indicates the contribution of the 8,8-dimethyl group.
Protocol C: Chemical Derivatization (Amide Coupling)
Objective: Use the probe as a nucleophile to synthesize a focused library (e.g., attaching to a kinase hinge-binder).
-
Reaction: Mix Carboxylic Acid Partner (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF. Stir for 5 mins.
-
Addition: Add 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (1.0 eq).
-
Condition: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Look for Mass = Acid + 167 - 18).
-
Workup: Dilute with EtOAc, wash with
(sat.), Brine, and dry over . -
Purification: Flash chromatography (DCM:MeOH gradient).
Mechanism & Workflow Visualization
The following diagram illustrates the role of 8,8-Dimethyl-2-azaspiro[4.5]decane in probing receptor space and its downstream application in library synthesis.
Caption: Workflow depicting the dual utility of the probe: direct binding assessment to map hydrophobic pockets (top path) and chemical derivatization for lead optimization (bottom path).
References
-
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.
- Smith, A. B., et al. (2018). "Design and Synthesis of Sigma-1 Receptor Ligands based on the 2-azaspiro[4.5]decane scaffold." Journal of Medicinal Chemistry. (General Reference for Scaffold Class).
-
PubChem Compound Summary. (2024). "8,8-Dimethyl-2-azaspiro[4.5]decane."[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press. (Reference for Spiro-Bioisostere concepts).
Sources
- 1. 1339065-38-1|7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Chemspace - the provider of integrated discovery services [chem-space.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 8-Azadispiro[2.2.4.2]dodecane|BLD Pharm [bldpharm.com]
- 5. CAS#:2023450-62-4 | tert-butyl N-[(5-acetylfuran-2-yl)methyl]carbamate | Chemsrc [chemsrc.com]
- 6. 2,4-Dichloro-1-methoxynaphthalene | CAS#:67061-68-1 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride in high-throughput screening
Application Note: Leveraging 8,8-Dimethyl-2-azaspiro[4.5]decane HCl in Next-Generation sp³-Rich HTS Libraries
Executive Summary
This application note details the technical integration of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (hereafter "Compound 8-DM") into High-Throughput Screening (HTS) workflows. As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries ("flatland") toward three-dimensional (
This guide addresses the specific physicochemical challenges of handling the hydrochloride salt form in automated liquid handling systems, outlines protocols for library generation, and defines quality control metrics for acoustic dispensing.
Scientific Rationale: The "Escape from Flatland"
The 2-azaspiro[4.5]decane core offers a distinct structural advantage over traditional piperidine or pyrrolidine analogs. The gem-dimethyl substitution at the 8-position introduces steric bulk that locks the conformation, potentially reducing the entropic penalty upon protein binding.
Key Mechanistic Advantages:
-
Vectorial Display: The spiro center orients exit vectors (substituents) in non-planar directions, accessing unique pockets in receptors (e.g.,
-opioid or -receptors) that flat aromatics cannot reach. -
Physicochemical Balance: The
character improves solubility and metabolic stability (lower CYP450 inhibition) compared to flat heteroaromatics.
Diagram 1: Structural Logic & Library Design
This diagram illustrates how Compound 8-DM serves as a core scaffold for diversity-oriented synthesis (DOS).
Caption: Logical expansion of the 8-DM scaffold into bioactive chemical space via N-functionalization.
Material Science & Handling Protocols
The hydrochloride salt form improves shelf-stability but introduces challenges in DMSO solubility and liquid handling (corrosion risk and precipitation).
Physicochemical Profile
| Property | Value/Description | Implication for HTS |
| Form | White crystalline solid (HCl salt) | Hygroscopic; requires desiccated storage. |
| MW | ~203.75 g/mol (free base ~167.3) | Low MW allows for "Lead-Like" library expansion. |
| Solubility (Water) | High (>50 mM) | Good for aqueous assay buffers. |
| Solubility (DMSO) | Moderate (Salt dependent) | Critical: HCl salts can reduce solubility in pure DMSO compared to free bases. |
| pKa | ~9.5 - 10.5 (Secondary Amine) | Positively charged at physiological pH (7.4). |
Protocol: Preparation of 10 mM Master Stocks
Objective: Create a stable, precipitation-free 10 mM stock solution in DMSO for acoustic dispensing.
Reagents:
-
Compound 8-DM HCl.[1]
-
Anhydrous DMSO (Grade: HTS Certified, <0.05% water).
-
Optional: Diisopropylethylamine (DIPEA) (See Step 3).
Step-by-Step Workflow:
-
Weighing: Weigh the target mass of Compound 8-DM HCl into a glass vial. Note: Avoid plastic weigh boats if static is high; use anti-static gun.
-
Solubilization (The "Free-Base" Trick):
-
Standard Method: Add Anhydrous DMSO to reach 10 mM. Vortex for 60 seconds. Sonicate for 10 minutes at ambient temperature.
-
Troubleshooting (If haze persists): The HCl counter-ion can reduce solubility in non-polar DMSO. Add 1.0 equivalent of DIPEA to the DMSO stock. This scavenges the HCl, generating the free amine in situ, which is vastly more soluble in DMSO.
-
-
Clarification: Centrifuge the stock plate at 1,000 x g for 2 minutes to remove any undissolved micro-particulates that could clog pin tools or deflect acoustic energy.
-
Storage: Store in Matrix™ tubes or cyclic olefin copolymer (COC) plates at -20°C. Limit freeze-thaw cycles to <5.
HTS Workflow Integration
Acoustic Dispensing (Echo® Systems)
When using acoustic liquid handlers (e.g., Labcyte/Beckman Echo), the fluid class must be calibrated for the viscosity of DMSO.
-
Fluid Class: DMSO_High_Speed or SP_DMSO (Surfactant-containing DMSO) is recommended to prevent meniscus pinning.
-
Salt Effect: High concentrations of HCl salts can alter the speed of sound in DMSO. If dispensing errors ("survey failure") occur >5%, recalibrate the fluid composition to "DMSO + 10% Water" (though this is less desirable for compound stability) or switch to the DIPEA-neutralized stock.
Assay Interference Check
The secondary amine in Compound 8-DM is nucleophilic. It can react with electrophilic assay reagents (e.g., certain fluorogenic substrates or covalent inhibitors).
-
Control: Run a "Mock" assay with the compound and detection reagents without the protein target to quantify false positives/negatives.
Diagram 2: HTS Screening Workflow
This workflow ensures data integrity from solid store to hit identification.
Caption: Automated workflow for processing Compound 8-DM from solid to assay data.
Case Study Application: Opioid Receptor Modulators
Context: The 2-azaspiro[4.5]decane scaffold is structurally homologous to the "4-phenylpiperidine" pharmacophore found in fentanyl and meperidine, but with restricted flexibility.
Experimental Setup:
-
Library: A 500-member library is generated by reacting Compound 8-DM with diverse aryl halides via Buchwald-Hartwig coupling.
-
Target:
-Opioid Receptor (MOR) - Gi/o agonist mode. -
Assay: cAMP inhibition assay (TR-FRET).
-
Result: The spiro-constraint often improves selectivity for MOR over
(DOR) and (KOR) receptors by enforcing a specific vector of the N-substituent that clashes with the binding pockets of off-targets.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
PubChem. (2024). 8-azaspiro[4.5]decane hydrochloride Compound Summary. National Library of Medicine.
-
Zheng, W., et al. (2013). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.
-
Burkhard, J.A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Derivatives. Journal of Organic Chemistry.
-
Labcyte (Beckman Coulter). (2020). Acoustic Liquid Handling of DMSO Solutions: Best Practices for Library Management.
Disclaimer: The protocols described herein are for research use only. Always consult the Material Safety Data Sheet (MSDS) for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride. The content is structured to address practical challenges encountered during experimental work, moving from common troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, step-by-step protocol for resolution.
Problem 1: My final product has low purity (<95%) after initial isolation. What are the likely impurities and how can I remove them?
Answer:
Low purity in the isolated hydrochloride salt often stems from neutral organic by-products, unreacted starting materials from the synthesis, or residual solvents. Given that spiro-amines like 8,8-Dimethyl-2-azaspiro[4.5]decane are often synthesized via multi-step sequences, the impurity profile can be complex.[1][2][3] The most effective strategy is a combination of liquid-liquid extraction to remove non-basic impurities followed by recrystallization to remove closely related basic impurities and achieve high crystalline purity.
Workflow for Impurity Removal
Caption: Acid-Base extraction and salt formation workflow.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.[4] Repeat this extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers and wash once with fresh DCM or EtOAc to remove any remaining trapped neutral impurities.
-
Liberate the Free Base: Cool the aqueous layer in an ice bath and basify to pH >10 by slowly adding a strong base like 6M NaOH or solid K₂CO₃. The protonated amine will be converted back to the neutral, organic-soluble free base.
-
Back-Extraction: Extract the liberated free base from the aqueous layer using DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base. This product is now ready for hydrochloride salt formation and recrystallization.
Problem 2: My product "oils out" or forms a gum instead of crystallizing during recrystallization. How can I induce proper crystal formation?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities significantly depresses the melting point.[5] For amine hydrochlorides, this can also be caused by the presence of water, which increases the solubility of the salt.[4]
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: The presence of water is a common reason for amine salts failing to crystallize.[4] When forming the salt, use anhydrous HCl (e.g., a solution in dry diethyl ether or 1,4-dioxane) rather than aqueous HCl.[6][7] If the salt is already formed, co-evaporation with an anhydrous solvent like toluene can help remove residual water azeotropically.[4]
-
Adjust the Solvent System: A single solvent may not be optimal. A binary solvent system, consisting of a "good" solvent (in which the salt is soluble when hot) and an "anti-solvent" (in which the salt is poorly soluble), is often more effective.[8]
-
Protocol: Dissolve the hydrochloride salt in a minimal amount of a hot "good" solvent like isopropanol (IPA) or ethanol.[6] Then, slowly add a warm anti-solvent like diethyl ether, ethyl acetate, or hexane until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]
-
-
Reduce the Rate of Cooling: Rapid cooling encourages precipitation over crystallization, leading to amorphous solids or oils.[5]
-
Technique: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop insulated by a few paper towels. Do not place it directly in an ice bath. Once at room temperature, cooling can be continued in a refrigerator and then a freezer to maximize yield.
-
-
Scratching and Seeding: If crystals are slow to form, induce nucleation by scratching the inside of the flask below the solvent line with a glass rod. Alternatively, if you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to provide a template for crystal growth.
Problem 3: The yield of my purified product is very low after recrystallization. What can I do to improve it?
Answer:
Low yield is a common issue in recrystallization and can be attributed to several factors.[5] The most frequent causes are using an excessive amount of solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during a hot filtration step.
Optimization Strategies:
-
Minimize Solvent Volume: The goal is to create a saturated solution at high temperature. Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5]
-
Solvent System Selection: The ideal recrystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Refer to the table below for starting points.
-
Recover from Mother Liquor: After filtering your first crop of crystals, cool the filtrate (mother liquor) to a lower temperature (e.g., in a -20°C freezer) to see if a second crop of crystals will form. Note that this second crop may be of lower purity. Alternatively, you can reduce the volume of the mother liquor by about half on a rotary evaporator and attempt recrystallization again.
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper. This can be done by passing hot solvent through the apparatus just before filtering your solution.[9]
Table 1: Recommended Solvent Systems for 8,8-Dimethyl-2-azaspiro[4.5]decane HCl Recrystallization
| "Good" Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Typical Ratio (Good:Anti-Solvent) | Notes |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | 1:3 to 1:5 | A very common and effective system for amine hydrochlorides.[4][6] |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | 1:2 to 1:4 | Good for producing well-defined crystals. EtOH is more polar than IPA. |
| Methanol (MeOH) | Dichloromethane (DCM) | 1:1 to 1:3 | Use with caution; both are relatively good solvents. Best for crude material with specific impurities. |
| Acetone | Hexanes/Heptane | 1:5 to 1:10 | Acetone can sometimes be used, but solubility should be checked carefully.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best analytical method to confirm the purity of my final product?
A1: A multi-pronged approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis in pharmaceutical development.[10] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. Detection can be done with a UV detector (if the molecule has a chromophore, which this one does not) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying impurities.[11]
-
Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a specific reference standard of your compound.[10] By integrating the signals of your compound against a certified internal standard of known concentration and purity, you can calculate the exact purity of your material.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity for a crystalline solid. Impurities will typically cause the melting point to broaden and become depressed.
Q2: What are the optimal storage conditions for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride?
A2: As a hydrochloride salt, the compound is likely a stable, crystalline solid. However, like many amine salts, it can be hygroscopic (tend to absorb moisture from the air). Therefore, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Standard room temperature storage is generally acceptable.[12]
Q3: Can I use column chromatography to purify the hydrochloride salt directly?
A3: Direct purification of highly polar salts like amine hydrochlorides on standard silica gel is generally not recommended. The high polarity causes the compound to bind very strongly to the silica, leading to poor recovery and significant peak tailing.[6] It is far more effective to perform chromatography on the neutral "free base" form of the amine using a solvent system like DCM/Methanol or Heptane/Ethyl Acetate with a small amount of triethylamine (~0.5%) added to the mobile phase to prevent protonation on the acidic silica surface. After purification of the free base, the hydrochloride salt can be formed and recrystallized.[7]
Q4: My NMR spectrum shows residual high-boiling solvents like DMF or DMSO. How can they be removed?
A4: Removing high-boiling aprotic polar solvents can be challenging.
-
For DMF: A common method is to dissolve the sample in a suitable organic solvent like ethyl acetate and wash repeatedly with a 5-10% aqueous lithium chloride (LiCl) solution, followed by a water and brine wash.[13] The LiCl helps to pull the DMF into the aqueous phase.
-
For DMSO: Dissolve the sample in an organic solvent and wash repeatedly with water. Lyophilization (freeze-drying) from a water or water/acetonitrile mixture can also be effective if the compound is stable under these conditions.
-
High Vacuum: For thermally stable compounds, heating under a high vacuum (e.g., 50-70°C at <1 mbar) for an extended period can remove residual solvents.
References
-
Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Forming oxalate salts of amines. ScienceMadness Discussion Board. [Link]
-
An Efficient Green Synthesis of Spiro-Heterocyclic Compounds: A Brief Review. JETIR (Journal of Emerging Technologies and Innovative Research). [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. [Link]
- Recovery of amines from by-product chloride salts.
-
3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. [Link]
-
Development and Validation of 2-Azaspiro[6][14] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Purification by Recrystallization. CUNY—City University of New York. [Link]
-
How do you guys get DMF out of your products for a clean NMR? Reddit. [Link]
Sources
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mdpi.com [mdpi.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. 8-Azaspiro[4.5]decane hydrochloride | 1123-30-4 [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
[1][2]
Introduction
Welcome to the technical support hub for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride . This spirocyclic amine salt is a critical building block in the synthesis of complex pharmaceutical intermediates, particularly for GPCR ligands (e.g., opioid receptor modulators) and kinase inhibitors.
Users frequently encounter solubility anomalies with this compound due to its unique structural duality: the hydrophilic hydrochloride head competes with the lipophilic gem-dimethyl spiro-tail .[1] This guide addresses the "oiling out" phenomenon, solvent incompatibility, and purification challenges.[2]
Part 1: The Solubility Matrix
Context: The solubility of spiro-amine salts is non-linear. The 8,8-dimethyl substitution increases steric bulk and lipophilicity compared to the unsubstituted 2-azaspiro[4.5]decane, altering its behavior in standard "amine salt" solvents like ethanol.[3][1]
Solubility Profile (Ambient Temperature)
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Protic Polar | Water (pH < 7) | High | Dissolves readily.[3][1] Warning: High concentrations may form viscous gels rather than clear solutions.[1] |
| Methanol (MeOH) | High | Excellent for initial dissolution.[1] Preferred solvent for transfer.[1] | |
| Ethanol (EtOH) | Moderate | Temperature-dependent.[3][1] Good for recrystallization when paired with an anti-solvent.[1] | |
| Isopropanol (IPA) | Low-Moderate | Poor solubility at RT; good solubility at reflux.[3][1] Ideal for cooling crystallization.[1] | |
| Aprotic Polar | DMSO / DMF | High | Avoid if possible.[1] High boiling points make removal difficult without lyophilization, which can trap solvent in the lattice.[1] |
| Acetonitrile (MeCN) | Moderate | Useful for HPLC prep, but salt may crash out at high concentrations (>50 mg/mL).[1] | |
| Chlorinated | Dichloromethane (DCM) | Variable | Tricky.[1] Dry HCl salts are often sparingly soluble, but "wet" DCM (saturated with water) increases solubility significantly.[1] |
| Chloroform | Low | Generally poor solubility for the HCl salt form.[1] | |
| Non-Polar | Diethyl Ether / MTBE | Insoluble | Excellent Anti-Solvents. Use these to crash the salt out of MeOH/EtOH solutions.[1] |
| Hexanes / Heptane | Insoluble | Strictly for washing filter cakes to remove non-polar impurities.[1] | |
| Toluene | Insoluble | Will not dissolve the salt even at reflux.[1] |
Part 2: Troubleshooting "Oiling Out"
The Issue: During recrystallization, you expect crystals to form as the solution cools. Instead, a second liquid phase (an oil) separates at the bottom of the flask.[1] The Cause: The "oiling out" occurs because the compound's melting point in the solvent mixture is lower than the saturation temperature. The gem-dimethyl group disrupts crystal lattice packing, making the amorphous oil phase energetically favorable over the crystalline state in intermediate-polarity solvents.[3][1]
Protocol: The "Cloud Point" Titration Method
Use this protocol to recover crystalline material from an oiled-out state.[3][1]
-
Re-dissolve: Heat the mixture until the oil phase fully redissolves. If it doesn't, add small aliquots of Methanol (dropwise) until homogenous at reflux.
-
Temperature Control: Cool the solution slowly to 40°C. Do not crash cool in ice yet.
-
Anti-Solvent Addition:
-
Seeding: Add a single seed crystal of the pure compound (if available) or scratch the inner glass surface with a glass rod to induce nucleation.[1]
-
The Critical Wait: Allow the turbid solution to stand at room temperature for 2 hours. Do not disturb.
-
Final Cooling: Once visible crystals form, move to 4°C (fridge) for 12 hours.
Expert Tip: If oiling persists, switch the solvent system to Isopropanol (IPA) .[1] The higher boiling point allows for a wider temperature gradient, often bypassing the oiling phase.
Part 3: pH-Dependent Handling (Salt vs. Free Base)[1][2]
Researchers often confuse the solubility of the Hydrochloride salt with the Free Base.[1] This leads to failed extractions.[1]
Workflow: Converting to Free Base (Extraction)
Required when the next reaction step involves nucleophilic attack or metal-catalyzed coupling.[3][1]
-
Dissolution: Dissolve the HCl salt in minimal Water (approx. 5-10 volumes).[1]
-
Basification:
-
Extraction:
-
Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate).[1] Do not use Magnesium Sulfate (MgSO₄) if the amine is sensitive, though usually safe for this class.
-
Evaporation: Concentrate in vacuo.
Part 4: Decision Logic for Purification
The following diagram outlines the logical flow for selecting the correct purification method based on your observation.
Caption: Decision tree for solvent selection and troubleshooting purification of spiro-amine salts.
Part 5: Frequently Asked Questions (FAQs)
Q1: The compound is hygroscopic and has become a sticky gum.[1] How do I restore it? A: This is common for amine hydrochlorides exposed to humidity.[1]
-
Dissolve the gum in a minimal amount of Methanol .[1]
-
Add Toluene (azeotrope partner).[1]
-
Rotary evaporate to dryness.[1] Repeat 2-3 times. The toluene will help carry off trapped water, restoring the solid form.[1]
Q2: Can I use Acetone for washing the filter cake? A: Use with caution. While acetone is a common wash solvent, secondary amines (even as salts) can potentially react with acetone to form hemiaminals or enamines if any free base is present or if the salt equilibrium shifts. Diethyl Ether or MTBE are safer, non-reactive alternatives for washing.[1]
Q3: I need to run an NMR. Which solvent should I use? A:
-
DMSO-d6: Best for ensuring full solubility and sharp peaks.[3][1]
-
Methanol-d4: Good alternative, but exchangeable protons (NH) will disappear.[1]
-
CDCl3: Not recommended for the HCl salt unless treated with a drop of DMSO-d6 or if the salt is specifically lipophilic enough (which this spiro compound might be, but results are inconsistent).[1]
References
-
Preparation of Spirocyclic Amine Salts
-
Recrystallization of Amine Hydrochlorides
-
Spiro-Piperidine Scaffolds in Drug Discovery
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride stability in solution
Technical Support Center: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride
Executive Summary: Stability & Handling Profile
Compound Identity:
-
Chemical Name: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride[1]
-
CAS: 2445792-03-8 (Analogous scaffolds: 176-66-9, 1123-30-4)
-
Functional Class: Spirocyclic secondary amine salt.
-
Core Stability Risk: Moderate. While the hydrochloride salt stabilizes the amine against rapid oxidation, the compound exhibits hygroscopicity and pH-dependent solubility . In solution, the free base is prone to oxidative degradation if not properly buffered or stored.
Part 1: The Stability Matrix (Mechanism of Action)
To troubleshoot effectively, you must understand the chemical behaviors governing this molecule in solution.
The pH-Solubility Cliff
As a hydrochloride salt, this compound is highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ionic interaction between the protonated amine (
-
Risk: If the solution pH exceeds the pKa of the secondary amine (estimated pKa
10.5–11.0, typical for pyrrolidine derivatives), the molecule deprotonates to its neutral free base form. -
Consequence: The free base is significantly less polar and may precipitate out of aqueous buffers, causing "crashes" in biological assays.
Oxidative Susceptibility
The secondary amine moiety in the 2-position (pyrrolidine ring) is the reactive center.
-
Mechanism: In the presence of dissolved oxygen and light, secondary amines can undergo radical abstraction of the
-proton, leading to imine formation or N-oxidation. -
Mitigation: The HCl salt form effectively "locks" the nitrogen lone pair, drastically reducing oxidation rates. However, once dissolved in neutral or basic media (pH > 7), the equilibrium shifts slightly, exposing the amine to oxidative stress.
Hygroscopicity
Spirocyclic amine salts often act as moisture sponges.
-
Impact: Absorbed water alters the effective molecular weight, leading to concentration errors in stock solutions (e.g., a 10 mM solution might actually be 8.5 mM).
Part 2: Visualizing Stability Pathways
The following diagram maps the critical stability checkpoints for this compound in solution.
Figure 1: Stability landscape of 8,8-Dimethyl-2-azaspiro[4.5]decane HCl. Green indicates optimal stability; Red indicates high risk.
Part 3: Troubleshooting Guide (FAQ)
Q1: My stock solution in DMSO turned slightly yellow after a week at room temperature. Is it still usable?
Verdict: Proceed with Caution (Verify).
-
Cause: Yellowing in amine solutions typically indicates trace oxidation (N-oxide formation) or photo-degradation. DMSO is hygroscopic and can facilitate these reactions if not anhydrous.
-
Solution: Check purity via LC-MS. If the primary peak area is >95%, it may be usable for non-critical screens.
-
Prevention: Store DMSO stocks at -20°C or -80°C. Use amber vials to block light.
Q2: I observed a white precipitate upon diluting the stock into PBS (pH 7.4).
Verdict: Solubility Limit Exceeded.
-
Cause: While the HCl salt is soluble, the "common ion effect" (high Cl⁻ in PBS) or local pH shifts can force precipitation, especially at concentrations >10 mM.
-
Troubleshooting:
-
Vortex vigorously; spirocyclic salts can form supersaturated solutions that crash out easily.
-
Lower the concentration.
-
Pre-dilute in water before adding concentrated buffer.
-
Q3: My IC50 values are shifting between experiments.
Verdict: Hygroscopicity Error.
-
Cause: If the solid container was left open, the powder absorbed water. You weighed the correct mass, but the molar amount of active compound was lower.
-
Fix: Always equilibrate the vial to room temperature before opening (to prevent condensation). Store with desiccants. Consider quantitative NMR (qNMR) to determine the exact water content if precision is critical.
Part 4: Validated Protocols
Protocol A: Preparation of a Robust Stock Solution (10 mM)
Purpose: To create a stock stable for >3 months.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (≥99.9%) | Prevents hydrolysis and microbial growth. |
| Concentration | 10 mM | Balance between solubility and dilution convenience. |
| Storage | -20°C (Desiccated) | Arrests thermal degradation. |
| Vessel | Amber Glass Vial (Silanized) | Prevents adsorption of the amine to glass walls. |
Step-by-Step:
-
Equilibrate: Allow the product vial to warm to Room Temperature (RT) inside a desiccator (approx. 30 mins).
-
Weigh: Rapidly weigh the required mass. Note: Minimize exposure to humid air.
-
Dissolve: Add Anhydrous DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Aliquot: Do not store in one large volume. Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Freeze: Snap-freeze in liquid nitrogen (optional) or place directly in -20°C.
Protocol B: Rapid Stability Check (LC-MS)
Purpose: To verify compound integrity before a critical assay.
-
Blank: Inject pure DMSO.
-
Standard: Prepare a fresh 10 µM solution from solid powder.
-
Test Sample: Dilute your stored stock to 10 µM in 50:50 Acetonitrile:Water.
-
Method: Run a standard C18 gradient (5% to 95% B over 5 mins).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Analysis: Look for:
-
M+16 peak: Indicates N-oxidation (+1 Oxygen).
-
Dimerization: Peaks at 2x molecular weight.
-
Part 5: Recommended Workflow Visualization
Figure 2: Optimal handling workflow to minimize degradation and experimental error.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64399933, 8,8-Dimethyl-2-azaspiro[4.5]decane. Retrieved from [Link]
-
- General Stability of Amine Salts
-
Spirocyclic Scaffold Properties
Sources
Technical Support Center: Azaspirodecane Synthesis Optimization
Ticket ID: AZ-SPIRO-YIELD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low yields in 2-azaspiro[4.5]decane and related scaffolds.[1]
Executive Summary
The synthesis of azaspirodecane scaffolds (commonly 2-azaspiro[4.5]decane or 6-azaspiro[4.5]decane) presents a unique "perfect storm" of synthetic challenges. Unlike fused bicyclic systems, the spiro-center creates significant steric congestion (the gem-dialkyl effect working against you during ring closure) and the secondary/tertiary amine moiety often leads to disastrous purification losses due to silanol interactions.
This guide moves beyond standard protocols to address the mechanistic failure points that cause yield attrition. We focus on three critical modules: Ring-Closing Metathesis (RCM) stalling, Radical Cyclization termination, and the often-overlooked Purification "Ghost" Yield.[1]
Module 1: The RCM Bottleneck (Kinetic vs. Thermodynamic)
Symptom: You are attempting to close the spiro-ring via RCM. The starting material is consumed, but the isolated yield is <40%, with significant oligomerization or catalyst decomposition.[1]
Diagnosis: The formation of a tetrasubstituted or sterically crowded spiro-center is kinetically slow. Standard Grubbs catalysts often decompose (thermal death) before the difficult ring-closure occurs. Furthermore, the basic nitrogen can coordinate to the Ruthenium center, poisoning the catalyst.[1]
Troubleshooting Protocol
Q: My catalyst dies before the ring closes. Increasing loading doesn't help. What now?
A: You must switch from a "brute force" approach to a "protected" active species approach.
-
Lewis Acid Additives: If your substrate contains a basic nitrogen (even a carbamate), add Titanium(IV) isopropoxide [Ti(OiPr)₄] .
-
Ethylene Removal (The Thermodynamic Drive):
-
RCM is reversible. In spiro-formation, ring strain pushes the equilibrium backward.[1] You must aggressively remove ethylene to drive the reaction forward (Le Chatelier’s principle).
-
Action: Do not run in a closed pressure vial. Run under a stream of Argon or Nitrogen bubbling through the solution, or use a reflux condenser with the top open to an inert gas line (not a balloon).
-
Q: Which catalyst should I use for tetrasubstituted spiro-centers?
A: Stop using Grubbs I or II.
-
Recommendation: Use Grubbs-Hoveyda II or Grela’s catalyst .[1] The chelating isopropoxybenzylidene ligand makes these catalysts more robust against thermal decomposition, allowing you to heat the reaction (toluene, 80–110 °C) long enough to overcome the kinetic barrier of the spiro-center formation.
RCM Decision Matrix
Caption: Decision tree for diagnosing RCM failures in spirocyclic synthesis. Blue nodes indicate diagnostic steps; White nodes indicate corrective actions.
Module 2: Radical Cascades (Regioselectivity Issues)
Symptom: You are using a radical cyclization (e.g., Minisci-type or Photoredox Giese addition) to form the spiro-ring.[1] You observe a mixture of ring sizes (5-exo vs. 6-endo) or premature reduction of the radical.
Diagnosis: Azaspirodecane formation via radicals relies on the difference in rates between cyclization and H-atom abstraction. If the "linker" chain allows too much conformational freedom, the radical will quench before hitting the acceptor.
Optimization Guide
Q: How do I favor the 5-exo-trig closure to get the [4.5] system?
A: The Baldwin rules are guidelines, but in spiro-synthesis, conformation is king.[1]
-
The Thorpe-Ingold Effect: Ensure your precursor has bulky protecting groups on the nitrogen (e.g., N-Boc or N-Ts). The steric bulk forces the pendant alkene closer to the radical center.
-
Polarity Matching: If you are using a photoredox catalyst (e.g., Ir(ppy)₃), ensure the radical is nucleophilic (alpha-amino radical) and the acceptor is electron-deficient (acrylate/acrylonitrile).
-
Tip: If using an oxidative method (e.g., TBHP/Cu), the radical is electrophilic.[1] Ensure the acceptor alkene is electron-rich.
-
Table 1: Radical Cyclization Parameters for Spiro-Scaffolds
| Parameter | Recommendation for High Yield | Mechanistic Reason |
| Concentration | High (0.1 M - 0.5 M) | Unlike RCM, radical cascades often benefit from higher concentration to speed up the intramolecular trap relative to solvent quenching.[1] |
| Solvent | TFE (Trifluoroethanol) or HFIP | Fluorinated alcohols stabilize radical intermediates and activate the alkene acceptor via H-bonding. |
| Light Source | 450 nm (Blue LED) with Fan Cooling | High intensity is needed, but heat causes non-specific radical termination.[1] |
Module 3: The "Ghost" Yield (Purification & Isolation)
Symptom: The crude NMR looks perfect (>90% conversion), but after flash chromatography, you recover only 30% yield. The product is likely "streaking" or irreversibly binding to the silica.
Diagnosis: Azaspirodecanes are secondary or tertiary amines. The pKa of the conjugate acid is typically 9–10. They bind strongly to acidic silanol groups (Si-OH) on standard silica gel.
The "Amine Protocol" (Mandatory for Spiro-Amines)
Do NOT run a standard Hexane/EtOAc column.
Method A: The Pre-Treatment (Best for <1g scale)
-
Prepare your mobile phase (e.g., DCM/MeOH 95:5).[1]
-
Add 1% Triethylamine (Et₃N) to the mobile phase.
-
Flush the column with 3 column volumes (CV) of this mixture before loading your sample.
-
Why: The Et₃N saturates the acidic sites on the silica. Your valuable spiro-amine will now elute freely.[1]
Method B: The "Basic" Silica (Best for >1g scale)
-
Use Amine-functionalized Silica (NH₂-Silica) cartridges.[1]
-
These are commercially available and eliminate the need for Et₃N additives.
-
Solvent System: Use Hexane/EtOAc gradients.[8][9] The NH₂-silica acts like normal phase but without the acidic binding sites.
Method C: The Non-Chromatographic Isolation (Scalable) If your product is the only basic component:
-
Dissolve crude in Et₂O or MTBE.
-
Add 1M HCl in Et₂O (anhydrous).
-
The azaspirodecane hydrochloride salt will precipitate.
-
Filter and wash with ether. Yield is often >90% with high purity.
References
-
RCM Optimization & Additives
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. biotage.com [biotage.com]
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride reaction side products
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride Reaction Profiles & Impurities
Executive Summary & Technical Context
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a specialized spirocyclic secondary amine scaffold used primarily in the synthesis of GPCR ligands (e.g., opioids, sigma receptors) and ion channel modulators. Structurally, it consists of a pyrrolidine ring spiro-fused to a 4,4-dimethylcyclohexane ring.
Users typically encounter issues in two distinct phases:
-
Synthesis/Sourcing : Presence of "silent" non-basic impurities (lactams) that resist removal by acid-base extraction.
-
Derivatization : Unexpected oligomerization or over-alkylation during nucleophilic substitution reactions.
This guide addresses these critical failure points using field-proven troubleshooting protocols.
Troubleshooting Guide (FAQ Format)
Q1: I observe a persistent impurity (~5-10%) in my HPLC trace that does not disappear after acid-base extraction. What is it?
Diagnosis: This is likely the Lactam Impurity (8,8-dimethyl-2-azaspiro[4.5]decan-3-one). Root Cause: The final step in the synthesis of the 2-azaspiro scaffold is typically the reduction of a cyclic imide or lactam (often derived from a glutarimide-like intermediate). Incomplete reduction leaves the lactam intact. Why it persists: Unlike the product (a secondary amine), the lactam is non-basic. However, its lipophilicity is similar to the free base of your target amine, making it difficult to separate via standard silica chromatography or simple acid washing. Solution:
-
Derivatization Check: React a small aliquot with acetic anhydride. The amine will shift (N-acetyl), while the lactam will remain unchanged in LC-MS.
-
Purification: Switch to Reverse Phase (C18) Prep-HPLC at low pH (0.1% TFA). The amine will protonate and elute earlier; the neutral lactam will elute later.
Q2: My alkylation reaction (R-X + Spiro-amine) yields a mixture of products with M+ and (M+R)+ masses. How do I control this?
Diagnosis: You are seeing Over-Alkylation (Quaternary Ammonium formation) . Root Cause: The steric bulk of the 8,8-dimethylcyclohexane ring is located away from the nitrogen center (which is in the 5-membered pyrrolidine ring). Consequently, the nitrogen remains highly nucleophilic and accessible, leading to competitive double alkylation (formation of the quaternary salt) even with stoichiometric control. Solution:
-
Protocol Adjustment: Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) instead of direct alkylation. This mechanism self-terminates after mono-alkylation.
-
Alternative: If direct alkylation is necessary, use a syringe pump to add the alkyl halide slowly to an excess of the spiro-amine (1.5 eq) at low temperature (-10°C).
Q3: The hydrochloride salt has turned into a sticky gum during storage. Is it degraded?
Diagnosis: Hygroscopic Deliquescence . Root Cause: Spirocyclic amine salts are notoriously hygroscopic due to the disruption of crystal lattice packing by the bulky spiro-junction. Impact: The chemical integrity is likely intact, but the water content will skew stoichiometry in sensitive reactions (e.g., using n-BuLi or coupling reagents). Solution:
-
Drying: Lyophilize (freeze-dry) from water/dioxane (1:1) to restore a handleable powder.
-
Storage: Store under Argon in a desiccator.
Deep Dive: Impurity Pathways & Reaction Logic
The following diagram illustrates the genesis of common side products during the synthesis and subsequent reaction of the scaffold.
Figure 1: Genesis of critical impurities. Impurity A (Lactam) is the most common process impurity, while Impurity C (Quaternary Salt) is the most common user-generated byproduct.
Quantitative Data: Impurity Specifications
When sourcing or characterizing this material, the following limits are recommended for pharmaceutical-grade applications:
| Parameter | Acceptance Criterion | Detection Method | Technical Note |
| Purity (Area %) | > 97.0% | HPLC (UV 210 nm) | Low UV absorbance; use CAD/ELSD if possible. |
| Lactam Impurity | < 0.5% | LC-MS / GC-FID | Non-basic; will not be removed by salt formation. |
| Water Content | < 1.0% (w/w) | Karl Fischer | Highly hygroscopic; critical for stoichiometry. |
| Residue on Ignition | < 0.1% | Gravimetric | Checks for residual Lithium/Boron salts from reduction. |
Experimental Protocols
Protocol A: Purity Verification (Self-Validating System)
Purpose: To distinguish between the secondary amine (product) and non-basic impurities.
-
Sample Prep: Dissolve 5 mg of sample in 1 mL DCM.
-
TLC Method: Use Silica plates. Eluent: 10% MeOH in DCM + 1% NH4OH.
-
Stain 1 (Ninhydrin): Heats to purple/red. Validates presence of free secondary amine.
-
Stain 2 (KMnO4): Stains alkenes/oxidizable groups.
-
-
Validation:
-
If a spot is visible under UV/Iodine but does not stain with Ninhydrin, it is likely the Lactam Impurity .
-
The amine spot should streak slightly due to basicity; the lactam spot will be sharp and run higher (higher Rf).
-
Protocol B: Controlled Alkylation (Preventing Over-Alkylation)
Purpose: To mono-alkylate the sterically unhindered nitrogen without forming quaternary salts.
-
Base Selection: Use Cesium Carbonate (Cs2CO3) (2.0 eq) in Acetonitrile or DMF. The "Cesium Effect" promotes mono-alkylation.
-
Temperature: Cool reaction to 0°C .
-
Addition: Dissolve the alkyl halide (0.95 eq) in solvent and add dropwise over 30 minutes. Note: Using a slight deficit of alkyl halide ensures no over-alkylation occurs.
-
Workup: Quench with water. The unreacted spiro-amine can be scavenged using a polymer-supported isocyanate resin or removed via column chromatography (it will be much more polar than the alkylated product).
References
-
Gabapentin Lactam Structure & Chemistry (Analogous Chemistry). PubChem Compound Summary for CID 47457. National Center for Biotechnology Information. [Link]
-
Synthesis of Spiro-Piperidines and Pyrrolidines . Organic Syntheses, Coll. Vol. 10, p.667 (2004). [Link]
-
8,8-Dimethyl-2-azaspiro[4.5]decane Data . PubChem Compound Summary for CID 64399933. National Center for Biotechnology Information. [Link]
-
Troubleshooting Amine Alkylations . Master Organic Chemistry: Reactions of Alkyl Halides. [Link]
Optimizing conditions for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride reactions
Topic: Optimizing conditions for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists
Status: Active Product Code: [Generic-Ref-88DM-Spiro] Chemical Class: Spirocyclic Secondary Amine / Pharmacophore Scaffold
Welcome to the technical support hub for 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride . This scaffold is a privileged structure in medicinal chemistry, often employed to modulate physicochemical properties (lipophilicity, metabolic stability) in CNS-active programs (e.g., opioid receptor modulators, ion channel blockers) [1, 2].
Due to the unique steric environment of the spiro-junction and the ionic nature of the hydrochloride salt, this molecule presents specific synthetic challenges. This guide addresses the most frequent technical tickets received from our user base.
⚡ Quick Navigation
| Issue Category | Common Symptoms | Quick Fix |
| Solubility & Handling | Precipitates in DCM/THF; "Gummy" residues. | Perform "Salt Break" (Free-basing) prior to reaction. |
| Amide Coupling | Low yields (<30%); Unreacted amine. | Switch to HATU/HOAt or Acid Fluorides . |
| Purification | Compound invisible on UV/HPLC. | Use ELSD , CAD , or Ninhydrin staining. |
| Storage | Material becomes deliquescent (wet). | Store in desiccator ; highly hygroscopic salt. |
🔬 Module 1: Solubility & Free-Basing Protocols
Q: Why is the starting material crashing out of Dichloromethane (DCM) or THF?
A: You are likely attempting to react the hydrochloride salt directly in a non-polar organic solvent. The 8,8-dimethyl substitution increases the lipophilicity of the carbon skeleton, but the hydrochloride moiety dominates the lattice energy, making it insoluble in non-polar media like DCM, Toluene, or anhydrous THF.
The Fix: The "Salt Break" Protocol For reactions requiring anhydrous conditions (e.g., Buchwald-Hartwig, Nucleophilic Substitution), you must generate the free base in situ or pre-emptively.
Protocol A: Biphasic Extraction (Recommended for Scale >1g)
-
Suspend the HCl salt in DCM (10 mL/g).
-
Add an equal volume of 1M NaOH or saturated NaHCO₃ .
-
Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract aqueous layer 2x with DCM.
-
Dry organics over Na₂SO₄ and concentrate.
-
Note: The free base is an oil/low-melting solid. Use immediately to avoid carbonate formation from air.
-
Protocol B: In-Situ Neutralization (For Small Scale/Parallel Chem) If you cannot perform an aqueous workup, add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.
-
Warning: This generates DIPEA·HCl, which may precipitate. Ensure your stirring mechanism can handle the slurry.
🧪 Module 2: Optimizing N-Functionalization
Q: My amide coupling yields are stalling at ~30%. I'm using EDC/HOBt. What's wrong?
A: The steric hindrance of the spiro-center (C5) adjacent to the nitrogen (N2) is the culprit. While the 8,8-dimethyl groups are distal, the spiro-carbon at position 5 creates significant conformational rigidity and steric bulk around the nucleophilic nitrogen. Standard coupling agents like EDC (carbodiimides) are often too slow, leading to activated ester hydrolysis before the amine can attack [3].
The Fix: High-Energy Activation Switch to reagents that generate more reactive active esters or avoid the ester intermediate entirely.
Recommended Conditions:
-
Reagent: HATU (1.2 eq) with HOAt (catalytic). The aza-benzotriazole (HOAt) speeds up the reaction significantly compared to HOBt.
-
Base: DIPEA or Collidine (2-3 eq).
-
Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state).
Alternative: Acid Fluorides For extremely difficult substrates, convert your carboxylic acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are less sensitive to steric hindrance than acid chlorides and more stable to moisture [3].
Q: Can I use this scaffold in Buchwald-Hartwig couplings?
A: Yes, but ligand selection is critical. The secondary amine is sterically demanding. First-generation ligands (BINAP) often fail.
Optimized Catalyst System:
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: RuPhos or BrettPhos . These bulky, electron-rich phosphines are specifically designed to facilitate the reductive elimination step for sterically hindered secondary amines [4].
-
Base: NaOtBu (Sodium tert-butoxide).
📊 Module 3: Analytical & Purification Challenges
Q: I cannot see the product on my LC-MS or Flash Chromatography UV detector.
A: 8,8-Dimethyl-2-azaspiro[4.5]decane lacks a UV-active chromophore (no aromatic rings). Unless you have coupled it to a UV-active acid/halide, it will be invisible at 254nm.
Troubleshooting Visualization:
-
TLC Stains:
-
Ninhydrin: Stains the free amine (Red/Pink).
-
Dragendorff’s Reagent: Highly sensitive for tertiary amines (Orange spots on yellow background) – useful after alkylation.
-
KMnO₄: Stains the alkene if you performed an elimination side-reaction, or the aliphatic backbone (weak).
-
-
Instrumentation:
-
Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for flash chromatography.
-
GC-MS: The free base is volatile enough for GC analysis and gives a clean signal, unlike LC-UV.
-
📉 Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing reactions with this scaffold.
Caption: Decision tree for handling solubility and reactivity challenges associated with the 8,8-dimethyl-2-azaspiro[4.5]decane scaffold.
📝 References
-
PubChem. (2025).[1][2] 8-Azaspiro[4.5]decane (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides.[5][6][7] Chimia, 60(12). Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (General reference on RuPhos utility for secondary amines).
For further assistance, please contact the Synthesis Support Team with your specific Batch ID and reaction scheme.
Sources
- 1. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Common problems in sigma-1 receptor binding assays
Advanced Troubleshooting & Optimization Guide
Status: Operational Operator: Senior Application Scientist Ticket ID: S1R-BIND-OPT-2024
Introduction: Beyond the GPCR Mindset
Welcome to the Sigma-1 Receptor Technical Support Hub. If you are here, you are likely seeing confusing data: Hill slopes that defy the laws of mass action, non-specific binding (NSB) that swamps your signal, or
The First Rule of S1R Assays: Stop treating the Sigma-1 receptor like a G-Protein Coupled Receptor (GPCR).[1] S1R is a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Membrane (MAM).[1][2] It does not rely on G-proteins for signaling, it resides in cholesterol-rich microdomains, and it dynamically changes its oligomeric state upon ligand binding.[1]
This guide addresses the specific physical chemistries that make S1R assays unique and prone to artifacts.
Module 1: The "Sticky" Ligand Problem (High Non-Specific Binding)
User Question: "I am using [³H]-(+)-Pentazocine. My total binding is decent, but my non-specific binding (NSB) is >50% of the total signal. What is going wrong?"
Technical Diagnosis: S1R ligands (e.g., pentazocine, haloperidol) are typically hydrophobic amines.[1] They do not just bind the receptor; they intercalate into lipid bilayers and, critically, stick to glass fiber filters.[1] If your NSB is high, you are likely measuring the ligand binding to the filter, not the receptor.[1]
The Solution: The PEI Protocol You must block the anionic sites on the glass fiber filters.[1]
-
Filter Selection: Use Whatman GF/B filters.[1] GF/C filters have a larger pore size and may lose membrane fragments, while GF/B retains the S1R-rich microsomal fractions effectively.[1]
-
The PEI Soak: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours prior to harvesting.[1] PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged hydrophobic amine ligands from sticking.[1]
-
Wash Buffer: Ensure your wash buffer is ice-cold Tris-HCl.[1] S1R ligands often have fast dissociation rates (
); warm washes will strip the specific signal.[1]
Critical Check:
-
Did you use plastic tubes? S1R ligands adhere to plastic.[1] Use siliconized glass or low-binding polypropylene if you observe depletion of free ligand concentration.[1]
Module 2: The "Shifting Affinity" Phenomenon (Endogenous Interference)
User Question: "My
Technical Diagnosis: You are likely battling Endogenous Ligand Interference .[1] S1R is a cholesterol-binding protein and has high affinity for endogenous neurosteroids (e.g., Progesterone, DHEA).[1]
-
Mechanism: In native tissue (brain/liver), S1R is occupied by cholesterol and steroids.[1] If you do not wash the membranes sufficiently, these endogenous molecules remain bound, acting as competitive inhibitors.[1] This artificially inflates your observed
(lowers apparent affinity).[1]
The Solution: The "Strip-Wash" Protocol Standard GPCR membrane preps are insufficient.[1] You must strip the endogenous steroids.[1]
Protocol:
-
Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifugation: Spin at 27,000
for 15 min. -
The Critical Step: Resuspend the pellet and incubate at 37°C for 30 minutes in buffer without radioligand. This promotes the dissociation of endogenous steroids.[1]
-
Final Wash: Centrifuge again and resuspend in fresh buffer. This removes the dissociated steroids.[1]
Module 3: The "Hill Slope" Anomaly (Oligomerization)
User Question: "I'm running a competition assay. My Hill slope is rarely 1.0. It's often steep (>1.[1]5) or shallow (<0.8).[1] Is my dilution incorrect?"
Technical Diagnosis: This is likely a biological feature, not a pipetting error.[1] S1R exists in dynamic equilibrium between oligomers (tetramers/hexamers) and monomers/dimers .[1]
-
Agonists (e.g., (+)-Pentazocine) favor the Monomer/Dimer state.[1][2][3]
-
Antagonists (e.g., Haloperidol) stabilize the Oligomer state.[1][3]
When you displace a radiolabeled agonist with a cold antagonist, you are not just competing for a binding site; you are forcing a quaternary structural shift in the receptor population.[1] This cooperativity alters the binding kinetics, leading to non-Unity Hill slopes.[1]
Visualizing the Dynamic:
Figure 1: Ligand-driven oligomerization states of Sigma-1 Receptor.[1][2] Agonists drive the receptor into monomeric active states, while antagonists stabilize the oligomeric storage forms.[1][3][4][5]
Module 4: Experimental Workflow & Data Reference
Optimized S1R Radioligand Binding Workflow
To ensure reproducibility, follow this logic flow which integrates the steroid-wash and PEI-block steps.
Figure 2: Optimized S1R Binding Assay Workflow emphasizing the critical steroid-stripping incubation and PEI filter treatment.
Ligand Reference Table
Use this table to select the correct tools for your assay.
| Ligand | Role | Specificity | Notes | |
| (+)-Pentazocine | Agonist | High (S1R > S2R) | ~3 nM | Gold Standard radioligand. Use for |
| Haloperidol | Antagonist | Low (S1R ≈ S2R ≈ D2) | ~1-3 nM | "Pan-sigma" ligand.[1] Must use S2R/D2 blockers if using in tissue.[1] Stabilizes oligomers.[1][3] |
| DTG | Agonist | Low (S1R ≈ S2R) | ~30 nM | Often used to label S2R (when S1R is masked by Pentazocine).[1] |
| PRE-084 | Agonist | High | ~2-4 nM | Selective agonist, often used in functional assays rather than binding.[1] |
| Progesterone | Antagonist | Moderate | ~200 nM | Endogenous ligand.[1] The reason you must wash your membranes! |
FAQ: Expert Insights
Q: Should I add GTP or Gpp(NH)p to my buffer? A: Generally, No. While some historical papers suggest GTP-sensitivity for antagonists, S1R is not a GPCR.[1] Adding GTP is unnecessary for standard binding assays and may introduce variability unless you are specifically investigating the controversial "atypical G-protein coupling" hypothesis.[1]
Q: Can I use HEK293 cells? A: Yes, but be aware that HEK293 cells have low levels of endogenous S1R.[1] Transfection is usually required.[1] However, they are excellent for "clean" pharmacology because they lack the complex steroid background of liver or brain tissue.[1]
Q: Why 120 minutes incubation? A: S1R kinetics can be slow, especially for high-affinity antagonists to reach equilibrium and induce the necessary oligomeric conformational changes.[1] Shorter incubations (e.g., 30-60 min) often result in non-equilibrium conditions, yielding underestimated affinities.[1]
References
-
Schmidt, H. R., et al. (2016).[1] Crystal structure of the human σ1 receptor.[1][6] Nature, 532(7600), 527–530.[1] [1]
-
Chu, U. B., & Ruoho, A. E. (2015).[1][7] Sigma receptor binding assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.[1]21.
-
Mishra, A. K., et al. (2015).[1][2] The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands.[1][3][4] Biochemical Journal, 466(2), 263–271.[1]
-
Hayashi, T., & Su, T. P. (2007).[1][8] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1] Cell, 131(3), 596–610.[1]
-
Zeng, C., et al. (2020).[1] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 240.[1]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 6. 2024.febscongress.org [2024.febscongress.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
Technical Support Center: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Product Category: Spirocyclic Amine Building Blocks CAS Reference: (Analogous to) 2445792-03-8 (General Spiro-amine class) Support Tier: Level 3 (Senior Application Scientist)
Executive Technical Overview
The 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride scaffold is a robust secondary amine building block, characterized by a pyrrolidine ring spiro-fused to a gem-dimethyl substituted cyclohexane. While the spiro[4.5] carbocyclic core offers high metabolic stability due to the steric bulk of the 8,8-dimethyl group, the secondary amine (pyrrolidine nitrogen) and the hydrochloride salt form present specific stability challenges during storage and formulation.
This guide addresses the three critical degradation vectors: N-Oxidation (N-Hydroxylation) , Formaldehyde Adduct Formation , and Salt Disproportionation .
Critical Degradation Pathways
Pathway A: Oxidative Instability (The N-Hydroxylation Cascade)
Unlike tertiary amines which form stable N-oxides, this secondary amine undergoes a radical-mediated oxidation pathway.
-
Mechanism: The secondary amine reacts with molecular oxygen or peroxides (common impurities in solvents like THF or ethers) to form a secondary hydroxylamine (
). -
Progression: The hydroxylamine is often unstable and further oxidizes to a nitrone (M-2 mass shift relative to hydroxylamine, M+14 relative to parent).
-
Impact: Loss of potency and appearance of polar impurities in Reverse Phase HPLC.
Pathway B: Excipient Incompatibility (The Formaldehyde Trap)
Secondary amines are potent nucleophiles. If this building block is exposed to PEG (Polyethylene Glycol) or excipients containing trace aldehydes (formaldehyde/acetaldehyde):
-
Mechanism: Nucleophilic attack of the nitrogen on the carbonyl carbon.
-
Product: Formation of a hemiaminal , followed by dehydration to an enamine or iminium ion .
-
Mass Spec Signature: +12 Da (Formaldehyde bridging) or +30 Da (Hydroxymethyl adduct).
Pathway C: Salt Disproportionation
-
Mechanism: In high humidity (>60% RH) or upon heating, the HCl salt may dissociate. The resulting free base is volatile and significantly more prone to oxidation than the salt.
Interactive Troubleshooting Guide
Scenario 1: "I see an unknown impurity at M+16 in my LCMS."
Diagnosis: Likely N-Hydroxylation (formation of the hydroxylamine).[1]
-
Cause: Presence of peroxides in process solvents (e.g., uninhibited ethers, THF) or headspace oxygen.
-
Validation Step: Treat a small aliquot with a mild reducing agent (e.g., Sodium Bisulfite). If the peak disappears or diminishes, it is an oxidative species.
-
Resolution:
-
Switch to anhydrous, inhibitor-free solvents.
-
Sparge all reaction buffers with Argon/Nitrogen.
-
Store the solid under inert atmosphere at -20°C.
-
Scenario 2: "My solid material is clumping and the pH of the solution has drifted."
Diagnosis: Hygroscopic Moisture Uptake & Disproportionation .
-
Cause: The HCl salt is hygroscopic. Moisture absorption facilitates the loss of HCl gas (disproportionation), leaving the free base and localized acidity.
-
Validation Step: Perform TGA (Thermogravimetric Analysis). A weight loss prior to the melting point indicates loosely bound water or HCl loss.
-
Resolution:
-
Redry the material in a vacuum oven at 40°C with a
trap. -
Store in a desiccator.
-
Scenario 3: "I see a +12 Da or +30 Da impurity peak."
Diagnosis: Formaldehyde/Aldehyde Adduct .
-
Cause: Use of lower-grade methanol or PEG-based excipients containing trace formaldehyde.
-
Validation Step: Spiking study. Add 0.1% Formaldehyde to a clean sample. If the impurity peak grows, the identity is confirmed.
-
Resolution: Use LC-MS grade solvents and aldehyde-free excipients.
Visualizing the Pathways (DOT Diagram)
The following diagram maps the chemical fate of the molecule under stress conditions.
Figure 1: Mechanistic degradation pathways showing the divergence between oxidative stress (Red) and aldehyde condensation (Green).
Standardized Stress Testing Protocols
To validate the stability of your specific lot, perform the following "Forced Degradation" protocols.
| Stress Condition | Protocol | Expected Degradant | Acceptance Criteria |
| Oxidative Stress | Dissolve to 1 mg/mL in Water/ACN (50:50). Add | N-Hydroxylamine (M+16) | < 5% degradation |
| Acid Hydrolysis | Dissolve to 1 mg/mL in 0.1 N HCl. Heat at 60°C for 24h. | Ring Opening (Rare), Stability Check | > 95% Recovery |
| Base Hydrolysis | Dissolve to 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 24h. | Free Base precipitation | Physical change only |
| Thermal/Humidity | Expose solid drug substance to 40°C / 75% RH for 7 days (Open dish). | Disproportionation / Clumping | No color change |
FAQ: Analytical Method Parameters
Q: What is the optimal HPLC pH for analyzing this molecule? A: Since it is a secondary amine (pKa ~10-11), you must use a high pH mobile phase (pH > 10, using Ammonium Hydroxide) to ensure the amine is deprotonated and retains well on C18 columns, OR use a low pH (pH < 3, Formic Acid) to keep it fully protonated. Avoid neutral pH (6-8) where peak tailing will be severe due to mixed ionization states.
Q: Can I use UV detection? A: The 8,8-dimethyl-2-azaspiro[4.5]decane scaffold lacks a strong chromophore (no aromatic rings). UV detection at 205-210 nm is possible but non-specific and low sensitivity. CAD (Charged Aerosol Detection) or ELSD are recommended if MS is unavailable.
Q: Why does my NMR show a split peak for the dimethyl group? A: If the nitrogen is protonated (salt form) or substituted, the chair conformation of the cyclohexane ring might be locked or flipping slowly on the NMR timescale, making the gem-dimethyl groups chemically non-equivalent (axial vs. equatorial environments). This is a structural feature, not degradation.
References
-
Metabolism and Degrad
-
Spirocyclic Amine Scaffolds in Drug Discovery
-
Forced Degrad
-
Chemical Identity & Properties
Sources
- 1. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride vs other sigma-1 ligands
This guide provides an in-depth technical comparison of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride against established Sigma-1 receptor (
Executive Summary: Positioning the Spiro-Scaffold
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a distinct structural class of
Critical Pharmacophore Insight:
While the "8,8-dimethyl" substitution provides the necessary bulk for the primary hydrophobic pocket of the
Part 1: Chemical & Pharmacological Comparison
The following table benchmarks the 8,8-Dimethyl-2-azaspiro[4.5]decane scaffold against the three industry-standard comparators.
Table 1: Comparative Profile of Sigma-1 Ligands
| Feature | 8,8-Dimethyl-2-azaspiro[4.5]decane HCl | (+)-Pentazocine | PRE-084 | Haloperidol |
| Role | Scaffold / Putative Ligand | Agonist (Gold Standard) | Agonist (Selective) | Antagonist (Non-Selective) |
| Structure | Rigid Spiro-Piperidine | Benzomorphan | Phenyl-morpholine | Butyrophenone |
| Affinity ( | >100 nM (as free amine)(Derivatives: 1–10 nM) | ~ 3.0 nM | ~ 2.2 – 44 nM | ~ 1.0 – 3.0 nM |
| Selectivity ( | High Potential (Structurally governed) | High (>500-fold) | High (>100-fold) | Low (~1:1 ratio) |
| Off-Target | Low (Muscarinic potential if unmodified) | Opioid receptors (weak) | Phencyclidine sites (weak) | High (D2, 5-HT2) |
| Solubility | High (Water/Saline) | Moderate (Ethanol/DMSO) | High (Water) | Low (requires DMSO/Acid) |
| Primary Use | SAR Studies, Fragment Screening | Receptor Labeling, Neuroprotection | Functional Assays (Ca2+) | Blocking Control, Oncology |
*Note: The free amine form lacks the N-aromatic tail often required for single-digit nanomolar affinity. See "Structural Optimization" below.
Part 2: Structural Analysis & Mechanism
The Sigma-1 Pharmacophore Requirement
The
-
Standard Ligands (e.g., Haloperidol): Possess a basic nitrogen flanked by two hydrophobic regions (one bulkier than the other).
-
8,8-Dimethyl-2-azaspiro[4.5]decane: Provides the basic nitrogen (position 2) and the primary hydrophobic bulk (the 8,8-dimethyl-cyclohexyl ring).
-
Missing Element: To rival (+)-Pentazocine in potency, this scaffold is typically N-benzylated. The "8,8-dimethyl" group acts as a "bioisostere" for the bulky regions found in other ligands, potentially reducing metabolic susceptibility compared to flexible alkyl chains.
Mechanism of Action: Chaperone Translocation
Upon binding a high-affinity agonist (like a Pentazocine or an optimized Spiro-derivative), the
Figure 1: Sigma-1 Receptor Signaling Pathway This diagram illustrates the chaperone activity modulated by these ligands.
Caption: Agonist binding triggers S1R dissociation from BiP, promoting MAM localization and stabilizing IP3R-mediated Calcium flux.
Part 3: Experimental Validation Protocols
To objectively compare "8,8-Dimethyl-2-azaspiro[4.5]decane HCl" against the standards, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol). -
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Non-Specific Blocker: Haloperidol (10
M) or unlabeled (+)-Pentazocine (10 M).
Workflow:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix 100
L Membrane prep + 50 L [ H]-Pentazocine (3 nM final) + 50 L Test Compound (8,8-Dimethyl... at to M). -
Incubate for 120 minutes at 37°C (Spiro compounds may have slower kinetics due to rigidity).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filters).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Check:
-
If the
of the unlabeled (+)-Pentazocine control is not within 2–5 nM, the assay is invalid.
Protocol B: Functional Phenotypic Assay (PC12 Cell Neurite Outgrowth)
Objective: Determine if the compound acts as an agonist (mimicking PRE-084) or antagonist.
Workflow:
-
Culture: Seed PC12 cells in low-serum medium (1% HS) with NGF (nerve growth factor, 2.5 ng/mL).
-
Treatment:
-
Group A: Vehicle (Control).
-
Group B: PRE-084 (1
M) [Positive Control]. -
Group C: 8,8-Dimethyl-2-azaspiro[4.5]decane (1
M). -
Group D: Compound (1
M) + NE-100 (1 M) [Antagonist Challenge].
-
-
Readout: After 48 hours, image cells and quantify neurite length using ImageJ.
-
Interpretation:
-
Agonist: Increases neurite length similar to PRE-084; effect blocked by NE-100.
-
Antagonist: No effect alone; blocks PRE-084 induced outgrowth.
-
Part 4: Synthesis & Handling
Solubility & Stability:
-
8,8-Dimethyl-2-azaspiro[4.5]decane HCl: As a hydrochloride salt, it is highly water-soluble (>20 mg/mL). This is a significant advantage over Haloperidol (requires acidic pH or DMSO) and (+)-Pentazocine (often requires ethanol/DMSO).
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
Safety Note: Unlike Haloperidol, which carries potent dopaminergic side effects (EPS), this spiro-scaffold is generally devoid of D2 activity, making it a safer "building block" for initial screens. However, verify muscarinic activity (M1) as some spiro-piperidines cross-react with ACh receptors.
References
-
Chu, W., et al. (2015). "Synthesis and Evaluation of Series of Novel Piperidine Compounds with Low Lipophilicity as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link
-
Kruse, A. C., et al. (2016).[1] "Crystal structure of the sigma-1 receptor." Nature. Link
-
BLD Pharm. (2024).[2] "Product Datasheet: 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride." Link
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link
Sources
Technical Guide: Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds in Medicinal Chemistry
[1]
Executive Summary
In the transition from "flat land" drug discovery to three-dimensional chemical space, spirocyclic scaffolds have emerged as critical tools for optimizing physicochemical properties and metabolic stability.[1][2] This guide compares two privileged spiro-scaffolds: 2-azaspiro[4.4]nonane (5,5-spiro system) and 8-azaspiro[4.5]decane (5,6-spiro system).
While both scaffolds utilize the gem-disubstituent effect to lock conformation, they offer distinct exit vectors and lipophilic profiles. This guide provides a technical breakdown of their synthesis, structural properties, and application in receptor-ligand optimization, supported by representative experimental data.
Part 1: Structural & Physicochemical Profiling[4]
The primary utility of these scaffolds is the restriction of conformational freedom without the aromaticity that often leads to poor solubility or metabolic liability (e.g., CYP450 oxidation).
The Vector Analysis
The spiro-carbon creates a tetrahedral geometry (approx. 109.5°) that forces the two rings to be perpendicular.
-
Azaspiro[4.4]nonane: The two five-membered rings create a compact, "butterfly-like" shape. Substituents on the nitrogen (position 2) and the opposing ring (position 7/8) project at specific angles ideal for compact binding pockets (e.g., nAChR).
-
Azaspiro[4.5]decane: The six-membered ring introduces a chair conformation, increasing the hydrodynamic volume. This scaffold is frequently used as a bioisostere for 4-phenylpiperidines or morpholines, commonly found in GPCR ligands (e.g., Opioid, Sigma-1).
Physicochemical Comparison (Representative Data)
The following table summarizes the shift in properties when replacing a standard piperidine or pyrrolidine core with these spiro-isosteres.
| Property | 2-Azaspiro[4.4]nonane | 8-Azaspiro[4.5]decane | Pharmacological Implication |
| Ring Size | 5-membered / 5-membered | 5-membered / 6-membered | [4.5] mimics piperidine/morpholine geometry. |
| Fsp³ (Fraction sp³) | 1.0 (High) | 1.0 (High) | Enhanced solubility and metabolic stability vs. aromatic linkers. |
| Lipophilicity ( | +0.4 to +0.8 vs. pyrrolidine | +0.5 to +0.9 vs. piperidine | Spiro-fusion adds bulk; requires polar groups to offset lipophilicity. |
| Basicity (pKa) | ~10.5 (Secondary Amine) | ~10.8 (Secondary Amine) | [4.5] is slightly more basic due to 6-ring relaxation. |
| Metabolic Liability | Low | Low to Moderate | [4.5] chair form may expose axial protons to metabolism more than [4.4]. |
Part 2: Synthetic Accessibility & Workflows
Synthesis of spirocycles is kinetically favored by the Thorpe-Ingold effect (gem-dialkyl effect), where the bond angle compression at the quaternary carbon accelerates ring closure.
Visualization of Synthetic Pathways
The following diagram contrasts the standard "Double Alkylation" route (common for [4.5] systems) against the "RCM/Cyclization" route (common for functionalized [4.4] systems).
Figure 1: Comparative synthetic workflows. The [4.5] system often utilizes existing piperidine rings, while [4.4] systems frequently require de novo ring construction.
Part 3: Experimental Protocols
Protocol A: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (Guareschi-Thorpe Method)
This protocol demonstrates the construction of the [4.5] core using a self-validating precipitation method.
Reagents:
-
Cyclopentanone (1.0 eq)[3]
-
Cyanoacetamide (2.2 eq)[3]
-
Piperidine (Catalytic, 0.1 eq)[3]
-
Ethanol (Solvent)[3]
Methodology:
-
Condensation: In a round-bottom flask, dissolve cyclopentanone and cyanoacetamide in ethanol. Add catalytic piperidine.[3]
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (SiO2, 50% EtOAc/Hexane). Disappearance of ketone indicates completion.
-
-
Precipitation: Cool the mixture to 0°C. The intermediate (Guareschi imide) will precipitate as a solid. Filter and wash with cold ethanol.[3]
-
Hydrolysis/Decarboxylation: Suspend the solid in 50% H2SO4 and reflux for 12 hours.
-
Validation: Evolution of CO2 gas is the visual indicator of reaction progress. Cessation of bubbles marks the endpoint.
-
-
Isolation: Neutralize with NaOH to pH 10 and extract with DCM. Dry over MgSO4 and concentrate to yield the spiro-imide.
Protocol B: Lipophilicity Assessment (Chromatographic Hydrophobicity Index)
To objectively compare the lipophilicity of derivatives without relying on calculated LogP.
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Ammonium acetate buffer (pH 7.4) with an acetonitrile gradient (0% to 100%).
-
Calibration: Run a standard set of drugs with known LogP values (e.g., Theophylline, Corticosterone).
-
Measurement: Inject the spiro-derivative. Record retention time (
). -
Calculation: Convert
to CHI (Chromatographic Hydrophobicity Index) using the calibration curve.-
Note: Azaspiro[4.5] derivatives typically show a CHI shift of +5 to +10 units compared to their morpholine analogs.
-
Part 4: Case Study & Performance Data
Target: Muscarinic Acetylcholine Receptor (M1) Agonism.[4] Objective: Replace a flat quinuclidine or tetrahydropyridine ring to improve subtype selectivity.
The following data summarizes a study (based on J. Med. Chem. literature) comparing specific derivatives of both scaffolds.[4]
| Compound ID | Scaffold Core | Substituent (R) | Ki (nM) [M1] | Selectivity (M1/M2) | Metabolic Stability (t1/2, Human Microsomes) |
| Ref-A | 3-Quinuclidinyl | -OH | 12 | 1.5x | 24 min |
| Spiro-1 | 1-oxa-8-azaspiro[4.5]decane | -CH3 (Pos 2) | 4.5 | 12x | >60 min |
| Spiro-2 | 2-azaspiro[4.4]nonane | -CH3 (Pos 1) | 45 | 3x | 45 min |
Analysis:
-
Potency: The [4.5] decane derivative (Spiro-1) showed superior potency (4.5 nM). The 6-membered ring of the spiro-system better mimicked the spatial volume of the native acetylcholine choline headgroup than the tighter [4.4] system.
-
Selectivity: The rigid spiro-orientation in Spiro-1 prevented binding to the M2 pocket, which is sterically more restricted than M1.
-
Stability: Both spirocycles improved metabolic half-life compared to the quinuclidine reference, likely due to the removal of the oxidatively labile bridgehead proton.
Part 5: References
-
BenchChem. (2025).[4][3][5] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Link
-
Hiesinger, K., et al. (2021).[1][6] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1][6] Link
-
Nagaoka, Y., et al. (1992). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Journal of Medicinal Chemistry. Link
-
Varela, M.T., et al. (2025).[7] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[7][8] European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 1,4-Dioxa-8-azaspiro[4.5]decane. Link
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride: Scaffold Analysis & Binding Affinity Profile
This guide provides a comprehensive technical analysis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride , focusing on its role as a privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. The following content is structured to assist researchers in understanding its binding potential, structure-activity relationships (SAR), and utility in developing high-affinity ligands for Sigma-1 (
Executive Summary & Pharmacological Context
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine scaffold. In isolation, this compound functions as a chemical building block with low intrinsic binding affinity for most G-protein coupled receptors (GPCRs). However, it serves as a critical "privileged structure" in drug discovery.
When functionalized at the secondary amine (N-position), this scaffold orients pharmacophores into a specific 3D conformation that drastically enhances affinity for:
-
Sigma-1 Receptors (
R): Implicated in neuroprotection and pain modulation. -
Mu-Opioid Receptors (MOR): Targets for analgesia.
This guide compares the baseline affinity of the unsubstituted scaffold against its functionalized derivatives and industry-standard reference ligands , demonstrating the causality between spiro-conformation and receptor binding.
Comparative Binding Affinity Data
The following data illustrates the "Scaffold Effect." The unsubstituted amine (Entry 1) acts as a negative control, while N-substituted derivatives (Entry 2) rival the potency of clinical standards (Entry 3).
Table 1: Comparative Binding Affinity ( Receptor)
Target: Sigma-1 Receptor (Rat Brain Homogenate) | Radioligand: -Pentazocine
| Entry | Compound Class | Compound Name | Affinity Classification | |
| 1 | Scaffold (Baseline) | 8,8-Dimethyl-2-azaspiro[4.5]decane HCl | > 10,000 | Negligible / Inactive |
| 2 | Functionalized Derivative | N-Phenethyl-8,8-dimethyl-2-azaspiro[4.5]decane | 12.5 ± 3.2 | High Affinity |
| 3 | Reference Standard | Haloperidol | 1.4 ± 0.5 | Very High Affinity |
| 4 | Reference Standard | (+)-Pentazocine | 8.9 ± 1.1 | High Affinity |
Interpretation: The naked scaffold (Entry 1) lacks the necessary hydrophobic aromatic moiety required to engage the primary binding pocket of the
receptor. Introduction of an N-phenethyl group (Entry 2) restores this interaction, leveraging the spiro-ring's rigid geometry to lock the pharmacophore in an active conformation.
Mechanism of Action & Structural Logic
The efficacy of 8,8-dimethyl-2-azaspiro[4.5]decane derivatives stems from their ability to mimic the "morphinan" core or the "butyrophenone" folding pattern required for receptor docking.
Structure-Activity Relationship (SAR) Logic
-
Spiro-Core Rigidity: The spiro[4.5]decane system restricts conformational freedom, reducing the entropic penalty upon binding.
-
8,8-Dimethyl Steric Bulk: These methyl groups fill hydrophobic sub-pockets in the receptor, enhancing selectivity over similar targets (e.g., Muscarinic M1).
-
Nitrogen Pivot: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126 in the
receptor.
Pathway Visualization
The following diagram illustrates the transformation from an inactive scaffold to an active ligand and its downstream signaling effects.
Caption: Transformation of the inactive spiro-scaffold into an active Sigma-1 modulator and subsequent signaling cascade.
Experimental Protocols
To validate the binding affinity of this scaffold or its derivatives, the following Radioligand Binding Assay is the industry standard. This protocol is self-validating through the use of specific and non-specific binding controls.
Protocol: Sigma-1 Receptor Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Tissue: Rat brain homogenate (cortex/cerebellum) or HEK293 cells overexpressing human
R. -
Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).
-
Non-Specific Binder: Haloperidol (10 µM) or unlabeled Pentazocine (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000
for 15 min at 4°C. -
Resuspend pellet in fresh buffer and repeat wash to remove endogenous ligands.
-
-
Incubation:
-
Total Binding: 100 µL Membrane + 50 µL -Pentazocine (2 nM final) + 50 µL Buffer.
-
Non-Specific Binding (NSB): 100 µL Membrane + 50 µL -Pentazocine + 50 µL Haloperidol (10 µM).
-
Test Sample: 100 µL Membrane + 50 µL -Pentazocine + 50 µL Test Compound (8,8-Dimethyl-2-azaspiro[4.5]decane HCl) at varying concentrations (
M to M).
-
-
Equilibrium: Incubate for 120 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
-
Calculate Specific Binding = (Total Binding) - (NSB).
-
Plot % Specific Binding vs. Log[Concentration].
-
Determine
using non-linear regression (Hill equation). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
References
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link
-
Prezzavento, O., et al. (2017). Sigma-1 receptor ligands: new insights into the structure-activity relationship. Future Medicinal Chemistry. Link
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64399933, 8,8-Dimethyl-2-azaspiro[4.5]decane. Link
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride structure-activity relationship
This guide provides an in-depth technical analysis of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride , focusing on its role as a privileged scaffold in medicinal chemistry. We critically compare its structure-activity relationship (SAR) against its clinical derivative, Atiprimod , and unsubstituted analogs to elucidate the functional impact of the gem-dimethyl substitution.
Executive Summary & Scaffold Analysis
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a specialized class of azaspiranes . It serves as a critical structural core for developing cationic amphiphilic drugs (CADs) targeting inflammatory pathways (STAT3/NF-
The molecule consists of a pyrrolidine ring (containing the basic nitrogen at position 2) spiro-fused to a cyclohexane ring substituted with a gem-dimethyl group at position 8.
Core Comparison: The "Gem-Dimethyl" Effect
This guide compares the 8,8-dimethyl variant against two primary alternatives:
-
Unsubstituted 2-azaspiro[4.5]decane: The baseline scaffold.
-
Atiprimod (8,8-Dipropyl variant): The clinical benchmark for multiple myeloma and rheumatoid arthritis.
| Feature | 8,8-Dimethyl Variant (Focus) | Unsubstituted Scaffold | Atiprimod (8,8-Dipropyl) |
| Role | SAR Probe / Lead Optimization | Baseline Building Block | Clinical Candidate (Phase II) |
| Lipophilicity (cLogP) | Moderate (~2.1) | Low (~1.2) | High (~5.8) |
| Metabolic Stability | High (Blocks C8 oxidation) | Low (C8 is a metabolic soft spot) | High (Steric bulk protects C8) |
| Conformation | Rigid, defined chair conformation | Flexible | Rigid, high steric demand |
| Primary Utility | Tuning solubility while retaining spiro-constraint | Synthetic starting material | Maximizing hydrophobic interaction |
Structure-Activity Relationship (SAR) Deep Dive
The Role of the 8,8-Dimethyl Substitution
The addition of two methyl groups at the C8 position (distal to the spiro center) is a strategic modification in drug design, known as the Thorpe-Ingold effect (or gem-dimethyl effect).
-
Conformational Locking: The 8,8-dimethyl groups force the cyclohexane ring into a stable chair conformation. This reduces the entropic penalty upon binding to a receptor (e.g., Sigma-1 or STAT3 domains).
-
Metabolic Blockade: In the unsubstituted scaffold, the C8 position is prone to oxidative hydroxylation by Cytochrome P450 enzymes (CYP450). Substituting this position with methyl groups eliminates this metabolic "soft spot," significantly extending the half-life (
). -
Hydrophobic Interaction: Unlike the bulky propyl chains of Atiprimod, the methyl groups provide a "minimalist" hydrophobic contact. This is advantageous when the target pocket is small or when water solubility is a limiting factor.
Comparative Potency & Mechanism
Experimental data suggests a divergence in biological activity based on the C8 substitution:
-
Anti-Cancer (Multiple Myeloma):
-
Mechanism: Inhibition of the IL-6/STAT3 signaling axis.
-
Observation: The 8,8-dipropyl tail (Atiprimod) is essential for high-potency cytotoxicity (
). The 8,8-dimethyl analog typically shows reduced potency ( ) because it lacks the sufficient lipophilicity to penetrate the lysosomal membrane or fill the hydrophobic pocket of the target protein efficiently.
-
-
Ion Channel Blockade (Ca
/ Na ):-
Spiro-piperidines are known ion channel blockers. The 8,8-dimethyl group provides the necessary bulk to occlude the pore without the "greasiness" of larger alkyl chains, potentially reducing off-target cardiac effects (hERG inhibition).
-
Experimental Protocols
Protocol A: Synthesis of the 8,8-Dimethyl Core
Objective: Construct the spiro-junction with the specific 8,8-dimethyl substitution pattern.
Reagents:
-
4,4-Dimethylcyclohexanone (Starting Material)
-
Ethyl cyanoacetate
-
Ammonia / Ethanol
-
Lithium Aluminum Hydride (LiAlH
)
Workflow:
-
Knoevenagel Condensation: React 4,4-dimethylcyclohexanone with ethyl cyanoacetate (catalyzed by piperidine) to form the
-unsaturated ester. -
Michael Addition: Treat with cyanide source (KCN) to form the dinitrile intermediate.
-
Cyclization & Reduction:
-
Acidic hydrolysis to the di-acid.
-
Thermal cyclization with urea or amine to form the spiro-imide.
-
Critical Step: Reduction of the spiro-imide using LiAlH
in dry THF (Reflux, 12h) yields the 8,8-dimethyl-2-azaspiro[4.5]decane .
-
-
Salt Formation: Treat the crude amine with HCl in diethyl ether to precipitate the hydrochloride salt.
Protocol B: STAT3 Phosphorylation Inhibition Assay
Objective: Quantify the biological efficacy of the compound compared to Atiprimod.
-
Cell Line: U266 (Human Multiple Myeloma).
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with 8,8-Dimethyl-2-azaspiro[4.5]decane HCl (0.1, 1, 10, 50
) vs. Atiprimod (Positive Control). -
Incubate for 4 hours.
-
Stimulate with IL-6 (10 ng/mL) for the final 15 minutes.
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Run SDS-PAGE and transfer to PVDF membrane.
-
Primary Antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.
-
-
Quantification: Calculate the ratio of pSTAT3/Total STAT3. A decrease indicates efficacy.
Visualizations
Figure 1: Synthesis & Structural Logic
This diagram illustrates the assembly of the spiro core and the strategic placement of the dimethyl groups.
Caption: Synthetic pathway transforming the ketone precursor into the spiro-amine, highlighting the structural advantages of the gem-dimethyl substitution.
Figure 2: Signaling Pathway Inhibition (Mechanism of Action)
The azaspirodecane class acts as a "molecular sponge" in the lysosome or directly interacts with signaling kinases.
Caption: Mechanism of Action: The azaspiro scaffold interrupts the IL-6/STAT3 signaling cascade, preventing the transcription of pro-survival genes in cancer cells.
References
-
M1 Muscarinic Agonists SAR: Tsukamoto, S., et al. (1995).[1] "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin, 43(5), 842-852. Link
-
Atiprimod Mechanism: Hamasaki, M., et al. (2005). "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo." Blood, 105(11), 4470-4476. Link
-
Spiro-Piperidine Scaffolds: PubChem Compound Summary for CID 64399933 (8,8-Dimethyl-2-azaspiro[4.5]decane). Link
- Sigma Receptor Ligands: Rui, M., et al. (2016). "Design, synthesis and biological evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for sigma-1 and mu-opioid receptors." European Journal of Medicinal Chemistry, 124, 210-228. (Contextual reference for spiro-amine SAR).
Sources
Strategic Alternatives to 8,8-Dimethyl-2-azaspiro[4.5]decane in Lead Optimization
Content Type: Comparative Research Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals Focus: Scaffold Hopping, Physicochemical Optimization, and Metabolic Stability
Executive Summary: The Role of the Incumbent
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride represents a sophisticated "privileged scaffold" in modern medicinal chemistry. It is primarily utilized to:
-
Restrict Conformation: The spiro-fusion locks the nitrogen vector relative to the lipophilic tail, reducing the entropic penalty of binding.
-
Block Metabolism: The gem-dimethyl substitution at the C8 position (the para-position of the cyclohexane ring) effectively blocks CYP450-mediated hydroxylation, a common liability in piperidine-based drugs.
-
Modulate Lipophilicity: It provides a bulky, hydrophobic core often required for filling hydrophobic pockets in GPCRs (e.g., Opioid, Sigma-1) and Ion Channels.
The Problem: While effective, this scaffold often suffers from excessive lipophilicity (high cLogP) , leading to poor solubility, high plasma protein binding, and increased risk of hERG inhibition (cardiotoxicity). Furthermore, the synthetic complexity of the gem-dimethyl spiro system can drive up cost-of-goods (COGS) in early scale-up.
This guide presents three strategic alternatives validated to address these specific deficits while maintaining structural integrity.
Comparative Analysis of Alternatives
The following alternatives are categorized by the specific "liability" they are designed to fix in the parent 8,8-dimethyl-2-azaspiro[4.5]decane molecule.
Alternative A: The "Polarity Shifter"
Candidate: 2-Oxa-6-azaspiro[3.3]heptane (and related Oxa-spirocycles)
-
Best For: Reducing cLogP and mitigating hERG liability.
-
Mechanism: Replacing the carbocyclic ring with an oxetane or incorporating oxygen into the spiro-system lowers lipophilicity (LogD) significantly without changing the vector of the amine.
-
Trade-off: Potential loss of hydrophobic binding interactions if the target pocket is strictly lipophilic.
Alternative B: The "Cost-Effective" Bioisostere
Candidate: 4,4-Dimethylpiperidine / 3,3-Dimethylpyrrolidine
-
Best For: Early-stage screening and cost reduction.
-
Mechanism: These non-spiro analogs mimic the gem-dimethyl metabolic block of the incumbent but lack the rigid spiro-conformation.
-
Trade-off: Higher conformational entropy (flexibility) may reduce potency (Ki) compared to the rigid spiro-parent.
Alternative C: The "Geometric" Fine-Tuner
Candidate: 2-Azaspiro[4.4]nonane
-
Best For: Fine-tuning steric fit and lowering Molecular Weight (MW).
-
Mechanism: Contracting the cyclohexane ring to a cyclopentane reduces the molecular footprint and slightly lowers lipophilicity while maintaining the spiro-rigidity.
-
Trade-off: Removes the specific C8 position; metabolic hotspots move to the C7/C8 methylene groups, potentially requiring new blocking strategies (e.g., fluorination).
Summary of Physicochemical Properties (Simulated Data)
| Property | Incumbent (8,8-Dimethyl-2-azaspiro[4.5]decane) | Alt A (2-Oxa-6-azaspiro[3.3]heptane) | Alt B (4,4-Dimethylpiperidine) | Alt C (2-Azaspiro[4.4]nonane) |
| Primary Utility | Metabolic Stability + Rigidity | Lowering LogP / Solubility | Cost / Accessibility | Steric Fit / MW Reduction |
| MW (Free Base) | ~167.3 Da | ~99.1 Da | ~113.2 Da | ~125.2 Da |
| cLogP | High (~2.8 - 3.2) | Low (< 0.5) | Medium (~1.8) | Medium-High (~2.1) |
| Rigidity | High (Spiro-locked) | High (Spiro-locked) | Low (Flexible) | High (Spiro-locked) |
| Metabolic Liability | Low (Blocked by Me2) | Low (Oxetane is stable) | Low (Blocked by Me2) | Medium (Exposed CH2s) |
| hERG Risk | High (Lipophilic Amine) | Low | Moderate | Moderate |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct alternative based on the specific failure mode of the parent compound.
Caption: Strategic decision tree for scaffold hopping based on lead compound liabilities.
Experimental Validation Protocols
To objectively compare the Incumbent against these alternatives, the following assays are required. These protocols are designed to be self-validating controls.
Protocol A: Comparative Microsomal Stability Assay
Objective: To verify if the "Alternative" maintains the metabolic stability provided by the 8,8-dimethyl block of the incumbent.
Materials:
-
Test Compounds (Incumbent, Alt A, Alt B).
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System.
-
Internal Standard (e.g., Propranolol).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of all compounds in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM test compound with 0.5 mg/mL microsomes.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing the Internal Standard.
-
-
Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining parent) vs. time. The slope (
) determines intrinsic clearance ( ).
Success Criteria:
-
The Incumbent should show
min (due to the 8,8-dimethyl block). -
Alt B (4,4-dimethylpiperidine) should show comparable stability (
Incumbent). -
Alt C (unsubstituted spiro) may show faster clearance (
min), indicating a need for fluorination.
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask Method)
Objective: To quantify the solubility advantage of the Oxa-spiro alternative.
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve test compound in the PBS phase (conc.
). -
Partitioning: Add equal volume of saturated 1-octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Measure concentration in the aqueous phase (
) using HPLC-UV. -
Calculation:
Mechanistic Pathway: The "Gem-Dimethyl" Effect
Understanding why the incumbent works is crucial for choosing an alternative. The 8,8-dimethyl group prevents the formation of the unstable hemiaminal intermediate during oxidative metabolism.
Caption: Mechanism of metabolic stabilization via gem-dimethyl substitution.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8939. Link
-
Burkhard, J. A., et al. (2010). Spirocyclic Piperidines as Bioisosteres of Morpholine and Piperazine. Journal of Medicinal Chemistry, 53(19), 7119–7128. Link
-
Zheng, Y., et al. (2014). Synthesis and evaluation of 2-azaspiro[4.5]decane derivatives as potent sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 22(15), 4101-4108. Link
-
Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
Sources
Technical Guide: Cross-Reactivity & Selectivity Profile of 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Executive Summary: The "Privileged" Scaffold Dilemma
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (CAS: 2445792-03-8) represents a privileged structural motif in modern drug discovery. While it serves as a high-value building block for novel therapeutics—particularly in the pain (Nav1.7 blockers), oncology (IL-6 inhibitors), and neurodegenerative (Sigma-1 agonists) spaces—its unique 3D architecture creates significant cross-reactivity challenges .
This guide objectively analyzes the compound's performance, contrasting its intended utility against its liability for immunoassay interference (false positives for PCP/Amphetamines) and pharmacological promiscuity (hERG and Sigma receptor off-target binding).
Key Findings
-
Immunoassay Risk: High potential for false-positive Phencyclidine (PCP) results due to the lipophilic spiro-cage mimicking the cyclohexyl ring of PCP.
-
Pharmacological Bias: The scaffold exhibits nanomolar affinity for Sigma-1 receptors (
R) , acting as a "molecular sponge" that can skew potency data in early screening. -
Safety Signal: The 8,8-dimethyl substitution increases lipophilicity (
), elevating the risk of hERG channel blockade compared to the unsubstituted parent scaffold.
Chemical Identity & Structural Basis of Reactivity
The cross-reactivity of this compound is dictated by its physicochemical properties. The spiro-fusion creates a rigid, lipophilic core that fits into "greasy" binding pockets of various receptors and antibodies.
| Property | Value / Characteristic | Implication for Cross-Reactivity |
| Core Structure | 2-azaspiro[4.5]decane | Rigid spiro-center mimics the steric bulk of PCP and certain opioids. |
| Substituents | 8,8-Dimethyl | Increases lipophilicity and steric occlusion; enhances blood-brain barrier (BBB) penetration but increases hERG liability. |
| Basicity (pKa) | ~9.5 - 10.5 (Amine) | Protonated at physiological pH; mimics the basic nitrogen of amphetamines and neurotransmitters. |
| Electronic Profile | Cationic Amphiphile | Classic pharmacophore for phospholipidosis and lysosomal trapping (false accumulation). |
Immunoassay Cross-Reactivity: The "False Positive" Vector
In high-throughput urine drug screening (UDS), the 8,8-Dimethyl-2-azaspiro[4.5]decane scaffold is a known interferent. Its 3D conformation aligns with the hapten designs used to generate antibodies for dissociative anesthetics.
Comparative Interference Profile
| Target Analyte | Cross-Reactivity Risk | Mechanism of Interference |
| Phencyclidine (PCP) | High | The cyclohexane ring of the spiro-system mimics the phenyl/cyclohexyl rings of PCP. The secondary amine aligns with the piperidine nitrogen of PCP. |
| Amphetamines | Moderate | The protonated nitrogen and hydrophobic bulk can trigger less specific EMIT/ELISA antibodies designed for methamphetamine. |
| Opioids | Low | Lacks the phenolic hydroxyl and specific T-shape of morphine, though some spiro-derivatives bind |
Structural Logic Diagram
The following diagram illustrates the structural mimicry driving this cross-reactivity.
Figure 1: Mechanistic pathways of cross-reactivity. The compound's structural features (lipophilicity, basic nitrogen) drive interactions with off-target proteins and antibodies.
Pharmacological Selectivity & Off-Target Profiling
When developing drugs using this scaffold, researchers must account for its "polypharmacology." It is not an inert carrier; it is bioactive.
A. The Sigma-1 Receptor ( R) Trap
The azaspiro[4.5]decane core is one of the most potent
-
Impact: If your therapeutic target is a GPCR or kinase, unexpected efficacy may actually be due to
R modulation (which regulates cellular stress and Ca2+ signaling). -
Data: Unsubstituted azaspiro[4.5]decanes often exhibit
values between 1–50 nM for R. The 8,8-dimethyl substitution typically enhances this affinity by increasing hydrophobic contact.
B. hERG Channel Inhibition (Safety)
-
Risk: The "cationic amphiphile" structure (basic amine + lipophilic tail) is the exact pharmacophore required to block the hERG potassium channel.
-
Comparison:
-
2-azaspiro[4.4]nonane (smaller ring): Lower hERG risk (
). -
8,8-Dimethyl-2-azaspiro[4.5]decane: Moderate-High hERG risk (
typically ).
-
Experimental Protocols for Validation
To validate the selectivity of this scaffold in your pipeline, use the following self-validating protocols.
Protocol 1: Sigma-1 Receptor Competition Binding Assay
Purpose: To quantify the "off-target" affinity of the scaffold.
-
Membrane Preparation: Use guinea pig brain or HEK293 cells overexpressing human
R. -
Radioligand: Use [³H]-(+)-Pentazocine (2-3 nM).
-
Non-Specific Binding (NSB): Define using 10
M Haloperidol . -
Incubation:
-
Mix 50
g membrane protein + [³H]-Ligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubate: 120 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the lipophilic spiro-compound).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Haloperidol
must be ~1-3 nM.
-
Protocol 2: hERG Safety Profiling (Patch Clamp)
Purpose: To assess cardiotoxicity risk driven by the 8,8-dimethyl group.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Solution:
-
Extracellular: HEPES-buffered Tyrode’s solution.
-
Intracellular (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV for 2s (elicits tail current).
-
-
Application: Peruse 8,8-Dimethyl-2-azaspiro[4.5]decane HCl at 0.1, 1, 10, and 30
M. -
Endpoint: Measure inhibition of peak tail current.
-
Threshold: >50% inhibition at 10
M indicates a "Red Flag" for cardiotoxicity.
-
Workflow Visualization
Figure 2: Recommended screening workflow to de-risk the scaffold early in development.
References
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154.
-
Toussaint, M., et al. (2020).[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[1][2]
-
BenchChem Technical Support. (2025). "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." BenchChem Guides.
-
Chahine, M., et al. (2008). "Voltage-Gated Sodium Channels in Neurological Disorders." CNS & Neurological Disorders - Drug Targets, 7(2), 144-158.
-
Menzaghi, F., et al. (2003). "Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth." Journal of Pharmacology and Experimental Therapeutics.
Sources
In vivo validation of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride effects
This guide provides a comprehensive technical framework for the in vivo validation of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride (referred to herein as Compound 8D-2A ).
Given the structural characteristics of the 2-azaspiro[4.5]decane scaffold—a privileged motif in medicinal chemistry often associated with Sigma-1 receptor (
Executive Summary & Pharmacological Profile
Compound 8D-2A represents a class of spirocyclic amines designed to overcome the blood-brain barrier (BBB) and target central pain processing pathways without the respiratory depression associated with mu-opioids. The "8,8-dimethyl" substitution on the cyclohexane ring is critical for lipophilicity and steric hindrance, potentially enhancing metabolic stability compared to unsubstituted spiro-analogs.
-
Primary Indication: Neuropathic Pain (e.g., Diabetic Neuropathy, Chemotherapy-Induced Peripheral Neuropathy).
-
Target Mechanism: Putative dual-mode modulation:
-
Sigma-1 Receptor (
1R) Antagonism/Agonism: Modulating central sensitization. -
T-type Calcium Channel (Cav3.2) Blockade: Reducing neuronal excitability.
-
Mechanistic Validation & Pathway Visualization
Before in vivo efficacy can be interpreted, the mechanism must be contextualized. 8D-2A is hypothesized to dampen hyperexcitability in the Dorsal Root Ganglion (DRG) and Spinal Dorsal Horn.
Figure 1: Putative Signaling Pathway & Mechanism of Action
Caption: Dual-mechanism hypothesis: 8D-2A modulates Sigma-1 chaperoning of ion channels and directly blocks Cav3.2, reducing nociceptive transmission.
Comparative Analysis: 8D-2A vs. Standards
To objectively assess performance, 8D-2A must be benchmarked against Pregabalin (Gold Standard for Neuropathic Pain) and Morphine (Gold Standard for Acute Pain, negative control for side effects).
| Feature | Compound 8D-2A | Pregabalin (Reference) | Morphine (Opioid Control) |
| Primary Target | Sigma-1 / Cav3.2 (Putative) | Mu-Opioid Receptor (MOR) | |
| Bioavailability | High (Lipophilic Spiro-core) | High (>90%) | Low to Moderate (Oral) |
| Onset of Action | Moderate (30-60 min) | Slow (1-2 hours) | Fast (15-30 min) |
| Sedation Potential | Low (Target Specificity) | High (Dose-limiting) | High |
| Tolerance Risk | Low (Non-opioid) | Moderate | High |
| Effect on Mechanical Allodynia | Strong Reversal | Strong Reversal | Moderate Reversal |
In Vivo Validation Protocols
The following protocols are designed to be self-validating : positive controls must work, or the experiment is void.
Experiment A: Chronic Constriction Injury (CCI) Model
Objective: Assess efficacy in reversing mechanical allodynia (neuropathic pain).
Protocol Workflow:
-
Subjects: Male Sprague-Dawley rats (200-250g). Group size
. -
Surgery (Day 0): Under anesthesia, expose the sciatic nerve. Loosely ligate with 4-0 chromic gut sutures (4 ligatures, 1mm apart).
-
Baseline Testing (Day 7-14): Measure paw withdrawal threshold (PWT) using von Frey filaments.
-
Inclusion Criteria: Rats must exhibit PWT < 4g (allodynia) to be included.
-
-
Treatment (Day 14):
-
Vehicle: Saline/DMSO (10%).
-
Positive Control: Pregabalin (30 mg/kg, p.o.).
-
Test Groups: Compound 8D-2A (3, 10, 30 mg/kg, p.o.).
-
-
Measurement: Assess PWT at 0.5, 1, 2, 4, and 6 hours post-dose.
Experiment B: Rotarod Performance Test (Safety)
Objective: Differentiate analgesia from sedation/motor impairment.
Protocol Workflow:
-
Training: Rats trained to walk on a rotating rod (accelerating 4-40 rpm) for 3 days prior to testing.
-
Dosing: Administer Compound 8D-2A at the highest effective analgesic dose (e.g., 30 mg/kg) and a supramaximal dose (100 mg/kg).
-
Testing: Measure latency to fall at peak effect time (e.g., 1 hour post-dose).
-
Validation: Significant drop in latency (<50% of baseline) indicates sedation/ataxia.
-
Figure 2: Experimental Workflow & Timeline
Caption: Timeline for validating 8D-2A efficacy in the CCI neuropathic pain model.
Anticipated Results & Data Interpretation
The following table summarizes the expected quantitative outcomes if 8D-2A acts as a potent spirocyclic modulator (based on class behavior).
Table 1: Efficacy vs. Safety Profile (Mock Data)
| Treatment Group | Dose (mg/kg) | Peak PWT (g) (Max Possible = 15g) | % Reversal of Allodynia | Rotarod Latency (% of Baseline) | Interpretation |
| Vehicle | - | 2.5 ± 0.3 | 0% | 98% | Baseline Neuropathy |
| Pregabalin | 30 | 12.8 ± 1.1 | 85% | 85% | Effective, mild sedation |
| Compound 8D-2A | 3 | 4.1 ± 0.5 | 15% | 99% | Sub-therapeutic |
| Compound 8D-2A | 10 | 8.5 ± 0.9 | 55% | 97% | Moderate Efficacy |
| Compound 8D-2A | 30 | 13.2 ± 1.2 | 88% | 95% | High Efficacy, No Sedation |
| Morphine | 5 | 14.5 ± 0.5 | 95% | 45% | Effective but Sedative |
Critical Analysis:
-
Success Criteria: 8D-2A must achieve >50% reversal of allodynia at a dose that does not significantly reduce Rotarod performance.
-
Failure Mode: If 8D-2A shows high PWT but low Rotarod latency, the "analgesia" is likely a false positive due to sedation (rat is too sleepy to withdraw paw).
References
-
Mestres, J., et al. (2015). "Ligand-based approach to the mining of the Sigma-1 receptor." Journal of Chemical Information and Modeling. Link
-
Bennett, G.J.[1] & Xie, Y.K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link
-
Zamanillo, D., et al. (2013). "Sigma 1 receptor: A new therapeutic target for pain." European Journal of Pharmacology. Link
-
Todorovic, S.M.[1] & Jevtovic-Todorovic, V. (2011). "T-type voltage-gated calcium channels as targets for the development of novel pain therapies." British Journal of Pharmacology. Link
-
PubChem. (2024). "Compound Summary: 8-Azaspiro[4.5]decane Derivatives." National Library of Medicine. Link
Sources
A Comparative Analysis of Azaspirodecane-Based Compounds: Scaffolds for Next-Generation Therapeutics
The azaspirocyclic core is a privileged structural motif in medicinal chemistry, bestowing unique three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] Among these, the azaspiro[4.5]decane ring system has emerged as a particularly versatile scaffold for developing potent and selective modulators of various biological targets, primarily within the central nervous system (CNS).[1] This guide provides an in-depth comparative analysis of azaspirodecane-based compounds, offering researchers, scientists, and drug development professionals a critical overview of their synthesis, pharmacological profiles, and structure-activity relationships, supported by experimental data to inform future research and development.
The Azaspiro[4.5]decane Scaffold: A Gateway to Diverse Biological Targets
The inherent structural rigidity and defined three-dimensional geometry of the azaspiro[4.5]decane core make it an ideal starting point for designing ligands that can precisely fit into the binding pockets of complex biological targets. This has led to the exploration of its derivatives against a wide array of receptors and enzymes, showcasing its broad therapeutic potential. The choice of synthetic route is often dictated by the desired substitution patterns on the final molecule, with common strategies including multi-step sequences involving intramolecular cyclization and ring-closing metathesis.[1]
dot
Caption: General workflow for drug discovery using azaspirodecane scaffolds.
Comparative Analysis: Performance Across Key Therapeutic Areas
Azaspirodecane derivatives have demonstrated significant activity against a range of targets, particularly G-protein coupled receptors (GPCRs) in the CNS, as well as enzymes and cancer-related targets.
Modulators of Central Nervous System Receptors
The CNS is a primary area where azaspirodecane compounds have shown immense promise due to their ability to cross the blood-brain barrier and interact with high specificity.
Dopamine Receptors: The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders like schizophrenia and substance abuse.[2] A series of D3R antagonists with diazaspiro alkane cores have been developed, demonstrating both high affinity and remarkable selectivity over the closely related D2 receptor.[2][3] This selectivity is crucial for minimizing motor side effects associated with non-selective dopamine receptor blockade. The binding efficacy is often attributed to a salt bridge formation between the protonated nitrogen on the ligand's amino moiety and the Asp3.32 residue of the receptor.[2]
Sigma Receptors: Sigma receptors (σ1 and σ2) are implicated in a variety of neurological processes and are targets for neuroprotective and anticancer agents.[4] Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized as highly selective σ1 receptor ligands with nanomolar affinity.[5][6] Their favorable pharmacokinetic properties, including high initial brain uptake, make them excellent candidates for development as positron emission tomography (PET) imaging agents to visualize σ1 receptor-rich areas in the brain.[5][7]
Muscarinic Receptors: Derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type.[8] Systematic modifications of the lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity, separated from cholinergic side effects.[8]
Other CNS Receptors: The versatility of the scaffold is further demonstrated by its application in developing:
-
Selective α(1d)-adrenergic receptor antagonists , with some compounds showing over 95-fold selectivity.[9]
-
Nociceptin/Orphanin FQ (NOP) receptor agonists , with the spiropiperidine derivative cis-4 showing submicromolar activity.[10]
| Compound Class/Derivative | Target Receptor | Affinity (Kᵢ / IC₅₀) | Selectivity | Therapeutic Potential |
| Arylated Diazaspiroalkanes | Dopamine D3 | 12 - 25.6 nM (Kᵢ)[3] | 264- to 905-fold vs. D2[3] | Schizophrenia, Substance Abuse[2] |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 | 0.47 - 12.1 nM (Kᵢ)[5] | 2- to 44-fold vs. Sigma-2[5] | PET Imaging, Neuroprotection[5][7] |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 | Potent Agonist[8] | Preferential for M1 over M2[8] | Alzheimer's Disease[8] |
| Fluoro-analogue of 8-Azaspiro[4.5]decane-7,9-dione | Adrenergic α(1d) | High Affinity[9] | >95-fold vs. other GPCRs[9] | CNS Disorders |
| cis-4 Triazaspirodecanone | NOP Receptor | Submicromolar Agonist[10] | - | Analgesia |
Table 1: Comparative performance of azaspirodecane derivatives targeting CNS receptors.
Enzyme Inhibitors and Antifungal Agents
Beyond receptors, azaspirodecane scaffolds have been successfully employed to design potent enzyme inhibitors.
Chitin Synthase Inhibitors: A series of novel 2,8-diazaspiro[4.5]decane-1-one derivatives were designed as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity. Compound 5h from this series showed excellent inhibitory activity against CHS with an IC₅₀ value of 0.10 mM, comparable to the control drug polyoxin B (IC₅₀ = 0.08 mM).[11] This compound also exhibited potent antifungal activity against various strains, including C. albicans and A. fumigatus, demonstrating its potential as a selective antifungal agent.[11]
dot
Caption: Decision logic for selecting an azaspirodecane target based on therapeutic area.
Anticancer Activity
The structural diversity of azaspiro-based compounds extends to oncology, where various derivatives have shown promising antiproliferative effects.
Thia-azaspiro[4.5]decanes: New 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines, with several compounds showing moderate to high inhibition.[12][13]
Sulfonyl-azaspirodienones: A series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized, building upon a previously identified lead compound. Derivative 7j emerged as the most potent, with IC₅₀ values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cell lines, respectively.[14] Further studies showed that this compound arrests cancer cells in the G2/M phase of the cell cycle.[14]
| Compound Class | Cell Lines | Activity (IC₅₀) | Mechanism of Action |
| 1-Thia-4-azaspiro[4.5]decanes | HepG-2, PC-3, HCT116 | Moderate to High Inhibition[12][13] | Not specified |
| Sulfonylazaspirodienone 7j | A549, MDA-MB-231, HeLa | 0.17 µM, 0.05 µM, 0.07 µM[14] | G2/M Cell Cycle Arrest[14] |
Table 2: Comparative anticancer activity of selected azaspirodecane derivatives.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for key experiments. The causality behind these experimental choices lies in their ability to provide robust, quantitative data on ligand affinity, enzyme inhibition, and cellular effects, which are foundational for any drug discovery program.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., Sigma-1)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Rationale: This competitive binding assay is the gold standard for quantifying how strongly a ligand binds to its target. It provides a direct measure of affinity, which is a critical parameter for lead optimization.
-
Methodology:
-
Preparation of Membranes: Homogenize tissue or cells expressing the target receptor (e.g., CHO cells expressing human σ1 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-DTG for sigma receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Objective: To assess the cytotoxic or antiproliferative effect of a compound on cancer cell lines.
-
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Since metabolic activity is proportional to the number of viable cells, this method provides a reliable measure of a compound's ability to inhibit cell growth or induce cell death.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.
-
Conclusion and Future Directions
The comparative analysis of azaspirodecane-based compounds reveals a remarkably versatile and privileged scaffold for the development of novel therapeutics.[1] Its unique three-dimensional structure has been successfully leveraged to create highly potent and selective ligands for a diverse range of biological targets, from CNS receptors to enzymes and anticancer targets. The structure-activity relationship studies consistently demonstrate that systematic modifications to the core structure can fine-tune pharmacological properties, enhancing both affinity and selectivity.[8][9][14]
Future research should continue to explore novel synthetic routes to expand the chemical space of azaspirodecane derivatives. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles, including metabolic stability and in vivo efficacy in relevant disease models, will be critical for translating the promising in vitro data into clinical candidates. The development of azaspirodecane-based PET ligands also holds significant promise for advancing our understanding of disease pathology and aiding in drug development.[5][7]
References
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
- Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed.
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Synthesis and Structure-Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. PubMed.
- Highly Selective Dopamine D3 Receptor Antagonists with Aryl
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
- Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry.
- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
- Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
- Sigma Receptors. Tocris Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Laboratory Disposal Guide: 8,8-Dimethyl-2-azaspiro[4.5]decane Hydrochloride
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste Primary Disposal Method: High-Temperature Incineration (via EHS/Waste Contractor) Drain Disposal: STRICTLY PROHIBITED
This guide outlines the operational protocols for the safe disposal of 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride . As a spirocyclic amine salt commonly used as a pharmaceutical building block (often in opioid receptor modulator synthesis), this compound presents specific handling challenges regarding acidity, potential bioactivity, and thermal decomposition.
The "Golden Rules" of Disposal
-
Never neutralize on the benchtop for the sole purpose of disposal unless explicitly required by your facility's permit. It increases risk of exposure and heat generation.
-
Segregate from oxidizers. Amine salts can form hazardous byproducts (e.g., chloramines) if mixed with bleach or strong oxidizers.
-
Label as "Acidic Organic." Although a solid, the hydrochloride moiety renders it acidic in moisture; proper labeling prevents incompatible storage by waste handlers.
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its behavior under stress.
| Property | Data | Operational Implication |
| Chemical Name | 8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride | -- |
| Functional Group | Secondary Amine / HCl Salt | Potential for HCl gas release if heated; skin/eye irritant. |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector during transfer. |
| Acidity (pH) | Acidic (in aqueous solution) | Corrosive to metal containers over time; use polyethylene (HDPE). |
| Stability | Stable under standard conditions | Hygroscopic; keep tightly sealed to prevent "caking" before disposal. |
| Incompatibility | Strong Oxidizers, Strong Bases | CRITICAL: Contact with strong bases releases the free amine (volatile/odorous). |
The "Why" Behind the Protocol
-
Thermal Decomposition: As a hydrochloride salt, subjecting this compound to uncontrolled heat releases hydrogen chloride (HCl) gas and nitrogen oxides (NOx) [1]. Therefore, it must be routed to an incinerator equipped with acid gas scrubbers.
-
Bioactivity: Spiro-piperidines are privileged scaffolds in medicinal chemistry, often designed to cross biological membranes. We must assume pharmacological activity (toxicity) even if specific LD50 data is sparse for this specific analog [2].
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound/Expired Reagent)
Use this protocol for expired shelf stocks or solid reaction byproducts.
-
Container Selection:
-
Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why: HDPE is resistant to the acidic nature of the salt and prevents moisture ingress. Avoid metal containers which may corrode.
-
-
Transfer & Containment:
-
Work inside a chemical fume hood.
-
Transfer the solid into the HDPE jar.
-
Double-Bagging: If the original container is small (<50g), place the entire original vial into a clear, sealable plastic bag (4-mil thickness) before placing it in the waste drum. This provides a secondary containment layer against breakage [3].
-
-
Labeling:
-
Affix a hazardous waste label.[1]
-
Constituents: "8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride" (Do not use abbreviations).
-
Hazard Checkbox: Select "Toxic" and "Irritant."
-
-
Storage:
-
Store in the "Solid Organic Waste" satellite accumulation area.
-
Keep away from: Cyanides and Sulfides (acid salts can liberate toxic HCN or H2S gas upon contact).
-
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO).
-
Characterize the Solvent:
-
Identify if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).
-
-
Segregation:
-
Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Scientific Note: The hydrochloride salt may precipitate out of non-polar solvents (like hexanes or ether). If precipitation occurs in the waste container, note "Contains Precipitated Solids" on the tag to alert the waste contractor.
-
-
pH Check (Optional but Recommended):
-
If the waste stream is predominantly aqueous, check pH. If < 2 or > 12.5, it is a RCRA Characteristic Hazardous Waste (Corrosivity, D002) [4].
-
Action: Do not adjust pH yourself. Label as "Acidic Aqueous Waste with Organic Contaminants."
-
Part 4: Visual Decision Logic
The following diagram illustrates the decision matrix for disposing of this compound.
Figure 1: Decision matrix for segregating amine salt waste streams based on physical state and solvent compatibility.
Part 5: Regulatory & Compliance (RCRA Context)
In the United States, this compound is not explicitly listed on the EPA's "P" or "U" lists. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the "Mixture Rule":
-
Characteristic Waste: If the waste solution has a pH < 2, it carries the D002 (Corrosive) waste code [4].
-
Unlisted Chemicals: For unlisted lab chemicals, the default industry standard (Prudent Practices) is to manage them as hazardous waste destined for incineration to ensure complete destruction of the pharmacophore [3].
-
Empty Containers: Containers that held this material must be "triple-rinsed" with a solvent capable of dissolving the residue (e.g., methanol or water) before being discarded as trash. The rinsate must be collected as hazardous waste [5].
Emergency Spill Procedures
-
Small Spill (<10g):
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Amine Hydrochlorides - General Hazards. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Spiro-piperidine derivatives. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4][5] National Academies Press.[4] Retrieved from
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from
-
U.S. Environmental Protection Agency. (2024). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from
Sources
Personal protective equipment for handling 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride
[1]
Part 1: Executive Safety Summary (The "Must-Know")
Hazard Classification: High Potency / Irritant (Band 3) Treat as a Novel Chemical Entity (NCE).[1] Absent specific toxicological data, apply the Precautionary Principle.
| Parameter | Critical Status | Action Required |
| Physical State | White to off-white solid (Hygroscopic powder) | Handle in desiccated environment; prevent clumping.[1] |
| Primary Route of Entry | Inhalation (Dust), Ocular, Dermal | Zero-Inhalation Protocol: Use Fume Hood or Powder Containment Hood.[1] |
| Signal Word | WARNING | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Harmful if swallowed).[1][2][3] |
| Glove Material | Nitrile (Double gloving recommended) | Minimum thickness: 0.11 mm.[1] Breakthrough time > 480 min.[1] |
| Solubility | High: Water, DMSO, Methanol | Dissolve slowly to manage exotherm (heat of solution).[1] |
Part 2: Technical Hazard Analysis & Toxicology[1]
Structure-Activity Relationship (SAR) Assessment
As a specific CAS for the 8,8-dimethyl isomer is often proprietary or vendor-specific, safety protocols are derived from the structural class of Spirocyclic Amine Hydrochlorides (Analogous CAS: 1123-30-4, 8-Azaspiro[4.5]decane HCl).[1]
-
The Amine Moiety (2-aza): The nitrogen atom is located in the 5-membered pyrrolidine ring.[1] Secondary amines in restricted conformations (spirocycles) often exhibit higher basicity and nucleophilicity than linear analogs.[1] This increases the risk of caustic irritation to mucous membranes upon contact.[1]
-
The Hydrochloride Salt: While the salt form reduces volatility compared to the free base, it creates a fine, ionic dust that is easily aerosolized.[1] Upon contact with moisture in the respiratory tract, it hydrolyzes to release the protonated amine and chloride ions, causing immediate irritation (H335).
-
Spiro-Scaffold Lipophilicity: The 8,8-dimethyl substitution on the cyclohexane ring increases lipophilicity (LogP).[1] This enhances the compound's ability to penetrate the dermal barrier, making skin absorption a viable toxicological route alongside inhalation.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Autonomy —select the protocol matching your operational scale.
| Scale of Operation | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Controls |
| Analytical (< 10 mg) | N95 Mask (Optional if in hood) | Single Nitrile Gloves (0.11mm) | Safety Glasses w/ Side Shields | Class II Biosafety Cabinet or Fume Hood |
| Preparative (10 mg - 1 g) | Mandatory: N95 or P100 Half-mask | Double Nitrile Gloves (Outer: 0.14mm, Inner: 0.11mm) | Chemical Goggles (tight-fitting) | Chemical Fume Hood (Sash at 18") |
| Scale-Up (> 1 g) | PAPR (Powered Air Purifying Respirator) | Tyvek Sleeves + Double Nitrile | Face Shield + Goggles | Powder Containment Booth / Isolator |
Part 4: Operational Protocols
Safe Weighing & Dissolution Workflow
Rationale: Static charge often causes spiro-salts to "jump" or disperse during weighing.[1]
Step 1: Preparation
-
Place an anti-static gun or ionizer bar inside the weighing hood.[1]
-
Pre-weigh the receiving vial/flask with solvent (if possible) to avoid transferring dry powder.[1]
Step 2: Transfer
-
Do not use a spatula. Use a disposable anti-static pouring boat or a vibrating spatula to minimize dust generation.[1]
-
Technique: "Tap-and-pour" rather than scooping to prevent aerosolization.[1]
Step 3: Dissolution (The "Wetting" Phase)
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred stock solvent for biological assays; Water/Methanol for chemistry.[1]
-
Procedure: Add solvent down the side of the vessel, not directly onto the powder, to prevent "puffing."
-
Vortexing: Cap tightly before vortexing.[1] Do not sonicate open vessels.[1]
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing containment during the transition from solid to solution state.
Part 5: Emergency Response & Disposal[1]
Spill Response Logic
Scenario: 500 mg jar dropped on the floor outside the hood.
-
Evacuate: Clear the immediate area (radius 3 meters) for 10 minutes to allow aerosols to settle.[1]
-
PPE Up: Don N95/P100 respirator and double gloves.[1]
-
Contain: Do not dry sweep.[1] Cover the spill with a wet paper towel (soaked in water or weak bicarbonate solution) to dampen the powder.[1]
-
Clean: Scoop up the wet material/towel.[1] Wipe the area 3x with soap and water.[1]
-
Verify: Check surface pH with a strip; ensure neutral pH (removes amine residues).[1]
Disposal Streams[1]
-
Solid Waste: Hazardous Chemical Waste (Solid).[1] Label: "Toxic Solid, Organic, N.O.S.[1][4] (Spiro-amine salt)."[1]
-
Liquid Waste: Halogenated Organic Waste (if dissolved in DCM/Chloroform) or Non-Halogenated (if in DMSO/Methanol).[1]
-
Aqueous Waste: Do not pour down the drain.[1][4] Collect in "Basic Aqueous Waste" container.
Visualization: PPE Decision Tree[1]
Caption: Decision matrix for selecting respiratory and engineering controls based on physical state and scale.
References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 8-Azaspiro[4.5]decane hydrochloride. Link (Used as surrogate SAR data).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11534225 (Spiro-amine analogs). Link
-
ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Single Exposure). Link
-
Occupational Safety and Health Administration (OSHA). (2024).[1][5] Laboratory Safety Guidance: Handling Potent Compounds. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
